molecular formula C54H94O25S2 B8104392 Tos-PEG20-Tos

Tos-PEG20-Tos

Cat. No.: B8104392
M. Wt: 1207.4 g/mol
InChI Key: NRJRXZQMVYYGEG-UHFFFAOYSA-N
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Description

Tos-PEG20-Tos is a useful research compound. Its molecular formula is C54H94O25S2 and its molecular weight is 1207.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H94O25S2/c1-51-3-7-53(8-4-51)80(55,56)78-49-47-76-45-43-74-41-39-72-37-35-70-33-31-68-29-27-66-25-23-64-21-19-62-17-15-60-13-11-59-12-14-61-16-18-63-20-22-65-24-26-67-28-30-69-32-34-71-36-38-73-40-42-75-44-46-77-48-50-79-81(57,58)54-9-5-52(2)6-10-54/h3-10H,11-50H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJRXZQMVYYGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H94O25S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1207.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Applications of Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Tos-PEG20-Tos, a bifunctional crosslinking agent. This compound is a polyethylene glycol (PEG) derivative of significant interest in bioconjugation, drug delivery, and nanotechnology. This document details its chemical architecture, physicochemical properties, and a representative protocol for its synthesis and characterization. Furthermore, it explores the utility of this compound as a linker in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Introduction

Polyethylene glycol (PEG) and its derivatives are extensively utilized in the pharmaceutical and biomedical fields to enhance the therapeutic properties of molecules. The process of covalently attaching PEG chains, known as PEGylation, can improve the solubility, stability, and pharmacokinetic profile of drugs and biologics.[1] this compound is a homobifunctional PEG linker where a central PEG chain with 20 ethylene glycol repeating units is terminated at both ends by a tosyl (tosylate) group. The tosyl group is an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile tool for crosslinking and conjugating various molecules.

Chemical Structure and Properties

The fundamental structure of this compound consists of three key components: two terminal tosyl groups and a central polyethylene glycol (PEG) chain with 20 repeating units of ethylene glycol.

  • Tosyl Group (Tos): The tosyl group, derived from p-toluenesulfonic acid, has the chemical formula CH₃C₆H₄SO₂-. It is a well-established and highly effective leaving group in organic synthesis, readily displaced by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is central to the utility of this compound in bioconjugation.

  • Polyethylene Glycol (PEG) Spacer: The PEG spacer is a flexible, hydrophilic polymer chain. The "20" in this compound indicates the number of repeating ethylene glycol (-CH₂CH₂O-) units. This hydrophilic chain imparts water solubility to the entire molecule and to the conjugates it forms. The length of the PEG chain can be precisely controlled during synthesis to modulate the physicochemical properties of the final conjugate, such as its hydrodynamic radius and circulation half-life.

The overall structure can be represented as:

CH₃C₆H₄SO₂O-(CH₂CH₂O)₂₀-SO₂C₆H₄CH₃

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. These values are representative for this class of compounds and may vary slightly based on the specific synthesis and purity.

PropertyValueReference
Molecular Formula C₅₄H₈₆O₂₅S₂Calculated
Average Molecular Weight 1219.3 g/mol Calculated
Appearance White to off-white solid or waxy solidGeneral observation for PEG derivatives
Solubility Soluble in water, DMSO, DMF, dichloromethane[2]
Storage -20°C, desiccated[3]

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of polyethylene glycol with an average of 20 repeating units (PEG-20) with an excess of p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.

Representative Synthesis Protocol
  • Dissolution: Polyethylene glycol with an average molecular weight corresponding to 20 repeating units (PEG-20, 1 equivalent) is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Triethylamine (TEA, 4 equivalents) is added to the solution, and the mixture is stirred at room temperature.

  • Tosylation: p-Toluenesulfonyl chloride (TsCl, 3 equivalents) is dissolved in a minimal amount of anhydrous DCM and added dropwise to the PEG solution over 30 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: The reaction mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

Characterization Methods

The purity and identity of the synthesized this compound can be confirmed using a combination of analytical techniques.

Analytical TechniquePurposeExpected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) Structural confirmation and purity assessment.Signals corresponding to the protons and carbons of the tosyl group and the PEG backbone. Integration of proton signals can confirm the degree of tosylation.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of the product from starting materials and byproducts.A single major peak corresponding to the desired product.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Determination of the molecular weight distribution.A mass spectrum centered around the average molecular weight of this compound.
Gel Permeation Chromatography (GPC) Determination of the molecular weight and polydispersity index (PDI).A narrow PDI value, indicating a homogenous molecular weight distribution.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker for a variety of applications in drug development and biomedical research. The tosyl groups serve as reactive handles for conjugation to nucleophilic groups present on biomolecules.

Bioconjugation and Crosslinking

This compound can be used to crosslink two molecules containing nucleophilic functional groups, such as amines (-NH₂) or thiols (-SH). This is particularly useful in the development of:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, targeting the drug to cancer cells.

  • PROTACs (Proteolysis Targeting Chimeras): this compound can serve as the linker to connect a protein-of-interest binding ligand and an E3 ligase binding ligand.

  • Hydrogel Formation: The crosslinking of polymers with this compound can lead to the formation of biocompatible hydrogels for drug delivery and tissue engineering.

Surface Modification

The PEG linker can be used to modify the surface of nanoparticles, liposomes, or other drug delivery systems. This PEGylation process can:

  • Increase Circulation Time: The hydrophilic PEG chain creates a "stealth" layer that reduces recognition by the immune system, prolonging the circulation half-life of the drug carrier.

  • Enhance Solubility: The PEG component improves the aqueous solubility of hydrophobic drugs or carriers.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis PEG20 PEG-20 Reaction Reaction in Anhydrous DCM PEG20->Reaction TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification FinalProduct This compound Purification->FinalProduct Characterization Characterization (NMR, HPLC, MS) FinalProduct->Characterization

Caption: Workflow for the synthesis of this compound.

Application in Bioconjugation

Bioconjugation_Application Application of this compound in Bioconjugation cluster_components Components cluster_reaction Reaction cluster_product Product Biomolecule1 Biomolecule 1 (with Nucleophile, e.g., -NH2) Conjugation Nucleophilic Substitution Biomolecule1->Conjugation TosPEG20Tos This compound Linker TosPEG20Tos->Conjugation Biomolecule2 Biomolecule 2 (with Nucleophile, e.g., -SH) Biomolecule2->Conjugation Conjugate Biomolecule 1-PEG20-Biomolecule 2 Conjugate Conjugation->Conjugate

References

An In-depth Technical Guide to the Chemical Properties of Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of Tos-PEG20-Tos, a bifunctional polyethylene glycol (PEG) linker integral to the advancement of targeted protein degradation and other bioconjugation strategies. This document details its chemical structure, physicochemical properties, and reactivity, alongside protocols for its synthesis, purification, and characterization. Furthermore, it contextualizes its application within a relevant signaling pathway and experimental workflow.

Core Chemical Properties

This compound, systematically named 1,59-ditosyloxy-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-nonadecaoxanonapentacontane, is a homobifunctional crosslinker. It consists of a linear chain of 20 ethylene glycol units capped at both ends by a tosylate (tosyl) group. The central PEG chain imparts hydrophilicity and biocompatibility, while the terminal tosyl groups serve as excellent leaving groups for nucleophilic substitution reactions.

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its application in experimental design.

PropertyValueReference
Molecular Formula C₅₄H₉₄O₂₅S₂[1]
Molecular Weight 1207.44 g/mol [1]
CAS Number 2179113-08-5
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents.[2]
Purity Typically >95%
Reactivity and Stability

The chemical reactivity of this compound is dominated by the two terminal tosylate groups. Tosylate is a superior leaving group, making the terminal carbons susceptible to nucleophilic attack by amines, thiols, and hydroxyl groups. This reactivity is the foundation of its utility in bioconjugation, allowing for the covalent linkage of two different molecules or a molecule to a surface.

PEG chains are generally stable under a range of conditions. However, they can be susceptible to oxidative degradation, particularly at elevated temperatures and in the presence of transition metal ions. For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place, preferably under an inert atmosphere.[3]

Synthesis, Purification, and Characterization

The following sections provide detailed methodologies for the preparation and analysis of this compound, ensuring high purity and structural integrity for research applications.

Synthesis of this compound

This protocol describes the tosylation of Poly(ethylene glycol) with an average molecular weight corresponding to 20 ethylene glycol units (PEG-20).

Materials:

  • Poly(ethylene glycol) diol (average Mn ≈ 900 g/mol )

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Poly(ethylene glycol) diol in anhydrous dichloromethane.

  • Cool the solution in an ice bath and add anhydrous pyridine.

  • Slowly add p-toluenesulfonyl chloride (2.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Reversed-phase HPLC is a suitable method for this purpose.

Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from 30% to 70% B over 30 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: Dependent on the concentration of the crude product dissolved in a minimal amount of mobile phase A.

Procedure:

  • Dissolve the crude this compound in a small volume of mobile phase A.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the filtered solution onto the HPLC system.

  • Collect fractions corresponding to the major peak.

  • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilize the aqueous solution to obtain pure this compound as a white solid or viscous oil.

Characterization by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure and purity of the final product can be confirmed using ¹H NMR spectroscopy.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0 ppm.

Expected Chemical Shifts (δ):

ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic (tosyl)7.80d4H
Aromatic (tosyl)7.35d4H
-CH₂-OTs4.15t4H
PEG backbone (-O-CH₂-CH₂-O-)3.64s~80H
Methyl (tosyl)2.45s6H

Application in Targeted Protein Degradation: PROTACs

This compound is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The PEG linker in a PROTAC influences its solubility, cell permeability, and the efficiency of ternary complex formation between the target protein and the E3 ligase.

Signaling Pathway: KRAS G12C

The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in KRAS, such as the G12C mutation, are common in various cancers and lead to constitutive activation of the pathway, promoting uncontrolled cell growth. PROTACs are being developed to target and degrade the oncogenic KRAS G12C protein.

KRAS_Signaling_Pathway RTK RTK GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: The KRAS signaling pathway, a key regulator of cell growth.

Experimental Workflow: PROTAC-mediated Degradation of KRAS G12C

The following workflow outlines the key steps to evaluate the efficacy of a PROTAC, synthesized using this compound, in degrading KRAS G12C in cancer cells.

PROTAC_Workflow Cell_Culture 1. Cell Culture (KRAS G12C Mutant Cells) PROTAC_Treatment 2. PROTAC Treatment (Dose-response & Time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Western_Blot 5. Western Blot Protein_Quant->Western_Blot Analysis 6. Data Analysis (DC50 & Dmax) Western_Blot->Analysis

Caption: Experimental workflow for assessing PROTAC-mediated protein degradation.

A key experimental technique in this workflow is the Western blot, which is used to quantify the levels of the target protein after PROTAC treatment.

Western Blot Protocol Summary:

  • Cell Treatment: Culture KRAS G12C mutant cancer cells and treat with varying concentrations of the PROTAC for a specified time.

  • Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for KRAS G12C.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of KRAS G12C degradation.

This in-depth guide provides the essential chemical and methodological information for researchers to effectively utilize this compound in their drug discovery and development efforts, particularly in the exciting field of targeted protein degradation.

References

An In-depth Technical Guide to Tos-PEG20-Tos: A Core Component in Proteolysis Targeting Chimera (PROTAC) Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tos-PEG20-Tos is not a therapeutic agent with a direct mechanism of action, but rather a critical chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs). This guide elucidates the function and application of this compound as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins implicated in disease. The linker, in this case, this compound, plays a pivotal role in the efficacy of the resulting PROTAC by connecting the target-binding and E3 ligase-recruiting moieties and influencing the geometry and stability of the key ternary complex. This document provides a detailed overview of the PROTAC mechanism, the specific characteristics of the this compound linker, and generalized protocols for its application in PROTAC synthesis.

Introduction to PROTAC Technology

PROTACs represent a revolutionary therapeutic modality that harnesses the ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. Unlike traditional inhibitors that only block a protein's activity, PROTACs can eliminate the entire protein from the cell.

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein of interest (POI).

  • A second ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The mechanism of action for a PROTAC is a catalytic cycle, as illustrated in the signaling pathway diagram below.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

The Role of the Linker in PROTAC Function

The linker is a critical determinant of a PROTAC's success. Its composition, length, and attachment points can significantly impact the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1] The linker's properties, such as solubility and flexibility, also influence the overall physicochemical properties of the PROTAC molecule.

Physicochemical Properties of this compound

This compound is a polyethylene glycol (PEG)-based PROTAC linker.[2][3][4][5] Its structure consists of a 20-unit PEG chain flanked by two tosyl (Tos) groups.

PropertyValueReference
Chemical Name This compound
Molecular Formula C54H94O25S2
Category PEG-based PROTAC Linker
Functional Groups Two terminal Tosyl groups
Core Structure 20-unit Polyethylene Glycol (PEG) chain

The key features of this compound are:

  • PEG Core: The long, flexible PEG20 chain imparts hydrophilicity, which can improve the solubility of the final PROTAC molecule. The length of the PEG chain is a crucial parameter that needs to be optimized for each specific target and E3 ligase pair to ensure a favorable conformation of the ternary complex.

  • Tosyl Groups: The terminal tosyl groups are excellent leaving groups, making them highly reactive towards nucleophiles. This allows for the covalent attachment of the POI and E3 ligase ligands, which typically contain nucleophilic functional groups like amines (-NH2) or hydroxyls (-OH), through nucleophilic substitution reactions.

Experimental Protocols: Synthesis of a PROTAC Using this compound

The synthesis of a PROTAC using this compound generally involves a two-step nucleophilic substitution reaction. Below is a generalized protocol.

Note: The following is a representative protocol. Actual reaction conditions (e.g., solvent, temperature, base, and reaction time) must be optimized for specific ligands.

Materials:

  • This compound

  • POI Ligand with a nucleophilic handle (e.g., -NH2, -OH)

  • E3 Ligase Ligand with a nucleophilic handle (e.g., -NH2, -OH)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Start: This compound + POI Ligand-NH2 step1 Step 1: First Nucleophilic Substitution (Solvent: DMF, Base: DIPEA) start->step1 intermediate Intermediate: POI Ligand-NH-PEG20-Tos step1->intermediate step2 Step 2: Second Nucleophilic Substitution with E3 Ligase Ligand-NH2 intermediate->step2 final_protac Final Product: POI Ligand-NH-PEG20-NH-E3 Ligase Ligand step2->final_protac purification Purification (e.g., HPLC) final_protac->purification end End: Pure PROTAC purification->end

Caption: Generalized workflow for the synthesis of a PROTAC using this compound.

Protocol:

  • First Substitution:

    • Dissolve the POI ligand (1 equivalent) and a slight excess of a non-nucleophilic base (e.g., 1.2 equivalents of DIPEA) in an anhydrous polar aprotic solvent like DMF.

    • Add this compound (1 equivalent) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). This results in the formation of a mono-substituted intermediate (POI Ligand-PEG20-Tos).

  • Second Substitution:

    • To the solution containing the mono-substituted intermediate, add the E3 ligase ligand (1 equivalent) and additional base if necessary.

    • Continue to stir the reaction mixture until the second substitution is complete (monitored by TLC or LC-MS).

  • Purification:

    • Upon completion, the reaction mixture is typically quenched with water and the product is extracted.

    • The crude product is then purified using standard techniques, most commonly reverse-phase high-performance liquid chromatography (HPLC), to yield the final, pure PROTAC molecule.

Influence of Linker Length on PROTAC Activity

The length of the PEG linker is a critical parameter to optimize for each new PROTAC. A linker that is too short may prevent the formation of a stable ternary complex due to steric hindrance, while a linker that is too long might lead to unproductive binding geometries. The optimal linker length allows for a favorable protein-protein interaction between the POI and the E3 ligase.

Linker ParameterEffect on PROTAC ActivityRationale
Short Linker Length Often results in low degradation efficiency or no activity.May cause steric clash between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.
Optimal Linker Length Leads to high degradation efficiency and potency (e.g., low DC50 value).Facilitates the formation of a stable and productive ternary complex with an ideal orientation for ubiquitin transfer.
Long Linker Length May result in reduced degradation efficiency.Can lead to increased flexibility and potentially unfavorable binding modes, or the "hook effect" where binary complexes are favored over the ternary complex.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs. Its bifunctional nature, conferred by the two terminal tosyl groups, allows for the straightforward, sequential conjugation of target-binding and E3 ligase-recruiting ligands. The 20-unit PEG core provides solubility and a specific length that can be used as a starting point for linker optimization in a PROTAC drug discovery program. Understanding the role of the linker and having access to well-defined linkers like this compound are essential for advancing the field of targeted protein degradation.

References

The Pivotal Role of PEG Linkers in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—covalently joined by a chemical linker. Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design, offering a unique set of properties that are instrumental in the development of potent and drug-like protein degraders. This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC development, providing quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Principles: The Function of PEG Linkers in PROTACs

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker's role is to optimally position these two proteins to facilitate this transfer of ubiquitin. PEG linkers, composed of repeating ethylene glycol units, offer several advantages in this context.

Enhancing Physicochemical Properties

A major challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability. The incorporation of hydrophilic PEG chains is a well-established strategy to counteract these issues. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and thereby enhancing solubility. This is a critical factor for both in vitro handling and in vivo bioavailability.

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous. PEG linkers can adopt folded conformations that may shield the polar surface area of the PROTAC, presenting a more compact and less polar structure to the lipid bilayer, which can facilitate cell entry. However, excessive PEGylation can also lead to reduced cellular uptake, necessitating a careful optimization of the linker length for each specific PROTAC system.

Optimizing Ternary Complex Formation

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation. The length and flexibility of the PEG linker are paramount in achieving the correct geometry for this complex.

  • Too short: A linker that is too short can cause steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex.

  • Too long: An excessively long linker may lead to an unstable or unproductive complex where the ubiquitination sites on the target protein are not in optimal proximity to the E3 ligase. This can also increase the likelihood of the "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.

Therefore, systematic variation of the PEG linker length is a crucial step in the optimization of any new PROTAC.

Quantitative Impact of PEG Linkers on PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
BRD4-targeting PROTAC 1 Alkyl785.94.2165.241118
BRD4-targeting PROTAC 2 PEG2831.93.5174.541222
BRD4-targeting PROTAC 3 PEG4919.02.8193.041430
TBK1-targeting PROTAC (7 atoms) Alkyl/Ether------
TBK1-targeting PROTAC (12 atoms) Alkyl/Ether------
TBK1-targeting PROTAC (21 atoms) Alkyl/Ether------
TBK1-targeting PROTAC (29 atoms) Alkyl/Ether------
HaloPROTAC (3 PEG units) PEG3------
HaloPROTAC (5 PEG units) PEG5------
BTK-targeting PROTAC (5 PEG units) PEG5------
BTK-targeting PROTAC (9 PEG units) PEG9------

Table 1: Impact of PEG Linker Length on Physicochemical Properties of PROTACs. Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Target ProteinLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4Alkyl>1000<20
BRD4PEG2150~80
BRD4PEG450>90
TBK17 atoms (Alkyl/Ether)No degradation-
TBK112 atoms (Alkyl/Ether)Submicromolar-
TBK121 atoms (Alkyl/Ether)396
TBK129 atoms (Alkyl/Ether)29276
GFP-HaloTag73 PEG units19 ± 1>95
GFP-HaloTag75 PEG unitsInactive-
BTK<5 PEG unitsInactive-
BTK9 PEG units5.9 ± 0.5-

Table 2: Influence of PEG Linker Length on the Degradation Efficiency of PROTACs. DC50 and Dmax values are cell-line dependent and compiled from various literature sources.

Mandatory Visualizations

The following diagrams, generated using the Graphviz (DOT) language, illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI POI_bound->POI_ub Ubiquitination PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound Ub Ubiquitin Proteasome 26S Proteasome POI_ub->Proteasome Degraded Degraded Peptides Proteasome->Degraded Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Rational Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Ternary_Complex Ternary Complex Formation (TR-FRET, AlphaLISA) Purification->Ternary_Complex Degradation Protein Degradation Assay (Western Blot, In-Cell Western) Ternary_Complex->Degradation Cell_Viability Cell Viability/Toxicity Assay (MTT, CTG) Degradation->Cell_Viability PK Pharmacokinetics (PK) (Animal Models) Cell_Viability->PK PD Pharmacodynamics (PD) (Target Degradation in Tissue) PK->PD Efficacy Efficacy Studies (Disease Models) PD->Efficacy Optimization Lead Optimization Efficacy->Optimization Optimization->Design Iterative Refinement

An In-Depth Technical Guide to Tosyl Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tosyl chemistry, a powerful and versatile tool for the covalent linkage of biomolecules. We will delve into the core principles of tosyl activation, explore its diverse applications in bioconjugation, and provide detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Principles of Tosyl Chemistry in Bioconjugation

The foundation of tosyl chemistry in bioconjugation lies in the conversion of poor leaving groups, primarily hydroxyl (-OH) groups, into excellent leaving groups. This is achieved through the use of p-toluenesulfonyl chloride (TsCl), commonly known as tosyl chloride. The tosyl group (Ts), a p-toluenesulfonyl group, is a highly effective activating group due to the resonance stabilization of the resulting tosylate anion.

The activation process involves the reaction of a hydroxyl group with tosyl chloride, typically in the presence of a base such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[1] Once tosylated, the activated hydroxyl group can be readily displaced by a nucleophile, such as the primary amine (-NH₂) of a lysine residue or the sulfhydryl (-SH) group of a cysteine residue on a protein, forming a stable covalent bond.[2]

G cluster_activation Activation Step cluster_conjugation Conjugation Step Biomolecule_OH Biomolecule-OH (e.g., on a surface or polymer) TsCl p-Toluenesulfonyl Chloride (TsCl) Base Base (e.g., Pyridine) Activated_Biomolecule Biomolecule-OTs (Tosyl-activated) HCl HCl BaseH Base-H+Cl- Protein_NH2 Protein-NH2 (Primary Amine) Protein_SH Protein-SH (Sulfhydryl Group) Conjugate_Amine Biomolecule-NH-Protein (Stable Sulfonamide Linkage) Conjugate_Thiol Biomolecule-S-Protein (Stable Thioether Linkage) Activated_Biomolecule_2 Biomolecule-OTs

Key Applications in Bioconjugation

Tosyl chemistry offers a robust method for the immobilization and modification of a wide range of biomolecules.

Immobilization on Solid Supports

A primary application of tosyl chemistry is the covalent attachment of proteins, peptides, and nucleic acids to solid supports. Tosyl-activated surfaces, such as magnetic beads, microplates, and chromatography resins, are commercially available and widely used in various bioassays and purification protocols.[3] The covalent nature of the bond minimizes ligand leakage, resulting in reusable and stable affinity matrices.

Commonly Used Solid Supports:

  • Magnetic Beads: Ideal for immunoprecipitation, cell isolation, and protein purification due to their ease of handling and separation.[3]

  • Agarose and Cellulose Beads: Used in affinity chromatography for the purification of biomolecules.

  • Microplates and Glass Slides: Employed in the development of microarrays and biosensors for high-throughput screening and diagnostics.

Ligand-Directed Tosyl (LDT) Chemistry

Ligand-directed tosyl (LDT) chemistry is an innovative technique for the site-selective labeling of native proteins within complex biological environments, including living cells and even whole organisms.[4] This method utilizes a bifunctional molecule composed of a ligand that specifically binds to the target protein and a tosyl-containing reactive group. Upon binding, the proximity effect dramatically increases the local concentration of the tosyl group around the protein's surface, leading to a highly specific covalent modification of a nearby nucleophilic amino acid residue.

LDT_Workflow LDT_Reagent Ligand-Tosyl Probe Binding Non-covalent Binding LDT_Reagent->Binding Target_Protein Target Protein (in situ) Target_Protein->Binding Proximity_Effect Proximity-Induced Reaction Binding->Proximity_Effect Labeled_Protein Covalently Labeled Protein Proximity_Effect->Labeled_Protein

Polysaccharide Modification

Tosyl chemistry is also employed to activate hydroxyl-rich polysaccharides like dextran, allowing for their subsequent conjugation with proteins, peptides, or drugs. This is particularly relevant in the development of drug delivery systems and hydrogels.

Role in Antibody-Drug Conjugates (ADCs)

While less common than maleimide and NHS-ester chemistries, tosyl-based linkers have been explored in the development of ADCs. They can be used to attach the cytotoxic payload to the antibody, often through the modification of carbohydrate moieties on the antibody's Fc region after enzymatic remodeling.

Quantitative Data on Tosyl Bioconjugation

The efficiency and outcome of tosyl-based bioconjugation are influenced by several factors, including pH, temperature, reaction time, and the concentration of reactants.

ParameterTypical Range/ValueNotesReference(s)
pH 7.4 - 9.5Higher pH increases the reactivity of primary amines. For pH-sensitive ligands, a lower pH of 7.4 can be used.
Temperature 4°C - 37°CHigher temperatures accelerate the reaction rate. Lower temperatures require longer incubation times.
Reaction Time 24 - 72 hoursDependent on temperature and the specific reactants.
Ligand Concentration (Protein) 0.5 - 1 mg/mLOptimal concentration can vary depending on the ligand.
Ligand Concentration (Peptide) ~200 µmoles/mLOptimal concentration can vary depending on the ligand.
Functional Group Density (Tosyl-activated beads) ~180 - 250 µmole/gVaries depending on the bead size and manufacturer.
Stability of Tosyl-activated SurfacesConditionObservationReference(s)
pH Stability (Short-term, <1 hour) pH 4 - 11Stable
pH Stability (Long-term) pH 4 - 10Stable
Temperature Stability 4°C - 140°CStable
Solvent Stability Most organic solventsStable

Detailed Experimental Protocols

General Protocol for Covalent Coupling of a Protein to Tosyl-Activated Magnetic Beads

This protocol provides a general guideline for the immobilization of a protein onto commercially available tosyl-activated magnetic beads.

Materials:

  • Tosyl-activated magnetic beads

  • Coupling Buffer: 0.1 M sodium borate buffer, pH 9.5 (or PBS, pH 7.4 for sensitive ligands)

  • Washing Buffer: PBS, pH 7.4 with 0.1% (w/v) BSA

  • Blocking Buffer: PBS, pH 7.4 with 0.5% (w/v) BSA or 0.2 M Tris-HCl, pH 8.5

  • Storage Buffer: PBS, pH 7.4 with 0.02% sodium azide

  • Protein solution (0.5 - 1 mg/mL in Coupling Buffer)

  • Magnetic rack

Procedure:

  • Bead Preparation:

    • Resuspend the tosyl-activated magnetic beads in their storage solution.

    • Transfer the desired amount of beads to a microcentrifuge tube.

    • Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant.

    • Wash the beads twice with Coupling Buffer.

  • Protein Coupling:

    • Resuspend the washed beads in the protein solution.

    • Incubate the bead-protein mixture with gentle rotation for 24-48 hours at 20-25°C or 48-72 hours at 4°C.

  • Washing:

    • Pellet the beads using the magnetic rack and discard the supernatant.

    • Wash the beads three times with Washing Buffer.

  • Blocking:

    • Resuspend the beads in Blocking Buffer.

    • Incubate for 1 hour at room temperature or overnight at 4°C with gentle rotation to block any remaining active tosyl groups.

  • Final Washes and Storage:

    • Wash the beads four to six times with PBS.

    • Resuspend the beads in Storage Buffer and store at 4°C. Do not freeze.

Protocol_Workflow Start Start Bead_Prep Bead Preparation (Wash with Coupling Buffer) Start->Bead_Prep Protein_Coupling Protein Coupling (Incubate with protein solution) Bead_Prep->Protein_Coupling Washing_1 Washing (Remove unbound protein) Protein_Coupling->Washing_1 Blocking Blocking (Quench unreacted tosyl groups) Washing_1->Blocking Washing_2 Final Washes Blocking->Washing_2 Storage Storage Washing_2->Storage

General Protocol for Tosylation of a Polysaccharide (e.g., Dextran)

This protocol describes a general method for the activation of a polysaccharide with tosyl chloride.

Materials:

  • Dextran

  • Anhydrous Dimethylacetamide (DMAc)

  • Anhydrous LiCl

  • Anhydrous Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Ice bath

  • Ethanol

Procedure:

  • Dissolution of Dextran:

    • Dry the dextran under vacuum.

    • Dissolve the dried dextran in a DMAc/LiCl solution. This may require heating.

  • Tosylation Reaction:

    • Cool the dextran solution in an ice bath.

    • Slowly add anhydrous pyridine to the solution.

    • Add TsCl portion-wise to the cooled solution while stirring.

    • Allow the reaction to proceed at a low temperature for several hours to overnight.

  • Precipitation and Washing:

    • Precipitate the tosylated dextran by adding the reaction mixture to a large volume of cold ethanol.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate repeatedly with ethanol to remove unreacted reagents and byproducts.

  • Drying:

    • Dry the tosylated dextran under vacuum.

Comparison with Other Bioconjugation Chemistries

FeatureTosyl ChemistryNHS-Ester ChemistryMaleimide Chemistry
Target Functional Group Hydroxyls (-OH) for activation, then Amines (-NH₂) and Thiols (-SH) for conjugationPrimary Amines (-NH₂)Sulfhydryls (-SH)
Reactive Group Sulfonyl ChlorideN-Hydroxysuccinimide EsterMaleimide
Optimal pH 7.4 - 9.57.2 - 8.56.5 - 7.5
Linkage Formed Sulfonamide or ThioetherAmideThioether
Linkage Stability Very HighVery HighGenerally stable, but can undergo retro-Michael addition
Advantages Activates hydroxyl groups, stable linkage, good for surface immobilizationHighly reactive with amines, well-established chemistryHighly selective for thiols, rapid reaction
Disadvantages Two-step process (activation and conjugation), can have side reactionsNHS esters are susceptible to hydrolysisMaleimide group can hydrolyze, potential for thiol-exchange reactions

Troubleshooting Common Issues in Tosyl-Based Bioconjugation

ProblemPossible Cause(s)Suggested Solution(s)
Low Conjugation Yield - Incomplete activation of the hydroxyl groups.- Hydrolysis of the tosyl-activated group.- Suboptimal pH or temperature.- Presence of competing nucleophiles in the buffer (e.g., Tris).- Steric hindrance.- Ensure anhydrous conditions during the tosylation step.- Use freshly prepared tosyl-activated materials.- Optimize pH and temperature for your specific ligand.- Use amine- and thiol-free buffers during conjugation.- Consider using a longer spacer arm to reduce steric hindrance.
High Non-specific Binding - Incomplete blocking of unreacted tosyl groups.- Hydrophobic interactions.- Increase the concentration of the blocking agent or the incubation time.- Include a non-ionic detergent (e.g., Tween-20) in the washing steps.
Loss of Protein Activity - Conjugation at or near the active site.- Denaturation of the protein due to pH or temperature.- Use ligand-directed tosyl chemistry for site-specific modification away from the active site.- Perform the conjugation at a lower temperature and/or a more neutral pH.

This in-depth guide provides a solid foundation for understanding and applying tosyl chemistry in bioconjugation. By carefully considering the principles, protocols, and potential challenges outlined here, researchers can effectively leverage this powerful technique to advance their work in drug development, diagnostics, and fundamental life science research.

References

A Technical Guide to the Aqueous Solubility of Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ditosylated polyethylene glycol with 20 ethylene glycol units (Tos-PEG20-Tos). Due to the limited availability of specific quantitative data in public literature, this guide presents qualitative solubility information and outlines a detailed experimental protocol for determining the precise solubility of this compound in various aqueous buffers. This information is critical for applications in bioconjugation, drug delivery, and surface modification, where PEGylated reagents are frequently employed.

Introduction to this compound

This compound is a homobifunctional crosslinking reagent. The polyethylene glycol (PEG) backbone imparts hydrophilicity and biocompatibility, while the terminal tosyl groups serve as excellent leaving groups for nucleophilic substitution reactions. This structure allows for the conjugation of molecules containing nucleophiles such as amines and thiols. The solubility of this linker in aqueous buffers is a critical parameter for ensuring efficient and reproducible conjugation reactions.

Qualitative Solubility of Tosylated PEGs

Based on available data from chemical suppliers and related literature, tosylated PEG derivatives, including Tos-PEG-Tos, are generally characterized by good solubility in water and various aqueous buffer systems.[1] The hydrophilic nature of the PEG chain is the primary driver for this solubility.[2][3]

Table 1: Qualitative Solubility of Tos-PEG Derivatives in Various Solvents

Solvent ClassSpecific SolventsSolubility
Aqueous Water, Aqueous BuffersSoluble
Polar Organic DMF, DMSOSoluble
Chlorinated Chloroform, Methylene ChlorideSoluble
Alcohols Ethanol, MethanolLess Soluble
Aromatic TolueneLess Soluble
Ethers Diethyl EtherInsoluble

This table is a summary of qualitative data for tosylated PEG compounds. Specific quantitative solubility of this compound may vary.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for this compound in specific aqueous buffers, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the saturation solubility.

Materials
  • This compound

  • Aqueous buffers of interest (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, Acetate buffer) at various pH values (e.g., 5.0, 7.4, 9.0)

  • Deionized water

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)

  • Syringe filters (0.22 µm)

Procedure
  • Preparation of Stock Solutions and Standards:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution with the same organic solvent.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a series of vials. The excess solid should be clearly visible.

    • Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification by HPLC:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample and the calibration standards onto the HPLC system.

    • Analyze the chromatograms and determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

  • Data Analysis:

    • Calculate the solubility of this compound in the specific buffer in units of mg/mL or mol/L, taking into account the dilution factor.

    • Repeat the experiment for each buffer system and pH value of interest.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep cluster_equilibration cluster_separation cluster_quantification cluster_analysis prep Preparation equilibration Equilibration separation Phase Separation quantification Quantification analysis Data Analysis weigh Weigh excess This compound add_buffer Add to known volume of buffer weigh->add_buffer agitate Agitate at constant temperature (24-48h) add_buffer->agitate settle Settle excess solid agitate->settle filter Filter supernatant (0.22 µm) settle->filter hplc Analyze by HPLC filter->hplc calibrate Compare to calibration curve hplc->calibrate calculate Calculate solubility (mg/mL or M) calibrate->calculate

References

The Activation and Application of Tosyl-Activated Poly(ethylene glycol) for Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PEGylation utilizing tosyl groups, a cornerstone technique in bioconjugation and drug delivery. This document details the core chemistry, experimental protocols, and quantitative data associated with the synthesis and application of tosyl-activated poly(ethylene glycol) (PEG-OTs), offering a valuable resource for professionals in the field.

Introduction to PEGylation and the Role of the Tosyl Group

PEGylation, the covalent attachment of poly(ethylene glycol) chains to molecules such as proteins, peptides, or small drugs, is a widely adopted strategy to enhance the therapeutic properties of pharmaceuticals. This modification can improve a molecule's solubility, stability, and pharmacokinetic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance and shield it from proteolytic degradation and immune recognition.

The terminal hydroxyl groups of native PEG are not reactive enough for direct conjugation. Therefore, they must be "activated" with a functional group that is more susceptible to nucleophilic attack. The p-toluenesulfonyl (tosyl) group is an excellent activating group for this purpose. The tosylation of PEG replaces the terminal hydroxyl group with a tosylate ester. The tosylate anion is a very good leaving group, making the terminal carbon of the PEG chain highly electrophilic and reactive towards nucleophiles such as amines (-NH2) and thiols (-SH), which are commonly found on the surface of proteins and other biomolecules.[1][2] This reactivity allows for the efficient and stable conjugation of PEG to a wide range of therapeutic agents.

Chemistry of PEG Tosylation and Conjugation

The activation of PEG with a tosyl group is typically achieved by reacting the PEG diol or methoxy PEG (mPEG) with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base, often pyridine or triethylamine, deprotonates the terminal hydroxyl group of the PEG, which then acts as a nucleophile, attacking the sulfur atom of the tosyl chloride and displacing the chloride ion.

Once activated, the tosyl-PEG (PEG-OTs) readily reacts with primary amines and thiols via a nucleophilic substitution reaction (SN2). For instance, the lone pair of electrons on the nitrogen of a primary amine will attack the terminal carbon of the PEG-OTs, displacing the tosylate group and forming a stable secondary amine linkage. Similarly, a deprotonated thiol group (thiolate) will react to form a stable thioether bond. The reaction with amines is typically carried out at a pH range of 8.0 to 9.5 to ensure the amine is sufficiently deprotonated and nucleophilic.[2]

Reaction Mechanism

The general mechanism for the nucleophilic substitution of PEG-OTs is illustrated below.

reaction_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products PEG-OTs PEG-O-Ts TS [R---Nu---PEG---OTs]⁻ PEG-OTs->TS Nucleophilic Attack Nucleophile R-Nu: Nucleophile->TS Conjugate PEG-Nu-R TS->Conjugate Leaving_Group TsO⁻ TS->Leaving_Group Leaving Group Departure

Figure 1: General reaction mechanism of tosyl-activated PEG with a nucleophile.

Quantitative Data Summary

The efficiency and conditions for the synthesis of tosyl-activated PEG and its subsequent conjugation can vary depending on the specific protocol and reagents used. The following tables summarize key quantitative data from various studies to provide a comparative overview.

Table 1: Synthesis of Tosyl-Activated PEG (PEG-OTs)

PEG Molecular Weight (Da)Base/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
1,450Ag₂O / KIToluene12Room Temperature~99 (monofunctional)[1]
20,000Triethylamine / DMAPDichloromethaneOvernight0 to Room TemperatureNot specified[3]
750 / 2,000NaOHSolvent-free (mechanochemical)0.75 - 1.5Not applicableQuantitative
VariousSilver Oxide / Potassium IodideNot specifiedNot specifiedNot specified71 - 76 (monofunctional)

Table 2: Conjugation of Tosyl-Activated PEG to Nucleophiles

NucleophilepHReaction TimeTemperature (°C)Yield (%)Reference
Sodium Azide (to form PEG-N₃)Not applicableOvernight80-90Not specified
Sodium Hydrosulfide (to form PEG-SH)Neutral8Room Temperature then 6084
Primary Amines (general)8.0 - 9.5Not specifiedNot specifiedNot specified
Protein (general)7.4 - 9.524 - 4820 - 25Ligand-dependent

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of tosyl-activated PEG and its subsequent conjugation to a model protein.

Protocol 1: Synthesis of Monofunctional α-Tosyl-ω-hydroxyl PEG

This protocol is adapted from a method utilizing silver oxide and potassium iodide to favor monofunctionalization of a PEG diol.

Materials:

  • Poly(ethylene glycol) (PEG), e.g., 1450 g/mol

  • Toluene, anhydrous

  • Silver (I) oxide (Ag₂O)

  • Potassium iodide (KI)

  • p-Toluenesulfonyl chloride (TsCl)

  • Filter agent (e.g., Celite)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Drying the PEG: Dissolve PEG (e.g., 20 g, 13.8 mmol) in toluene in a round-bottom flask. Dry the PEG by azeotropic distillation using a Dean-Stark trap until all water is removed.

  • Reaction Setup: Remove the toluene under reduced pressure. To the dried PEG, add 250 mL of dry toluene, Ag₂O (1.5 eq, 4.8 g, 20.7 mmol), and KI (0.2 eq, 458 mg, 2.76 mmol).

  • Tosylation: To this rapidly stirred suspension, add TsCl (1.05 eq, 2.76 g, 14.5 mmol) in one portion.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12 hours.

  • Work-up: Filter the reaction mixture over a pad of filter agent to remove the silver salts. Wash the filter cake with DCM.

  • Purification: Combine the filtrates and remove the solvent by rotary evaporation. The crude product can be further purified by precipitation. Dissolve the crude product in a minimal amount of DCM and precipitate by adding it dropwise to a beaker of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the precipitate by filtration and dry under vacuum.

Characterization:

  • ¹H NMR: The success of the reaction can be confirmed by the appearance of aromatic proton signals from the tosyl group (typically around 7.4-7.8 ppm) and a downfield shift of the methylene protons adjacent to the tosylate ester. The degree of functionalization can be calculated by comparing the integration of the tosyl protons to the PEG backbone protons.

  • HPLC: Reversed-phase HPLC can be used to separate and quantify the monofunctional PEG-OTs from unreacted PEG and difunctional PEG-(OTs)₂.

Protocol 2: Conjugation of Tosyl-Activated PEG to a Protein

This protocol provides a general procedure for the conjugation of PEG-OTs to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

  • Tosyl-activated PEG (PEG-OTs)

  • Protein of interest

  • Coupling Buffer: e.g., 0.1 M sodium borate buffer, pH 9.0

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0

  • Purification system: e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • SDS-PAGE analysis materials

Procedure:

  • Protein Preparation: Prepare a solution of the protein in the coupling buffer at a known concentration (e.g., 1-5 mg/mL).

  • PEG-OTs Preparation: Dissolve the PEG-OTs in the coupling buffer immediately before use. The amount of PEG-OTs to add will depend on the desired molar excess over the protein. A typical starting point is a 5 to 20-fold molar excess.

  • Conjugation Reaction: Add the PEG-OTs solution to the protein solution. Gently mix and incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 2-24 hours). The optimal time and temperature should be determined empirically for each specific protein.

  • Quenching: Stop the reaction by adding the quenching solution. The primary amines in the Tris buffer will react with any remaining PEG-OTs.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method. SEC is often used to separate based on size, while IEX can separate based on charge differences between the native and PEGylated protein.

  • Characterization:

    • SDS-PAGE: Analyze the purified fractions by SDS-PAGE. Successful PEGylation will result in a significant increase in the apparent molecular weight of the protein.

    • Protein Concentration: Determine the protein concentration of the purified conjugate.

    • Degree of PEGylation: The degree of PEGylation (number of PEG chains per protein molecule) can be estimated using techniques like MALDI-TOF mass spectrometry or by analyzing the change in chromatographic retention time.

Visualization of Workflows and Pathways

Experimental Workflow for Protein PEGylation

The following diagram illustrates a typical workflow for the PEGylation of a protein with tosyl-activated PEG.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_purification_analysis Purification & Analysis Protein_Prep Prepare Protein Solution in Coupling Buffer Conjugation Mix Protein and PEG-OTs Incubate Protein_Prep->Conjugation PEG_Prep Dissolve PEG-OTs in Coupling Buffer PEG_Prep->Conjugation Quenching Add Quenching Solution (e.g., Tris Buffer) Conjugation->Quenching Purification Purify Conjugate (e.g., SEC or IEX) Quenching->Purification Characterization Characterize Product (SDS-PAGE, MS, etc.) Purification->Characterization

Figure 2: A typical experimental workflow for protein PEGylation with tosyl-activated PEG.

Conclusion

PEGylation with tosyl-activated PEG is a robust and versatile method for modifying therapeutic molecules. The high reactivity of the tosyl group towards common nucleophiles on biomolecules allows for efficient conjugation under relatively mild conditions. By carefully controlling the reaction parameters, researchers can achieve a desired degree of PEGylation, leading to improved drug efficacy and safety profiles. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this important bioconjugation technique.

References

An In-depth Technical Guide to Bifunctional Crosslinkers for Protein Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and therapeutic development, understanding and manipulating protein interactions is paramount. Bifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two or more biomolecules, providing a means to stabilize interactions, elucidate protein structures, and construct novel bioconjugates. This technical guide offers a comprehensive overview of bifunctional crosslinkers, their classification, reaction chemistries, and key applications, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in their practical implementation.

Core Concepts of Bifunctional Crosslinkers

Bifunctional crosslinkers are reagents containing two reactive ends capable of forming covalent bonds with specific functional groups on proteins and other molecules.[1] These reactive groups are separated by a spacer arm, the length and chemical nature of which can be varied to suit different applications. The choice of a crosslinker depends on several factors including the target functional groups, the desired distance between the linked molecules, and whether the linkage needs to be permanent or reversible.[2][3]

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be classified based on several key features:

Reactivity of Functional Groups
  • Homobifunctional Crosslinkers: These possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional group, such as amine-to-amine or sulfhydryl-to-sulfhydryl connections.[4] They are often employed for intramolecular crosslinking to study protein conformation or to polymerize monomers.

  • Heterobifunctional Crosslinkers: These contain two different reactive groups, allowing for controlled, sequential reactions that minimize the formation of unwanted polymers or self-conjugates. They are ideal for linking two different types of biomolecules, for instance, in the creation of antibody-drug conjugates (ADCs).

Spacer Arm Characteristics
  • Cleavable (Reversible) Crosslinkers: These have a spacer arm that can be broken under specific conditions, such as reduction of a disulfide bond or enzymatic cleavage. This feature is particularly useful in applications like crosslinking-mass spectrometry (XL-MS) where the release of the crosslinked peptides simplifies analysis.

  • Non-Cleavable (Irreversible) Crosslinkers: These form stable, permanent covalent bonds. They are advantageous when a durable linkage is required, for example, in stabilizing protein complexes for co-immunoprecipitation or in the development of robust antibody-drug conjugates.

  • Zero-Length Crosslinkers: These reagents facilitate the direct covalent bonding of two functional groups without introducing any additional atoms, providing the most precise distance constraints for structural studies. A common example is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which couples carboxyl groups to primary amines.

Mode of Activation
  • Spontaneously Reactive Crosslinkers: The majority of crosslinkers react upon mixing with the target molecules under appropriate buffer conditions.

  • Photoreactive Crosslinkers: These crosslinkers contain a photo-activatable group, such as an aryl azide or diazirine, that becomes reactive upon exposure to UV light. This allows for temporal control over the crosslinking reaction, making them ideal for capturing transient interactions.

Common Chemistries of Bifunctional Crosslinkers

The specificity of a crosslinker is determined by its reactive groups, which target specific functional groups on amino acid residues.

Amine-Reactive Crosslinkers

Primary amines, found on lysine residues and the N-terminus of proteins, are common targets for crosslinking. N-hydroxysuccinimide (NHS) esters are widely used amine-reactive groups that form stable amide bonds.

Sulfhydryl-Reactive Crosslinkers

The sulfhydryl group of cysteine residues provides a more specific target for modification due to its lower abundance compared to primary amines. Maleimides are a common sulfhydryl-reactive group that forms a stable thioether bond.

Other Reactive Groups

Other targeted functional groups include carboxyl groups (targeted by carbodiimides), and carbonyl groups. Photoreactive crosslinkers can non-selectively insert into C-H bonds upon photoactivation.

Quantitative Data for Common Crosslinking Reactions

The efficiency of a crosslinking reaction is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of crosslinker to protein. The following tables summarize key quantitative data for common crosslinking chemistries.

Table 1: Reaction Conditions for Amine-Reactive NHS Ester Crosslinkers

ParameterRecommended ConditionReference(s)
pH 7.2 - 8.5
Temperature Room Temperature or 4°C
Reaction Time 0.5 - 4 hours
Quenching Reagent 20-50 mM Tris or Glycine
Incompatible Buffers Buffers containing primary amines (e.g., Tris)

Table 2: Reaction Conditions for Sulfhydryl-Reactive Maleimide Crosslinkers

ParameterRecommended ConditionReference(s)
pH 6.5 - 7.5
Side Reactions Reacts with primary amines at pH > 7.5

Table 3: Conditions for Cleavable Crosslinkers

Cleavage ChemistryReagent/ConditionReference(s)
Disulfide Bond 10-50 mM DTT at 37°C for 30 minutes
Diol Sodium periodate (NaIO4)

Table 4: UV Irradiation Conditions for Photoreactive Crosslinkers

Photoreactive GroupWavelengthLight SourceReference(s)
Aryl Azide (Nitrophenyl) 300 - 460 nmLong-wave UV lamp
Diazirine 330 - 370 nmLong-wave UV lamp

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing bifunctional crosslinkers.

In Vivo Protein Crosslinking with Disuccinimidyl Suberate (DSS)

This protocol describes the crosslinking of proteins within living cells.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), pH 8.0

  • Disuccinimidyl suberate (DSS)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Lysis Buffer

Procedure:

  • Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in PBS.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO.

  • Crosslinking Reaction: Add the DSS stock solution to the cell suspension to a final concentration of 1-5 mM. Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Cell Lysis and Analysis: Pellet the cells by centrifugation and proceed with cell lysis according to your downstream application (e.g., co-immunoprecipitation or mass spectrometry).

Co-Immunoprecipitation (Co-IP) with Crosslinking

This protocol enhances the detection of transient or weak protein interactions.

Materials:

  • Cell lysate

  • Antibody specific to the protein of interest

  • Protein A/G agarose beads

  • Crosslinker (e.g., DSS)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Immunoprecipitation: Incubate the cell lysate with the primary antibody for 1-2 hours at 4°C. Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with Wash Buffer to remove non-specific binding proteins.

  • Crosslinking: Resuspend the beads in a non-amine containing buffer (e.g., PBS) and add the crosslinker. Incubate for 30-60 minutes at room temperature.

  • Quenching: Quench the crosslinking reaction by adding a quenching buffer (e.g., Tris-HCl).

  • Elution: Wash the beads again to remove excess crosslinker and quenching buffer. Elute the crosslinked protein complexes from the beads using Elution Buffer and heat at 95-100°C for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Antibody-Drug Conjugation (ADC) using a Heterobifunctional Crosslinker (SMCC)

This protocol describes a two-step process for creating an ADC.

Materials:

  • Antibody

  • Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Thiol-containing drug

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Antibody Modification:

    • Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution in Reaction Buffer.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess SMCC using a desalting column.

  • Drug Conjugation:

    • Immediately add the thiol-containing drug to the maleimide-activated antibody.

    • Incubate for 1-2 hours at room temperature.

    • The final ADC can be purified using size-exclusion or hydrophobic interaction chromatography.

Visualizing Workflows with Graphviz

Diagrams generated using Graphviz can effectively illustrate complex experimental workflows and signaling pathways.

Crosslinking Mass Spectrometry (XL-MS) Workflow```dot

Antibody-Drug Conjugate (ADC) Synthesis Workflow

ADC_Synthesis_Workflow cluster_antibody_mod Antibody Modification cluster_drug_conj Drug Conjugation cluster_purification_char Purification and Characterization Antibody Monoclonal Antibody Activation Activation with Heterobifunctional Crosslinker (e.g., SMCC) Antibody->Activation Purification1 Purification (e.g., Desalting Column) Activation->Purification1 Conjugation Conjugation to Activated Antibody Purification1->Conjugation Drug Thiol-containing Cytotoxic Drug Drug->Conjugation Purification2 Purification of ADC (e.g., Chromatography) Conjugation->Purification2 Characterization Characterization (e.g., DAR, Purity) Purification2->Characterization

Caption: A two-step workflow for the synthesis of an antibody-drug conjugate (ADC).

Co-Immunoprecipitation with Crosslinking Workflow

CoIP_Crosslinking_Workflow cluster_ip Immunoprecipitation cluster_crosslinking Crosslinking cluster_analysis Analysis Cell_Lysate Cell Lysate Antibody_Incubation Incubation with Primary Antibody Cell_Lysate->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing1 Washing Bead_Capture->Washing1 Crosslinking_Step Addition of Crosslinker Washing1->Crosslinking_Step Quenching_Step Quenching Reaction Crosslinking_Step->Quenching_Step Washing2 Final Washing Quenching_Step->Washing2 Elution Elution of Crosslinked Complexes Washing2->Elution Analysis SDS-PAGE, Western Blot, or MS Elution->Analysis

Caption: Workflow for co-immunoprecipitation followed by crosslinking.

Conclusion

Bifunctional crosslinkers are indispensable tools in modern research and drug development, enabling the study of protein interactions and the creation of novel therapeutic agents. A thorough understanding of their chemistries, combined with optimized experimental protocols, is crucial for obtaining reliable and insightful results. This guide provides a foundational understanding and practical methodologies to empower researchers in leveraging the full potential of these versatile reagents.

References

The Lynchpin of Bioconjugation: A Technical Guide to Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug delivery, the choice of a linker molecule is paramount. It dictates the spatial orientation, stability, and ultimately, the efficacy of the final construct. Among the arsenal of available chemical tools, Tos-PEG20-Tos has emerged as a critical component, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the fundamental principles and practical applications of this compound, offering a comprehensive resource for researchers aiming to harness its potential.

Core Principles of this compound

This compound is a homobifunctional crosslinker. Its structure consists of a central polyethylene glycol (PEG) chain with 20 repeating ethylene glycol units, flanked on both ends by a tosylate (Tos) group. This unique architecture imparts a combination of desirable properties.

The PEG backbone is a hydrophilic polymer that offers several advantages in a biological context. Its presence can enhance the aqueous solubility of conjugated molecules, a crucial factor for improving the bioavailability of poorly soluble drugs. Furthermore, the PEG chain can create a steric shield, reducing immunogenicity and preventing non-specific interactions with other biomolecules. This "stealth" effect can prolong the circulation half-life of a therapeutic agent.[1][2][3][4]

The terminal tosyl groups are the reactive moieties of the molecule. Tosylate is an excellent leaving group, making the terminal carbon atoms susceptible to nucleophilic attack.[5] This high reactivity allows for efficient and stable bond formation with a variety of nucleophiles, most notably the primary amines (e.g., lysine residues in proteins) and thiols (e.g., cysteine residues).

Physicochemical and Reactivity Data

The following table summarizes key properties of Tos-PEG linkers, providing a basis for experimental design.

PropertyValue / DescriptionReference
Molecular Weight (PEG20) Approximately 1000 g/mol
Solubility Soluble in water and polar organic solvents (e.g., DMSO, DMF)
Reactive Groups p-Toluenesulfonate (Tosyl) at each terminus
Reactivity Highly reactive towards nucleophiles (amines, thiols, alcohols)
Optimal pH for Amine Reaction 8.0 - 9.5
Storage Conditions -20°C, kept dry and protected from sunlight

Quantitative Insights into PEGylation and PROTAC Efficacy

The efficiency of conjugation and the impact of the PEG linker on the final biological activity are critical parameters. The following tables provide illustrative quantitative data.

Table 1: Illustrative Yield of Monofunctional PEG Tosylate Synthesis

ReactionCatalystYield
Monotosylation of PEG diolSilver oxide and potassium iodide71-76%

This table demonstrates the high efficiency achievable in the synthesis of PEG tosylates, which are precursors to bifunctional linkers like this compound.

Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Illustrative Data)

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC BPEG250055
PROTAC CPEG425070

This table highlights the critical role of the PEG linker length in optimizing the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. While this data is for shorter PEG chains, it underscores the importance of linker optimization, for which this compound provides a longer option.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Amine PEGylation (e.g., Protein Conjugation)

This protocol describes the conjugation of this compound to primary amines on a protein surface.

Materials:

  • Protein of interest with accessible primary amines (e.g., lysine residues)

  • This compound

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography or dialysis)

  • Anhydrous DMF or DMSO (if needed to dissolve this compound)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Immediately before use, dissolve a 10 to 50-fold molar excess of this compound in a minimal amount of anhydrous DMF or DMSO. Then, add it to the reaction buffer.

  • Reaction: Add the this compound solution to the protein solution while gently stirring.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes.

  • Purification: Remove excess reagents and purify the PEGylated protein using size-exclusion chromatography or extensive dialysis against a suitable buffer.

  • Characterization: Analyze the extent of PEGylation using SDS-PAGE (which will show a shift in molecular weight) and quantify the number of attached PEG chains using methods like MALDI-TOF mass spectrometry.

Protocol 2: Synthesis of a Symmetrical Dimeric Molecule using this compound

This protocol outlines the synthesis of a homodimer by reacting a molecule containing a primary amine with this compound.

Materials:

  • Amine-containing small molecule (Molecule A-NH2)

  • This compound

  • Anhydrous DMF

  • Diisopropylethylamine (DIPEA)

  • Preparative HPLC system

Procedure:

  • Reactant Preparation: Dissolve Molecule A-NH2 (2.2 equivalents) and this compound (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equivalents) to the solution to act as a base.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by preparative HPLC to obtain the desired A-PEG20-A dimer.

Protocol 3: Conceptual Workflow for PROTAC Synthesis using this compound

This protocol describes a conceptual approach for synthesizing a PROTAC by sequentially attaching a warhead and an E3 ligase ligand to the this compound linker.

Materials:

  • Warhead (targeting the protein of interest) with a nucleophilic handle (e.g., Warhead-NH2)

  • E3 ligase ligand with a nucleophilic handle (e.g., Ligand-SH)

  • This compound

  • Anhydrous DMF

  • Appropriate bases (e.g., DIPEA for amines, a milder base for thiols)

  • Purification supplies (e.g., HPLC)

Procedure:

  • First Coupling Reaction:

    • React Warhead-NH2 (1.0 equivalent) with a large excess of this compound (e.g., 10 equivalents) in anhydrous DMF with DIPEA. The large excess of the linker favors the formation of the monofunctionalized intermediate (Warhead-PEG20-Tos).

    • Purify the Warhead-PEG20-Tos intermediate by preparative HPLC.

  • Second Coupling Reaction:

    • React the purified Warhead-PEG20-Tos (1.0 equivalent) with the Ligand-SH (1.1 equivalents) in anhydrous DMF with an appropriate base.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Final Purification: Purify the final PROTAC molecule (Warhead-PEG20-Ligand) by preparative HPLC.

Visualizing the Principles: Diagrams and Workflows

To further elucidate the utility of this compound, the following diagrams, generated using Graphviz, illustrate key chemical reactions and experimental workflows.

Nucleophilic_Substitution_Amine Tos_PEG_Tos This compound Product R-NH-PEG20-Tos (Monoconjugate) Tos_PEG_Tos->Product Nucleophilic Attack (1 equivalent R-NH₂) Dimer R-NH-PEG20-NH-R (Crosslinked Product) Tos_PEG_Tos->Dimer Nucleophilic Attack (2 equivalents R-NH₂) Amine R-NH₂ (Protein, Drug, etc.) Leaving_Group Tosylate (Leaving Group) Product->Leaving_Group Dimer->Leaving_Group

Caption: Reaction of this compound with an amine-containing molecule.

PROTAC_Synthesis_Workflow start Start Materials: - Warhead-NH₂ - this compound (excess) - E3 Ligase Ligand-SH step1 Step 1: First Coupling React Warhead-NH₂ with excess this compound start->step1 purification1 Purification (HPLC) step1->purification1 intermediate Purified Intermediate: Warhead-NH-PEG20-Tos step2 Step 2: Second Coupling React Intermediate with E3 Ligase Ligand-SH intermediate->step2 purification2 Final Purification (HPLC) step2->purification2 final_product Final PROTAC: Warhead-NH-PEG20-S-Ligand purification1->intermediate purification2->final_product

Caption: A conceptual workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and drug development. Its well-defined structure, combining the advantageous properties of a hydrophilic PEG spacer with the robust reactivity of terminal tosyl groups, makes it an ideal linker for a wide range of applications, from the PEGylation of proteins to the construction of complex therapeutic modalities like PROTACs. A thorough understanding of its chemical principles and the application of detailed experimental protocols, as outlined in this guide, will enable scientists to effectively utilize this compound to advance their research and development efforts.

References

Methodological & Application

Application Notes and Protocols for Protein-Protein Conjugation using Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein-protein conjugates are of significant interest in various fields of biomedical research and therapeutic development. The covalent linkage of two distinct proteins can generate novel molecules with combined functionalities, targeted delivery capabilities, or enhanced therapeutic efficacy. One versatile method for creating such conjugates is through the use of bifunctional polyethylene glycol (PEG) linkers. PEG linkers offer several advantages, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic properties of the resulting conjugate.

This document provides a detailed protocol for the conjugation of two different proteins (Protein A and Protein B) using a homobifunctional linker, Tos-PEG20-Tos. This linker consists of a 20-unit PEG chain with a tosyl (tosylate) group at each end. The tosyl group is an excellent leaving group and readily reacts with nucleophilic groups on proteins, primarily the ε-amino group of lysine residues, to form stable secondary amine linkages.

The protocol is designed as a two-step process to control the conjugation reaction and maximize the yield of the desired heterodimeric conjugate (Protein A-PEG-Protein B), while minimizing the formation of homodimeric byproducts (Protein A-PEG-Protein A and Protein B-PEG-Protein B).

Principle of the Experiment

The conjugation process involves two main stages:

  • Activation of Protein A: Protein A is reacted with an excess of this compound. By controlling the stoichiometry, the reaction is driven towards the formation of a singly modified Protein A intermediate (Protein A-PEG-Tos), where one end of the PEG linker is attached to Protein A, leaving the other tosyl group free.

  • Conjugation with Protein B: The purified Protein A-PEG-Tos intermediate is then reacted with Protein B. The remaining active tosyl group on the PEG linker reacts with a primary amine on Protein B to form the final Protein A-PEG-Protein B conjugate.

Subsequent purification steps are essential to isolate the desired heterodimeric conjugate from unreacted proteins, excess linker, and homodimeric species. Characterization of the final product is performed to confirm its identity, purity, and integrity.

Experimental Protocols

Materials and Equipment
  • Proteins:

    • Protein A (lyophilized powder)

    • Protein B (lyophilized powder)

  • Linker:

    • This compound

  • Buffers and Reagents:

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Borate Buffer (50 mM), pH 8.5

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

    • Anhydrous Dimethylsulfoxide (DMSO)

    • Deionized (DI) water

  • Purification:

    • Size Exclusion Chromatography (SEC) column

    • Ion Exchange Chromatography (IEX) column (optional, depending on protein properties)

    • Dialysis tubing or centrifugal ultrafiltration units

  • Analysis:

    • SDS-PAGE gels and reagents

    • Coomassie Brilliant Blue or other protein stain

    • Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol 1: Two-Step Protein-Protein Conjugation with this compound

This protocol is a general guideline and may require optimization based on the specific properties of the proteins being conjugated.

Step 1: Preparation of Reagents

  • Protein Solutions:

    • Prepare a stock solution of Protein A at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • Prepare a stock solution of Protein B at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • Note: If the proteins are not in an amine-free buffer, perform a buffer exchange into PBS using dialysis or a desalting column.

  • This compound Linker Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 100 mg/mL. The linker is moisture-sensitive, so minimize its exposure to air.

Step 2: Activation of Protein A with this compound

  • Transfer a calculated volume of the Protein A stock solution to a reaction tube.

  • Adjust the pH of the Protein A solution to 8.5 by adding Borate Buffer (50 mM, pH 8.5). The slightly alkaline pH facilitates the reaction with lysine residues.

  • Add a 5 to 20-fold molar excess of the this compound solution to the Protein A solution. The large molar excess favors the formation of the singly activated intermediate.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

Step 3: Purification of Protein A-PEG-Tos Intermediate

  • Quenching (Optional): To stop the reaction, a small amount of Quenching Buffer can be added. However, immediate purification is generally preferred.

  • Purification: Separate the Protein A-PEG-Tos intermediate from excess linker and unreacted Protein A using Size Exclusion Chromatography (SEC).

    • Equilibrate the SEC column with PBS, pH 7.4.

    • Load the reaction mixture onto the column.

    • Collect fractions and monitor the elution profile by measuring absorbance at 280 nm. The PEGylated protein will elute earlier than the unconjugated protein and the small molecule linker.

  • Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing the mono-PEGylated Protein A. A shift to a higher molecular weight will be observed for the PEGylated species.

  • Pooling and Concentration: Pool the fractions containing the purified Protein A-PEG-Tos. Concentrate the solution using a centrifugal ultrafiltration unit if necessary.

Step 4: Conjugation of Protein A-PEG-Tos with Protein B

  • To the purified Protein A-PEG-Tos solution, add a 1.5 to 5-fold molar excess of Protein B.

  • Adjust the pH of the reaction mixture to 8.5 with Borate Buffer (50 mM, pH 8.5).

  • Incubate the reaction for 4-16 hours at room temperature with gentle stirring.

Step 5: Purification of the Final Conjugate (Protein A-PEG-Protein B)

  • Quenching: Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted tosyl groups. Incubate for 30 minutes at room temperature.

  • Purification: The purification strategy will depend on the physicochemical properties of the proteins. A multi-step approach may be necessary.

    • Size Exclusion Chromatography (SEC): This will be the primary method to separate the high molecular weight conjugate from unreacted Protein A-PEG-Tos and unreacted Protein B.

    • Ion Exchange Chromatography (IEX): If the isoelectric points (pI) of the conjugate and any remaining impurities (like Protein B-PEG-Protein B homodimers) are sufficiently different, IEX can be a powerful polishing step.

Step 6: Characterization of the Final Conjugate

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The final product should appear as a distinct band at a higher molecular weight than either of the starting proteins or the Protein A-PEG-Tos intermediate.

  • Mass Spectrometry: Determine the molecular weight of the conjugate using MALDI-TOF or ESI-MS to confirm the successful conjugation of one molecule of Protein A, one molecule of Protein B, and one PEG linker.

  • Purity Analysis: Assess the purity of the final conjugate using SEC-HPLC. The product should appear as a single, symmetrical peak.

Data Presentation

The following tables provide representative data for a typical protein-protein conjugation experiment using the protocol described above.

Table 1: Reaction Conditions and Stoichiometry

ParameterStep 2: Activation of Protein AStep 4: Conjugation with Protein B
Protein A Concentration 5 mg/mL-
Protein B Concentration -5 mg/mL
Linker This compound-
Molar Ratio (Protein:Linker) 1:10-
Molar Ratio (Intermediate:Protein B) -1:3
Reaction Buffer 50 mM Borate Buffer, pH 8.550 mM Borate Buffer, pH 8.5
Reaction Time 3 hours12 hours
Temperature Room TemperatureRoom Temperature

Table 2: Characterization of Conjugation Products

SampleMethodObserved Molecular Weight (kDa)Purity by SEC-HPLC (%)
Protein A SDS-PAGE / MS50>98
Protein B SDS-PAGE / MS30>98
Protein A-PEG-Tos (Purified) SDS-PAGE / MS~59>95
Final Conjugate (Purified) SDS-PAGE / MS~89>95
(Protein A-PEG-Protein B)

Note: The molecular weight of this compound is approximately 1 kDa.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation cluster_step4 Step 4: Final Purification ProtA Protein A Reaction1 Reaction pH 8.5, RT, 2-4h ProtA->Reaction1 Linker This compound (Excess) Linker->Reaction1 SEC1 SEC Purification Reaction1->SEC1 Crude Mixture Intermediate Protein A-PEG-Tos SEC1->Intermediate Purified Intermediate Reaction2 Reaction pH 8.5, RT, 4-16h Intermediate->Reaction2 ProtB Protein B ProtB->Reaction2 SEC2 SEC/IEX Purification Reaction2->SEC2 Crude Conjugate FinalProduct Protein A-PEG-Protein B (Final Conjugate) SEC2->FinalProduct

Caption: Workflow for two-step protein-protein conjugation.

reaction_mechanism cluster_reaction1 Activation of Protein A cluster_reaction2 Conjugation with Protein B ProtA Protein A-NH2 Intermediate Protein A-NH-PEG-O-Tos ProtA->Intermediate PEG_Tos Tos-O-PEG-O-Tos PEG_Tos->Intermediate Tos_H + Tos-OH ProtB Protein B-NH2 Final_Conjugate Protein A-NH-PEG-NH-Protein B ProtB->Final_Conjugate Tos_H2 + Tos-OH Intermediate2 Protein A-NH-PEG-O-Tos Intermediate2->Final_Conjugate cluster_reaction1 cluster_reaction1 cluster_reaction2 cluster_reaction2

Caption: Reaction scheme for Tos-PEG-Tos conjugation.

Application Notes and Protocols: Reaction of Tos-PEG20-Tos with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) is a biocompatible and versatile polymer widely utilized in biomedical applications to enhance the therapeutic properties of peptides, proteins, and small molecule drugs. The process of covalently attaching PEG chains, known as PEGylation, can improve a molecule's solubility, stability, and pharmacokinetic profile while reducing its immunogenicity.[1][2][3] Tos-PEG20-Tos is a derivative of polyethylene glycol with tosyl groups at both termini. The tosyl group is an excellent leaving group, making this reagent highly reactive towards nucleophiles such as primary amines.[4] This reactivity allows for the efficient synthesis of bifunctional PEG linkers, which are crucial components in the development of targeted drug delivery systems, bioconjugation, and advanced biomaterials.[]

This document provides detailed application notes and protocols for the reaction of this compound with primary amines to generate α,ω-diamino-PEG20, a versatile intermediate for further chemical modifications.

Reaction Mechanism

The reaction of this compound with a primary amine is a bimolecular nucleophilic substitution (SN2) reaction. The primary amine acts as a nucleophile, attacking the carbon atom adjacent to the tosyl group and displacing it. This process occurs at both ends of the PEG chain, resulting in the formation of a diamino-PEG derivative.

Applications

The primary application of the reaction between this compound and primary amines (most commonly, ammonia or a protected amine source) is the synthesis of α,ω-diamino-PEG20. This diamino-PEG can be subsequently used in a variety of applications, including:

  • Drug Delivery: As a linker to conjugate drugs to targeting ligands or to form hydrogels for controlled release.

  • Bioconjugation: For the modification of proteins, peptides, or antibodies to improve their therapeutic efficacy.

  • Surface Modification: To functionalize nanoparticles, liposomes, or medical devices to enhance their biocompatibility and reduce non-specific protein binding.

  • Tissue Engineering: As a component in the formation of biocompatible hydrogels and scaffolds.

Experimental Protocols

Protocol 1: Synthesis of α,ω-Diamino-PEG20 via Gabriel Synthesis

This protocol describes the synthesis of diamino-PEG20 from this compound using the Gabriel synthesis, which involves a two-step reaction: first with potassium phthalimide, followed by hydrazinolysis. This method is effective for producing primary amine-terminated PEGs with high purity.

Materials:

  • This compound

  • Potassium phthalimide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Dichloromethane (DCM)

  • Diethyl ether

  • Magnetic stirrer and heating mantle

  • Round-bottom flasks

  • Standard glassware for filtration and extraction

Procedure:

Step 1: Synthesis of Phthalimide-PEG-Phthalimide

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) and potassium phthalimide (2.6 equivalents) in anhydrous DMF.

  • Heat the reaction mixture to 120°C and stir for 4 hours.

  • After cooling to room temperature, remove the DMF by rotary evaporation.

  • Dissolve the crude product in DCM and filter to remove any insoluble salts.

  • Precipitate the phthalimide-PEG-phthalimide by adding the DCM solution dropwise to a stirred beaker of cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

Step 2: Synthesis of α,ω-Diamino-PEG20

  • Dissolve the dried phthalimide-PEG-phthalimide (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (excess, e.g., 10 equivalents) to the solution.

  • Heat the reaction mixture to 70°C and stir for 12 hours.

  • After cooling, remove the ethanol by rotary evaporation.

  • Dissolve the residue in a small amount of DCM and filter to remove the phthalhydrazide precipitate.

  • Precipitate the α,ω-diamino-PEG20 by adding the DCM solution to cold diethyl ether.

  • Collect the product by filtration and dry under vacuum.

Protocol 2: Direct Amination with Ammonia

This protocol describes a more direct approach to synthesize diamino-PEG20 by reacting this compound with aqueous ammonia. While simpler, this method may require more stringent conditions to achieve high conversion and may lead to a mixture of mono- and di-substituted products.

Materials:

  • This compound

  • Aqueous ammonia (e.g., 25-30%)

  • Sealed reaction vessel

  • Dichloromethane (DCM)

  • Diethyl ether

  • Magnetic stirrer and heating source

Procedure:

  • Place this compound in a high-pressure resistant, sealed reaction vessel.

  • Add an excess of aqueous ammonia to the vessel.

  • Seal the vessel and heat the reaction mixture to 55-70°C for an extended period (e.g., 48-90 hours), with constant stirring.

  • After cooling to room temperature, carefully vent the vessel.

  • Extract the aqueous solution with DCM multiple times.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it by rotary evaporation.

  • Precipitate the α,ω-diamino-PEG20 by adding the concentrated solution to cold diethyl ether.

  • Collect the product by filtration and dry under vacuum.

Data Presentation

ParameterGabriel SynthesisDirect AminationReference
Starting Material This compoundThis compound
Primary Amine Source Potassium phthalimide / HydrazineAqueous Ammonia
Reaction Time ~16 hours (2 steps)48-90 hours
Reaction Temperature 120°C and 70°C55-70°C
Typical Yield High (>85%)Variable, can be lower
Purity of Product High, with minimal side productsMay contain mono-amino PEG
End-group Conversion >98%Can be quantitative under optimal conditions

Characterization of α,ω-Diamino-PEG20

Successful synthesis and purity of the diamino-PEG product should be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the disappearance of the tosyl protons and the appearance of new signals corresponding to the amine end-groups. The integration of the PEG backbone protons versus the end-group protons can be used to determine the extent of functionalization.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product and to separate di-functionalized PEG from any unreacted or mono-functionalized species.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to confirm the molecular weight of the resulting diamino-PEG.

Visualizations

Reaction_Pathway Tos_PEG_Tos This compound Diamino_PEG H2N-PEG20-NH2 or R-HN-PEG20-NH-R Tos_PEG_Tos->Diamino_PEG Nucleophilic Substitution (SN2) Primary_Amine Primary Amine (e.g., NH3 or R-NH2) Leaving_Group 2x Tosylate Anion

Caption: General reaction pathway for the synthesis of diamino-PEG.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Start Dissolve this compound and Primary Amine Source React React under controlled temperature and time Start->React Evaporate Remove Solvent React->Evaporate Precipitate Precipitate Product in Cold Diethyl Ether Evaporate->Precipitate Filter Filter and Dry Product Precipitate->Filter NMR NMR Spectroscopy Filter->NMR HPLC HPLC Analysis MS Mass Spectrometry

Caption: A generalized experimental workflow for the synthesis and characterization of diamino-PEG.

References

Application Notes and Protocols for Peptide Linking Using Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent linkage of peptides is a critical technique in drug discovery and development, enabling the creation of novel biomolecules with enhanced therapeutic properties. Peptide dimers, for instance, can exhibit increased receptor binding affinity, prolonged half-life, and altered signaling pathway activation compared to their monomeric counterparts.[1] Tos-PEG20-Tos is a homobifunctional crosslinking reagent that provides a flexible, hydrophilic polyethylene glycol (PEG) spacer of 20 ethylene glycol units, terminating in a tosyl group at each end.

The tosyl group is an excellent leaving group for nucleophilic substitution reactions.[2] This makes this compound highly reactive towards nucleophilic groups found in peptides, such as the primary amines of lysine residues and the N-terminus, as well as the thiol groups of cysteine residues.[2][3][4] The reaction typically proceeds under mild basic conditions (pH 8.0-9.5), forming stable ether or thioether linkages. This application note provides detailed protocols for the use of this compound in linking peptides, methods for purification and characterization of the resulting conjugates, and an example of a relevant biological signaling pathway.

Key Applications

  • Creation of Homodimeric Peptides: Linking two identical peptide molecules to potentially increase receptor avidity and activation.

  • Generation of Heterodimeric Peptides: Linking two different peptides to target multiple receptors or pathways.

  • Intramolecular Crosslinking: Creating cyclic peptides with constrained conformations.

  • Development of PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

Protocol 1: Synthesis of a Homodimeric Peptide using this compound

This protocol describes the general procedure for linking a peptide containing a primary amine (e.g., a lysine residue or the N-terminus) to form a homodimer.

Materials:

  • Peptide with a reactive amine group

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., glass vial with a magnetic stir bar)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 10 mg/mL. If solubility is an issue, sonication may be applied.

  • Reagent Preparation: In a separate vial, dissolve this compound in anhydrous DMF to achieve a concentration that will result in a 0.5 molar equivalent relative to the peptide in the final reaction mixture.

  • Reaction Setup: To the peptide solution, add DIPEA to a final concentration of 2-3 molar equivalents relative to the peptide. This will raise the pH to the optimal range for the reaction.

  • Initiation of Reaction: Add the this compound solution dropwise to the stirring peptide solution.

  • Incubation: Seal the reaction vessel and allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring. The reaction progress can be monitored by analytical HPLC-MS.

  • Quenching the Reaction: Once the reaction is complete (as determined by HPLC-MS), the reaction can be quenched by the addition of a small amount of an amine-containing buffer, such as Tris, to consume any unreacted this compound.

  • Purification: Purify the resulting peptide-PEG-peptide conjugate using preparative reverse-phase HPLC (RP-HPLC). A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is commonly used.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.

Experimental Workflow for Peptide Dimerization

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing peptide_sol Dissolve Peptide in DMF add_base Add DIPEA to Peptide Solution peptide_sol->add_base peg_sol Dissolve this compound in DMF mix Mix Reagents peg_sol->mix add_base->mix incubate Incubate 12-24h at Room Temp mix->incubate quench Quench Reaction incubate->quench purify Purify by RP-HPLC quench->purify char Characterize by Mass Spectrometry purify->char

Caption: Workflow for synthesizing a peptide dimer using this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the dimerization of a model 10-amino acid peptide with a single lysine residue using this compound.

ParameterValueNotes
Reactants
Peptide Concentration10 mg/mLIn anhydrous DMF
This compound Stoichiometry0.5 molar equivalentsRelative to the peptide
Reaction Conditions
SolventAnhydrous DMFAmine-free grade is crucial
BaseDIPEA2-3 molar equivalents
Temperature25 °C (Room Temperature)
Reaction Time18 hoursMonitored by HPLC-MS
Results
Crude Yield of Dimer~60-70%Based on HPLC integration
Purified Yield~40-50%After RP-HPLC purification
Purity of Final Product>95%Determined by analytical HPLC
Expected Mass (Daltons)(2 x Peptide MW) + PEG20 MWConfirm by Mass Spectrometry

Application Example: Dimeric Peptide Ligands for Receptor Tyrosine Kinase Activation

Peptide dimers are effective tools for inducing the dimerization and subsequent activation of cell surface receptors, such as Receptor Tyrosine Kinases (RTKs). The flexible PEG linker allows the two peptide moieties to simultaneously bind to two receptor monomers, promoting their proximity and facilitating trans-autophosphorylation of the intracellular kinase domains. This initiates downstream signaling cascades.

An example is the EphA2 receptor, a tyrosine kinase involved in various physiological and pathological processes, including cancer. Dimeric peptide ligands have been shown to potently activate the EphA2 receptor, leading to its autophosphorylation and the initiation of downstream signaling pathways that can have anti-tumor effects.

Signaling Pathway of EphA2 Receptor Activation by a Dimeric Peptide

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EphA2_monomer1 EphA2 Monomer EphA2_dimer Activated EphA2 Dimer (Autophosphorylated) EphA2_monomer2 EphA2 Monomer Dimeric_Peptide Dimeric Peptide (via this compound) Dimeric_Peptide->EphA2_monomer1 Binding & Dimerization Dimeric_Peptide->EphA2_monomer2 Binding & Dimerization Downstream Downstream Signaling Cascades EphA2_dimer->Downstream Activation Response Cellular Response (e.g., Cytoskeletal Reorganization, Inhibition of Migration) Downstream->Response Leads to

Caption: EphA2 receptor activation by a dimeric peptide ligand.

This signaling pathway illustrates how a peptide dimer, synthesized using a linker like this compound, can induce receptor dimerization and activation, leading to a specific cellular response. This approach is valuable for developing targeted therapeutics that modulate the activity of specific cell surface receptors.

References

Application Notes and Protocols: A Step-by-Step Guide to PEGylating Nanoparticles with Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely adopted strategy in nanomedicine to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles. The covalent attachment of PEG chains to the nanoparticle surface creates a hydrophilic shield that sterically hinders opsonization and subsequent recognition by the mononuclear phagocyte system (MPS), leading to prolonged systemic circulation times.[1][2] This "stealth" characteristic enhances the probability of nanoparticles reaching their target site, a crucial aspect for effective drug delivery and in vivo imaging.[1][2][3]

This application note provides a detailed, step-by-step guide for the PEGylation of amine-functionalized nanoparticles using α,ω-Ditosyl-polyethylene glycol (Tos-PEG20-Tos). The tosyl group is an excellent leaving group that readily reacts with primary amines under mild basic conditions to form a stable secondary amine linkage. This protocol is applicable to a variety of nanoparticle platforms, including liposomes, polymeric nanoparticles, and inorganic nanoparticles, that have been surface-functionalized with amine groups.

Reaction Principle

The PEGylation reaction involves the nucleophilic substitution of the tosylate groups on the this compound molecule by the primary amine groups present on the surface of the nanoparticles. The reaction is typically carried out in an aqueous buffer at a slightly basic pH (8.0-9.5) to ensure the deprotonation of the amine groups, thereby increasing their nucleophilicity.

G NP_NH2 Amine-Functionalized Nanoparticle PEG_NP PEGylated Nanoparticle NP_NH2->PEG_NP Nucleophilic Substitution Tos_PEG_Tos This compound Tos_PEG_Tos->PEG_NP Tos_Leaving_Group Tosyl Leaving Group PEG_NP->Tos_Leaving_Group Release of

Caption: Reaction scheme for nanoparticle PEGylation.

Materials and Equipment

Materials
  • Amine-functionalized nanoparticles

  • α,ω-Ditosyl-polyethylene glycol (this compound)

  • Reaction Buffer: 100 mM sodium bicarbonate buffer or borate buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Solvents for purification (e.g., ethanol, if applicable)

  • Dialysis tubing (appropriate molecular weight cut-off, e.g., 50 kDa) or centrifugal filter units

Equipment
  • Magnetic stirrer and stir bars

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

  • Thermogravimetric Analyzer (TGA) (optional)

  • NMR Spectrometer (optional)

Experimental Protocols

Preparation of Amine-Functionalized Nanoparticles

This protocol assumes the starting material is a suspension of nanoparticles with primary amine groups on the surface. The synthesis of such nanoparticles is beyond the scope of this document but can be achieved through various methods, such as the inclusion of amine-containing lipids in liposome formulations or the surface modification of polymeric or inorganic nanoparticles with amine-containing silanes.

PEGylation of Nanoparticles with this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization A Disperse Amine-NPs in Reaction Buffer C Add PEG solution to NP suspension A->C B Dissolve this compound in Reaction Buffer B->C D Incubate with stirring (e.g., 24 hours at room temperature) C->D E Quench reaction (optional) D->E F Purify by dialysis or centrifugal filtration E->F G Analyze by DLS, TEM, etc. F->G

Caption: Workflow for nanoparticle PEGylation.

  • Dispersion of Nanoparticles: Disperse the amine-functionalized nanoparticles in the reaction buffer (100 mM sodium bicarbonate or borate buffer, pH 8.5) to a final concentration of 1-5 mg/mL. Ensure the nanoparticles are well-dispersated by gentle vortexing or sonication if necessary.

  • Preparation of PEG Solution: Dissolve the this compound in a small volume of the reaction buffer to create a concentrated stock solution (e.g., 10-50 mg/mL). The molar ratio of PEG to the estimated surface amine groups on the nanoparticles should be optimized, but a starting point of a 10 to 50-fold molar excess of PEG is recommended.

  • Reaction Incubation: Add the this compound solution to the nanoparticle suspension while stirring. Allow the reaction to proceed for 12-24 hours at room temperature with continuous gentle stirring.

  • Quenching the Reaction (Optional): To quench any unreacted tosyl groups, add a small amount of the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and stir for an additional 1-2 hours.

  • Purification of PEGylated Nanoparticles: The removal of unreacted PEG and byproducts is crucial. Two common methods are:

    • Dialysis: Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (e.g., 50 kDa) and dialyze against a large volume of DI water or PBS for 24-48 hours, with several changes of the dialysis buffer.

    • Centrifugal Filtration: Use centrifugal filter units with a suitable molecular weight cut-off. Add the reaction mixture to the filter unit and centrifuge according to the manufacturer's instructions. Wash the nanoparticles by repeatedly resuspending the concentrate in fresh DI water or PBS and centrifuging again. Perform at least three washing cycles.

Characterization of PEGylated Nanoparticles

Thorough characterization is essential to confirm successful PEGylation and to assess the properties of the final product.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after PEGylation. A successful PEGylation should result in an increase in the hydrodynamic diameter. The zeta potential should also be measured; a shift towards a more neutral value is indicative of the shielding effect of the PEG layer.

  • Transmission Electron Microscopy (TEM): Visualize the morphology and core size of the nanoparticles. While the PEG layer is not typically visible by standard TEM, it can confirm that the nanoparticle core remains intact after the PEGylation process.

  • Quantification of PEGylation:

    • Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of PEG grafted onto the nanoparticles by measuring the weight loss at the degradation temperature of PEG (typically between 300-450°C).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the PEG content by integrating the characteristic peak of the ethylene oxide protons (around 3.65 ppm). This may require dissolution or cleavage of the PEG from the nanoparticle.

Data Presentation

The following tables provide representative data on the changes in nanoparticle properties upon PEGylation. The exact values will depend on the specific nanoparticle system and reaction conditions.

Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation

ParameterBefore PEGylationAfter PEGylation with this compound
Hydrodynamic Diameter (nm) 100 ± 5130 ± 8
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) +25 ± 3+5 ± 2

Table 2: Quantification of PEGylation Efficiency

MethodResult
TGA (Weight % of PEG) 15%
¹H NMR (PEG molecules per nanoparticle) ~500

Troubleshooting

ProblemPossible CauseSuggested Solution
No significant increase in hydrodynamic diameter - Inefficient PEGylation reaction- Insufficient amount of PEG- Check the pH of the reaction buffer (should be 8.0-9.5)- Increase the molar excess of this compound- Increase the reaction time
High PDI after PEGylation (aggregation) - Incomplete purification- Nanoparticle instability- Optimize the purification method (more washing steps or longer dialysis)- Ensure the nanoparticles are stable in the reaction buffer before adding PEG
Low PEGylation efficiency - Steric hindrance on the nanoparticle surface- Low reactivity of amine groups- Use a longer PEG chain to overcome steric hindrance- Ensure the amine groups are primary amines and are accessible

Conclusion

This application note provides a comprehensive and detailed protocol for the PEGylation of amine-functionalized nanoparticles using this compound. The described methods for reaction, purification, and characterization will enable researchers to successfully produce and validate PEGylated nanoparticles for a wide range of biomedical applications. The provided data and troubleshooting guide offer a solid foundation for optimizing the PEGylation process for specific nanoparticle systems.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of Tos-PEG20-Tos, a homobifunctional, non-cleavable polyethylene glycol (PEG) linker, in the synthesis of ADCs.

The this compound linker consists of a 20-unit polyethylene glycol chain functionalized with a tosyl group at each end. The PEG spacer enhances the solubility and stability of the ADC, while the tosyl groups serve as reactive sites for conjugation. As a non-cleavable linker, this compound relies on the degradation of the antibody within the target cell to release the payload, which can minimize off-target toxicity associated with premature drug release.[1][2]

Data Presentation

Table 1: Physicochemical Properties of a Hypothetical ADC (ADC-X) Synthesized with this compound

ParameterValueMethod
Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity (%) >95%Size Exclusion Chromatography (SEC)
Aggregation (%) <5%Size Exclusion Chromatography (SEC)
Endotoxin Level (EU/mg) <0.5LAL Assay

Table 2: In Vitro Cytotoxicity of ADC-X in HER2-Positive and HER2-Negative Cancer Cell Lines

Cell LineTarget ExpressionIC50 (nM) of ADC-XIC50 (nM) of Free Drug
SK-BR-3 HER2+++0.50.01
BT-474 HER2+++1.20.01
MDA-MB-231 HER2->10000.02
MCF-7 HER2->10000.015

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Moiety (Payload-PEG20-Tos)

This protocol describes the synthesis of a drug-linker conjugate by reacting a cytotoxic payload containing a nucleophilic group (e.g., a primary amine or thiol) with this compound.

Materials:

  • Cytotoxic drug with a nucleophilic handle (e.g., -NH2, -SH)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution to act as a base.

  • In a separate vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Slowly add the this compound solution to the cytotoxic drug solution under inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Upon completion, purify the drug-linker conjugate (Payload-PEG20-Tos) using preparative HPLC.

  • Characterize the purified product by mass spectrometry and NMR.

Protocol 2: Conjugation of Drug-Linker to Antibody

This protocol outlines the conjugation of the Payload-PEG20-Tos to a monoclonal antibody (mAb) via nucleophilic substitution on lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-PEG20-Tos (from Protocol 1)

  • Reaction buffer (e.g., borate buffer, pH 8.5)

  • Size-exclusion chromatography (SEC) column for purification

  • UV-Vis spectrophotometer

Procedure:

  • Prepare the mAb solution at a concentration of 5-10 mg/mL in the reaction buffer.

  • Dissolve the Payload-PEG20-Tos in a co-solvent such as DMSO.

  • Add the Payload-PEG20-Tos solution to the mAb solution at a molar ratio of 5-10 equivalents of the drug-linker per equivalent of mAb.

  • Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

  • Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or lysine).

  • Purify the resulting ADC by SEC to remove unreacted drug-linker and other small molecules.

  • Characterize the purified ADC for DAR, purity, and aggregation using HIC and SEC.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the cytotoxic potential of the synthesized ADC.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Synthesized ADC and free cytotoxic drug

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the free cytotoxic drug in cell culture medium.

  • Remove the old medium from the cells and add the prepared drug dilutions.

  • Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Visualizations

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_characterization Characterization Drug Cytotoxic Drug Drug_Linker Payload-PEG20-Tos Drug->Drug_Linker Reaction Linker This compound Linker->Drug_Linker ADC_unpurified Crude ADC Drug_Linker->ADC_unpurified Conjugation mAb Monoclonal Antibody mAb->ADC_unpurified ADC_purified Purified ADC ADC_unpurified->ADC_purified Purification (SEC) HIC HIC (DAR) ADC_purified->HIC SEC SEC (Purity, Aggregation) ADC_purified->SEC Cytotoxicity In Vitro Assay ADC_purified->Cytotoxicity

Caption: Workflow for ADC Synthesis and Characterization.

ADC_Mechanism_of_Action cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Fusion Payload Released Payload Degradation->Payload 5. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 6. Cytotoxicity

Caption: Mechanism of Action for a Non-cleavable ADC.

References

Application Notes and Protocols for Hydrogel Creation Using Tos-PEG20-Tos as a Crosslinker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating and characterizing hydrogels using ditosyl-poly(ethylene glycol) with 20 PEG units (Tos-PEG20-Tos) as a crosslinker. The protocols are designed for applications in drug delivery and three-dimensional (3D) cell culture.

Introduction

Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical applications due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM). The crosslinking of functionalized PEG precursors allows for the formation of 3D hydrogel networks. This document focuses on the use of this compound, a linear PEG functionalized with tosyl groups at both ends, as a crosslinker. The tosyl group is an excellent leaving group, enabling efficient crosslinking with nucleophilic functional groups such as amines (-NH2) and thiols (-SH) present on other polymers or multi-arm PEGs. This reaction forms stable, biocompatible hydrogels suitable for a range of applications, including controlled drug release and as scaffolds for 3D cell culture.[1][2]

Principle of Hydrogel Formation

The formation of hydrogels using this compound as a crosslinker is based on the nucleophilic substitution reaction between the tosyl groups of the PEG and the amine or thiol groups of a multi-arm precursor. In this step-growth polymerization, the tosyl group is displaced by the nucleophile, forming a stable covalent bond and creating a crosslinked hydrogel network. The mechanical properties and degradation kinetics of the resulting hydrogel can be tuned by varying the molecular weight and concentration of the precursors, as well as the number of arms on the multi-arm PEG.

Applications

PEG-based hydrogels are versatile materials with numerous applications in the biomedical field:

  • Drug Delivery: Hydrogels can encapsulate therapeutic molecules, ranging from small drugs to large proteins, and release them in a sustained manner. The release kinetics can be controlled by modulating the crosslinking density of the hydrogel.[3]

  • 3D Cell Culture: These hydrogels provide a synthetic mimic of the extracellular matrix, offering a 3D environment for cell growth, proliferation, and differentiation. Their biocompatibility ensures high cell viability.[4]

  • Tissue Engineering: Functionalized hydrogels can serve as scaffolds that support tissue regeneration and repair.

Experimental Protocols

The following are generalized protocols for the synthesis of hydrogels using this compound as a crosslinker with either a multi-arm PEG-Amine or a multi-arm PEG-Thiol.

Materials and Equipment
  • This compound

  • Multi-arm PEG-Amine (e.g., 4-arm or 8-arm PEG-NH2) or Multi-arm PEG-Thiol (e.g., 4-arm or 8-arm PEG-SH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Vortex mixer

  • Pipettes and sterile tips

  • Molds for hydrogel casting (e.g., PDMS molds, well plates)

  • Rheometer for mechanical testing

  • Scanning Electron Microscope (SEM) for morphology analysis

  • Fluorescence microscope for cell viability imaging

Protocol 1: Hydrogel Formation with Multi-arm PEG-Amine

This protocol describes the formation of a hydrogel by reacting this compound with a 4-arm PEG-Amine.

1. Precursor Solution Preparation:

  • Prepare a 10% (w/v) stock solution of 4-arm PEG-Amine (e.g., 20 kDa) in sterile PBS (pH 7.4).
  • Prepare a stock solution of this compound in sterile PBS (pH 7.4) at a concentration calculated to achieve the desired stoichiometric ratio of tosyl to amine groups (e.g., 1:1).

2. Hydrogel Formation:

  • In a sterile microcentrifuge tube, add the desired volume of the 4-arm PEG-Amine solution.
  • Add the calculated volume of the this compound solution to the tube.
  • Immediately vortex the solution for 10-15 seconds to ensure thorough mixing.
  • Pipette the mixed solution into a mold of the desired shape and size.
  • Allow the solution to incubate at 37°C. Gelation time will vary depending on the precursor concentrations and molecular weights but is typically in the range of 5 to 60 minutes.

3. Hydrogel Characterization:

  • Once gelled, the hydrogel can be carefully removed from the mold for characterization.
  • For swelling studies, weigh the hydrogel (wet weight), then lyophilize and weigh again (dry weight). The swelling ratio is calculated as (wet weight - dry weight) / dry weight.
  • For mechanical testing, perform rheological analysis to determine the storage (G') and loss (G'') moduli.

Protocol 2: Hydrogel Formation with Multi-arm PEG-Thiol

This protocol outlines the formation of a hydrogel by reacting this compound with a 4-arm PEG-Thiol.

1. Precursor Solution Preparation:

  • Prepare a 10% (w/v) stock solution of 4-arm PEG-Thiol (e.g., 20 kDa) in a suitable buffer (e.g., triethanolamine buffer, pH 8.0, to facilitate the thiol-disulfide exchange).
  • Prepare a stock solution of this compound in the same buffer at a concentration calculated to achieve the desired stoichiometric ratio of tosyl to thiol groups (e.g., 1:1).

2. Hydrogel Formation:

  • Follow the same mixing and casting steps as described in Protocol 1.
  • Incubate the solution at 37°C. Gelation is expected to occur as the crosslinking reaction proceeds.

3. Hydrogel Characterization:

  • Perform characterization of the hydrogel properties as described in Protocol 1.

Data Presentation

The following tables summarize typical quantitative data for multi-arm PEG hydrogels, which can be used as a reference for expected results when using this compound as a crosslinker.

Table 1: Effect of PEG Concentration on Hydrogel Properties

PEG Concentration (% w/v)Swelling Ratio (q)Storage Modulus (G') (kPa)Reference
525.3 ± 1.21.8 ± 0.2
1015.8 ± 0.98.5 ± 0.7

Data from 4-arm PEG-VS hydrogels crosslinked with a dithiol. It is expected that hydrogels crosslinked with this compound will exhibit similar trends.

Table 2: Effect of Multi-arm PEG Architecture on Hydrogel Properties

PEG ArchitectureGelation Time (min)Swelling Ratio (q)Storage Modulus (G') (kPa)Reference
4-arm~10~20~5
8-arm~5~15~10

Data compiled from studies on multi-arm PEG hydrogels. Gelation times and mechanical properties are influenced by the number of reactive arms.

Visualization of Workflows and Pathways

Experimental Workflow for Hydrogel Synthesis and Characterization

G cluster_prep Precursor Preparation cluster_formation Hydrogel Formation cluster_characterization Hydrogel Characterization prep_tos Prepare this compound Solution mix Mix Precursor Solutions prep_tos->mix prep_multiarm Prepare Multi-arm PEG-Amine or PEG-Thiol Solution prep_multiarm->mix cast Cast into Mold mix->cast gel Incubate at 37°C for Gelation cast->gel swell Swelling Ratio Measurement gel->swell mech Mechanical Testing (Rheology) gel->mech morph Morphology Analysis (SEM) gel->morph

Caption: Workflow for hydrogel synthesis and characterization.

Signaling Pathway for Cell Adhesion in Functionalized Hydrogels

For 3D cell culture applications, hydrogels can be functionalized with cell-adhesive ligands, such as the RGD peptide, to promote cell attachment and signaling.

G cluster_ecm Hydrogel Microenvironment cluster_cell Cellular Response hydrogel PEG Hydrogel rgd RGD Ligand hydrogel->rgd functionalized with integrin Integrin Receptor rgd->integrin binds to fak Focal Adhesion Kinase (FAK) integrin->fak activates downstream Downstream Signaling (e.g., MAPK/ERK) fak->downstream activates adhesion Cell Adhesion, Spreading, & Survival downstream->adhesion promotes

Caption: Cell adhesion signaling pathway in RGD-functionalized hydrogels.

Conclusion

The use of this compound as a crosslinker provides a versatile and efficient method for the preparation of PEG hydrogels with tunable properties. The straightforward reaction chemistry with amine and thiol-functionalized polymers allows for the creation of hydrogels suitable for a wide range of biomedical applications, including drug delivery and 3D cell culture. The protocols and data presented here serve as a valuable resource for researchers and scientists in the field of drug development and tissue engineering.

References

Application Notes and Protocols for Surface Modification of Materials with Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the surface modification of materials using Tos-PEG20-Tos, a homobifunctional polyethylene glycol (PEG) linker. The protocols outlined below are intended for researchers in materials science, nanotechnology, and drug development who aim to alter the surface properties of various substrates to enhance biocompatibility, reduce non-specific protein adsorption, and facilitate the attachment of biomolecules.

Introduction to this compound

This compound is a high-purity, monodisperse PEG linker with a molecular weight corresponding to 20 ethylene glycol units, flanked by a tosyl (tosylate) group at each terminus. The tosyl group is an excellent leaving group, making this compound highly reactive towards nucleophiles such as primary amines (-NH2) and thiols (-SH). This reactivity allows for the covalent grafting of the hydrophilic PEG spacer onto a variety of material surfaces, thereby imparting the desirable properties of PEG, such as protein resistance and improved aqueous solubility.

The bifunctional nature of this compound allows it to act as a crosslinker between two surfaces or molecules, or to form a looped conformation on a single surface, depending on the reaction conditions and substrate geometry.

Applications

Surface modification with this compound is applicable to a wide range of materials and fields:

  • Biomaterials and Medical Devices: Reduces biofouling and improves the biocompatibility of implants, catheters, and biosensors.

  • Drug Delivery: Functionalization of nanoparticles and liposomes to increase circulation time ("stealth" effect) and for targeted drug delivery by subsequent conjugation of ligands.

  • Tissue Engineering: Modification of scaffolds to control cell adhesion and protein interactions.

  • Biotechnology: Immobilization of enzymes and antibodies on surfaces for diagnostic assays and biocatalysis.

Experimental Protocols

This section details the protocols for the surface modification of amine-functionalized substrates with this compound, followed by characterization of the modified surface.

Protocol 1: Surface Grafting of this compound onto Amine-Functionalized Surfaces

This protocol describes the covalent attachment of this compound to a surface presenting primary amine groups. The reaction proceeds via nucleophilic substitution, where the surface amine displaces the tosylate group.

Materials:

  • Amine-functionalized substrate (e.g., aminosilanized glass, plasma-treated polymers)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

Procedure:

  • Substrate Preparation: Thoroughly clean the amine-functionalized substrate by sonicating in ethanol and then water, followed by drying under a stream of inert gas.

  • Reaction Solution Preparation:

    • Prepare a solution of this compound in the anhydrous solvent. A typical concentration is 10-20 mM.

    • Add DIPEA to the this compound solution to act as a proton scavenger. A 2-3 molar excess relative to the this compound is recommended.

  • Grafting Reaction:

    • Place the cleaned substrate in the reaction vessel and immerse it in the reaction solution.

    • Purge the vessel with an inert gas and seal it.

    • Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation. The reaction temperature can be moderately elevated (e.g., 40-50 °C) to increase the reaction rate, but this should be optimized for the specific substrate.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate thoroughly with the reaction solvent to remove unreacted PEG.

    • Subsequently, rinse with a series of solvents of decreasing polarity (e.g., ethanol, then water) to remove any residual reactants and byproducts.

    • Finally, dry the modified substrate under a stream of inert gas.

  • Storage: Store the PEGylated substrate in a desiccated environment to prevent hydrolysis of any remaining tosyl groups if single-sided attachment is desired for further functionalization.

Protocol 2: Characterization of the PEGylated Surface

A combination of surface analysis techniques should be employed to confirm the successful grafting of this compound.

A. Water Contact Angle Measurement:

  • Purpose: To assess the change in surface hydrophilicity.

  • Procedure: Measure the static water contact angle on the unmodified and PEG-modified surfaces.

  • Expected Result: A significant decrease in the water contact angle is expected after successful PEGylation, indicating an increase in surface hydrophilicity.

B. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition of the surface.

  • Procedure: Acquire survey and high-resolution spectra of the C 1s, O 1s, N 1s, and S 2p regions.

  • Expected Result: An increase in the C/N and O/N atomic ratios and the appearance of a sulfur (S 2p) signal corresponding to the tosylate group (if present) or sulfonic acid (if hydrolyzed). The high-resolution C 1s spectrum should show a significant increase in the C-O component characteristic of the PEG backbone.

C. Atomic Force Microscopy (AFM):

  • Purpose: To visualize the surface topography and measure roughness.

  • Procedure: Image the surface in tapping mode.

  • Expected Result: A change in surface morphology and an increase in surface roughness may be observed, indicative of the grafted PEG layer.

D. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To identify the chemical bonds present on the surface.

  • Procedure: Use Attenuated Total Reflectance (ATR)-FTIR for surface-sensitive measurements.

  • Expected Result: The appearance of characteristic PEG ether bond (C-O-C) stretching vibrations around 1100 cm⁻¹ and potentially peaks associated with the tosyl group (S=O stretching around 1350 and 1175 cm⁻¹).

Data Presentation

The following tables summarize representative quantitative data from literature for surfaces modified with PEG linkers, which can be used as a benchmark for expected outcomes when using this compound.

Surface Modification StageWater Contact Angle (°)C 1s Atomic %O 1s Atomic %N 1s Atomic %S 2p Atomic %
Amine-Functionalized Substrate 50 - 7065 - 7515 - 255 - 100
After this compound Grafting 20 - 4070 - 8020 - 301 - 5< 1

Table 1: Representative Surface Characterization Data. This table illustrates the expected changes in surface properties at each stage of the modification process. The values are illustrative and based on typical results reported for similar PEGylated surfaces.

SurfaceProtein Adsorption (ng/cm²)
Unmodified Control 300 - 500
PEGylated Surface < 50

Table 2: Representative Protein Adsorption Data. This table shows the significant reduction in non-specific protein (e.g., Fibrinogen or Lysozyme) adsorption following surface PEGylation.

Mandatory Visualizations

G cluster_0 Surface Preparation cluster_1 Grafting Reaction cluster_2 Post-Reaction Processing AmineSurface Amine-Functionalized Substrate CleanSurface Cleaned and Dried Substrate AmineSurface->CleanSurface Sonication in Ethanol & Water Grafting Incubation (12-24h, RT) CleanSurface->Grafting ReactionSolution This compound + DIPEA in Anhydrous Solvent ReactionSolution->Grafting Washing Rinsing with Solvent, Ethanol, and Water Grafting->Washing Drying Drying under Inert Gas Washing->Drying PEGylatedSurface PEGylated Surface Drying->PEGylatedSurface

Caption: Experimental workflow for surface modification with this compound.

G cluster_reactants Reactants cluster_products Potential Products Surface Amine-Functionalized Surface H₂N─── Reaction Nucleophilic Substitution (DIPEA, Anhydrous Solvent) Surface->Reaction PEG This compound Tos-O-(CH₂CH₂O)₂₀-Tos PEG->Reaction Product PEG-Grafted Surface Substrate-NH-(CH₂CH₂O)₂₀-Tos Reaction->Product Single-sided attachment Crosslinked Crosslinked Surface Substrate-NH-(CH₂CH₂O)₂₀-NH-Substrate Reaction->Crosslinked Double-sided attachment (crosslinking)

Caption: Reaction scheme for this compound with an amine-functionalized surface.

Disclaimer: These protocols provide a general guideline. Researchers should optimize the reaction conditions, including concentration, temperature, and time, for their specific material and application. Always handle chemicals with appropriate safety precautions.

Application Notes and Protocols for Targeted Drug Delivery Systems Utilizing Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of targeted drug delivery systems using the bifunctional, long-chain linker, Tos-PEG20-Tos. The information herein is intended to guide researchers in the synthesis, characterization, and evaluation of drug conjugates for enhanced therapeutic efficacy and improved pharmacokinetic profiles.

Introduction to this compound in Targeted Drug Delivery

Polyethylene glycol (PEG) has become a cornerstone in drug delivery, enhancing the solubility, stability, and circulation time of therapeutic agents.[1][2][3] Bifunctional PEG linkers, such as this compound, offer a versatile platform for conjugating a targeting moiety (e.g., an antibody, affibody, or peptide) to a therapeutic payload. The tosyl groups at each end of the PEG chain are excellent leaving groups, facilitating nucleophilic substitution reactions with functional groups like amines (-NH2), thiols (-SH), and hydroxyls (-OH) present on biomolecules and drugs.[4]

The extended 20-unit PEG chain of this compound provides several key advantages:

  • Enhanced Hydrophilicity: Mitigates the hydrophobicity of many cytotoxic drugs, reducing aggregation and improving solubility.[5]

  • Prolonged Circulation Half-Life: The hydrodynamic shield created by the long PEG chain reduces renal clearance and proteolytic degradation, leading to extended systemic exposure.

  • Improved Pharmacokinetics: Leads to slower plasma clearance and increased overall drug exposure (Area Under the Curve - AUC).

  • Steric Hindrance: Can modulate the interaction of the drug with its target, which may require optimization of the linker length.

This document will detail the application of this compound in creating a targeted drug conjugate, using a model system of a targeting protein conjugated to a potent cytotoxic agent.

Quantitative Data Summary

The following tables summarize key quantitative data from a study investigating the impact of PEG linker length on the performance of a targeted drug conjugate. While the original study utilized different PEG lengths, the data provides a strong rationale for the expected performance of a this compound based system.

Table 1: In Vitro Cytotoxicity of PEGylated Drug Conjugates

ConjugateLinkerIC50 (nM) on HER2-positive cellsFold Reduction in Cytotoxicity vs. No PEG
HMSMCC (No PEG)0.81.0
HP4KMPEG40003.64.5
HP10KMPEG1000017.622.0

Data adapted from a study on affibody-MMAE conjugates. The data indicates that while longer PEG chains can reduce in vitro cytotoxicity, the conjugates retain potent anti-cancer activity.

Table 2: Pharmacokinetic Parameters of PEGylated Drug Conjugates in Mice

ConjugateLinkerHalf-life (t1/2, hours)Fold Increase in Half-life vs. No PEG
HMSMCC (No PEG)0.51.0
HP4KMPEG40001.252.5
HP10KMPEG100005.611.2

Data adapted from a study on affibody-MMAE conjugates. This table clearly demonstrates the significant improvement in circulation half-life with increasing PEG linker length.

Experimental Protocols

Synthesis of Protein-PEG20-Drug Conjugate

This protocol describes a two-step process for conjugating a targeting protein (containing a reactive cysteine residue) to a drug molecule (containing a primary amine) using this compound.

Materials:

  • Targeting protein with an engineered cysteine residue (e.g., Affibody, Nanobody)

  • This compound linker

  • Amine-containing drug molecule (e.g., Monomethyl auristatin E - MMAE)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Sephadex G-25 column

  • Reverse-phase HPLC system

Protocol:

  • Activation of Drug with this compound:

    • Dissolve the amine-containing drug and a 1.2-fold molar excess of this compound in anhydrous DMF.

    • Add a 3-fold molar excess of TEA to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by HPLC.

    • Upon completion, purify the drug-PEG20-Tos intermediate by reverse-phase HPLC.

    • Lyophilize the purified product and store at -20°C.

  • Reduction of Targeting Protein:

    • Dissolve the targeting protein in PBS (pH 7.4).

    • Add a 10-fold molar excess of TCEP to reduce the disulfide bonds, particularly the engineered cysteine for conjugation.

    • Incubate at 37°C for 1 hour.

    • Remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

  • Conjugation of Drug-PEG20-Tos to Targeting Protein:

    • Immediately after desalting, add a 5-fold molar excess of the purified drug-PEG20-Tos to the reduced protein solution.

    • Adjust the pH of the reaction mixture to 8.0-8.5 with a suitable buffer (e.g., borate buffer).

    • Incubate the reaction at room temperature for 2-4 hours with gentle stirring.

    • Purify the final protein-PEG20-drug conjugate using size-exclusion chromatography (SEC) to remove unreacted drug-PEG20-Tos and other small molecules.

    • Characterize the final conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the drug-to-protein ratio (DPR).

In Vitro Cytotoxicity Assay

This protocol outlines the procedure to determine the cytotoxic activity of the drug conjugate on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive NCI-N87 cells)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Protein-PEG20-drug conjugate

  • Free drug (for comparison)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Plate reader

Protocol:

  • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the protein-PEG20-drug conjugate and the free drug in complete cell culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted conjugates or free drug. Include untreated cells as a control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results against the drug concentration.

  • Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

In Vivo Antitumor Efficacy Study

This protocol describes a xenograft mouse model to evaluate the in vivo antitumor activity of the drug conjugate.

Materials:

  • Female BALB/c nude mice (4-6 weeks old)

  • Target cancer cell line

  • Matrigel

  • Protein-PEG20-drug conjugate

  • Vehicle control (e.g., saline)

  • Calipers

  • Analytical balance

Protocol:

  • Subcutaneously inject a suspension of 5 x 10^6 target cancer cells in a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.

  • Monitor tumor growth regularly. When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 per group).

  • Administer the protein-PEG20-drug conjugate intravenously at a predetermined dose (e.g., 5 mg/kg). Administer the vehicle control to the control group.

  • Measure the tumor volume and body weight of each mouse every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Continue the study for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Plot the mean tumor volume over time for each group to evaluate the antitumor efficacy.

Visualizations

Signaling Pathway

MMAE_Mechanism_of_Action cluster_cell Cancer Cell ADC Targeting Protein-PEG20-MMAE Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE MMAE Lysosome->MMAE Drug Release Tubulin Tubulin Dimers MMAE->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Disruption Apoptosis Apoptosis Microtubules->Apoptosis G2/M Arrest

Caption: Mechanism of action of a MMAE-based targeted drug conjugate.

Experimental Workflow

Experimental_Workflow cluster_synthesis Conjugate Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Drug_Activation Drug Activation with this compound Conjugation Conjugation Reaction Drug_Activation->Conjugation Protein_Reduction Targeting Protein Reduction Protein_Reduction->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization Cytotoxicity_Assay Cytotoxicity Assay (72h) Characterization->Cytotoxicity_Assay Treatment Treatment with Conjugate Characterization->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Xenograft_Model Xenograft Tumor Model Establishment Xenograft_Model->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Efficacy_Analysis Antitumor Efficacy Analysis Monitoring->Efficacy_Analysis

Caption: Overall workflow for the development and evaluation of a targeted drug conjugate.

References

Application Notes and Protocols for Bioconjugation with Tosylated Polyethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) has become an indispensable tool in drug development and biotechnology. The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the therapeutic properties of proteins, peptides, and small molecule drugs. Benefits of PEGylation include enhanced solubility, increased stability against enzymatic degradation, prolonged circulation half-life, and reduced immunogenicity.[1][2]

Tosylated polyethylene glycol (PEG-Tos) is a key reactive intermediate in bioconjugation. The tosyl group is an excellent leaving group, making PEG-Tos highly reactive towards nucleophiles such as the primary amines found in lysine residues and the N-terminus of proteins, as well as thiol groups in cysteine residues.[3] This reactivity allows for the stable, covalent attachment of PEG to a wide range of biomolecules.

These application notes provide an overview of the principles, experimental protocols, and characterization techniques for the successful bioconjugation of tosylated PEG.

Chemical Principle of Tosyl-PEG Bioconjugation

The core of tosyl-PEG chemistry lies in the nucleophilic substitution reaction. A nucleophilic group on the biomolecule (e.g., an amine or thiol) attacks the carbon atom adjacent to the tosyl group, displacing the tosylate and forming a stable covalent bond.

Biomolecule Biomolecule-Nu: Transition_State [Biomolecule---Nu---CH2---O-PEG---Tos]‡ Biomolecule->Transition_State Nucleophilic Attack PEG_Tos PEG-O-Tos PEG_Tos->Transition_State Product Biomolecule-Nu-PEG Transition_State->Product Bond Formation Leaving_Group Tos- Transition_State->Leaving_Group Leaving Group Departure

Caption: Nucleophilic substitution reaction of PEG-Tos with a biomolecule.

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with Tosyl-PEG

This protocol provides a general method for the conjugation of tosyl-PEG to a model protein, such as lysozyme, primarily targeting amine groups.[4][5]

Materials:

  • Protein (e.g., Lysozyme)

  • Tosyl-activated PEG (PEG-Tos) of desired molecular weight

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5-8.5

  • Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0

  • Purification columns (e.g., size-exclusion or ion-exchange chromatography)

  • Dialysis tubing or centrifugal filters

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) that would compete with the reaction.

  • PEGylation Reaction:

    • Add PEG-Tos to the protein solution. The molar ratio of PEG-Tos to protein should be optimized, but a starting point of 3:1 to 10:1 is recommended.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The optimal reaction time will depend on the protein and the desired degree of PEGylation.

  • Reaction Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted PEG-Tos.

    • Incubate for 1 hour at room temperature.

  • Purification of PEGylated Protein:

    • The PEGylated protein conjugate can be purified from unreacted protein and excess PEG using chromatography.

      • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than the native protein.

      • Ion-Exchange Chromatography (IEX): The attachment of PEG chains can alter the surface charge of the protein, allowing for separation of native, mono-PEGylated, and multi-PEGylated species.

    • Alternatively, dialysis or tangential flow filtration can be used to remove excess, low molecular weight reagents.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, which will show an increase in apparent molecular weight for the PEGylated protein.

    • Use HPLC (SEC or RP-HPLC) to assess the purity and heterogeneity of the conjugate.

    • Confirm the identity and determine the degree of PEGylation using mass spectrometry (MALDI-TOF or ESI-MS).

A Protein Dissolution in Reaction Buffer B Addition of PEG-Tos (Optimize Molar Ratio) A->B C Incubation (2-4h at RT or O/N at 4°C) B->C D Quenching (Tris or Glycine) C->D E Purification (SEC or IEX) D->E F Characterization (SDS-PAGE, HPLC, MS) E->F

Caption: Experimental workflow for protein PEGylation with Tosyl-PEG.

Protocol 2: Peptide PEGylation and Optimization

This protocol outlines the steps for conjugating PEG-Tos to a peptide and key parameters for optimization.

Materials:

  • Peptide with a reactive amine or thiol group

  • Tosyl-activated PEG (PEG-Tos)

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.5 for amine targeting; pH 6.5-7.5 for thiol targeting

  • Organic Co-solvent (optional): DMSO or DMF

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Peptide Preparation:

    • Dissolve the peptide in the reaction buffer. If solubility is an issue, an organic co-solvent such as DMSO or DMF can be added (up to 30% v/v).

  • PEGylation Reaction:

    • Add PEG-Tos to the peptide solution. The stoichiometry is critical for controlling the degree of PEGylation. For mono-PEGylation, start with a 1:1 to 5:1 molar ratio of PEG to peptide.

    • React for 2-4 hours at room temperature. Monitor the reaction progress by taking aliquots and analyzing via RP-HPLC.

  • Purification:

    • Purify the PEGylated peptide from unreacted starting materials using preparative RP-HPLC.

  • Characterization:

    • Confirm the molecular weight of the purified conjugate using mass spectrometry.

Optimization Parameters:

  • pH: The pH of the reaction buffer influences the reactivity of the target functional groups. For targeting the N-terminal amine over lysine residues, a pH of 6.5-7.5 can provide selectivity.

  • Stoichiometry: Vary the molar ratio of PEG-Tos to the peptide to control the formation of mono- vs. multi-PEGylated products.

  • Reaction Time: Shorter reaction times can help minimize the formation of multi-PEGylated species.

Data Presentation

The following tables summarize key quantitative data related to the synthesis of PEG derivatives and the properties of PEGylated proteins.

Table 1: Synthesis Efficiency of Heterobifunctional PEG Derivatives from PEG-Tos.

ProductStarting MaterialReaction StepsOverall Yield (%)
α-azide-ω-hydroxyl PEGPEG-Tos193
α-amine-ω-hydroxyl PEGAzide-PEG188
α-thiol-ω-hydroxyl PEGPEG-Tos182
α-amine-ω-thiol PEGPEG-Tos469

Table 2: Comparison of PEGylated Proteins by Molecular Weight and Hydrodynamic Radius.

ProteinPEG TypePEG MW (kDa)Total MW of Conjugate (kDa)Viscosity Radius (Å)
α-lactalbuminLinear519.230
α-lactalbuminBranched2034.260
Bovine Serum AlbuminLinear107755
Bovine Serum AlbuminBranched4010785

Application in Cancer Therapy: Modulation of the Jab1/CSN5 Signaling Pathway

PEGylated conjugates are being explored as anticancer agents. For instance, a PEGylated curcumin conjugate has been shown to inhibit the growth of pancreatic cancer cells. This effect is mediated through the inactivation of Jab1 (also known as CSN5), a key component of the COP9 signalosome. Jab1 is overexpressed in many cancers and contributes to tumor progression by promoting the degradation of tumor suppressor proteins like p27 and p53. By inhibiting Jab1, the PEGylated curcumin conjugate stabilizes these tumor suppressors, leading to cell cycle arrest and apoptosis. This can also influence downstream signaling pathways such as the MAPK pathway.

cluster_0 Cellular Processes Proliferation Cell Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inversely Correlated PEG_Curcumin PEG-Curcumin Conjugate Jab1 Jab1 (CSN5) PEG_Curcumin->Jab1 Inhibits p27 p27 (Tumor Suppressor) Jab1->p27 Promotes Degradation MAPK MAPK Pathway Jab1->MAPK Activates p27->Proliferation Inhibits MAPK->Proliferation Promotes

Caption: PEG-Curcumin inhibits Jab1, stabilizing p27 and modulating cell proliferation.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conjugation Yield - Inactive PEG-Tos- Suboptimal pH- Steric hindrance on the biomolecule- Use fresh or properly stored PEG-Tos.- Optimize reaction pH (7.5-8.5 for amines).- Increase the molar excess of PEG-Tos.
Product Heterogeneity - Multiple reactive sites on the biomolecule- Reaction time too long- Optimize stoichiometry to favor mono-PEGylation.- Reduce reaction time and monitor progress.- Consider site-directed mutagenesis to remove reactive sites.
Protein Aggregation - Poor solubility of the conjugate- Suboptimal buffer conditions- Add stabilizing excipients to the buffer.- Perform the reaction at a lower protein concentration.- Adjust the pH away from the protein's pI.
Difficulty in Purification - Similar properties of native and PEGylated protein- Use high-resolution chromatography columns.- Employ orthogonal purification methods (e.g., IEX followed by HIC).- Optimize the gradient for elution.

References

Application Notes & Protocols: Analytical Characterization of Ditoluensulfonyl-Poly(ethylene glycol) Conjugates (Tos-PEG20-Tos)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ditoluensulfonyl-Poly(ethylene glycol) (Tos-PEG20-Tos) is a homobifunctional PEG derivative where the terminal hydroxyl groups of a polyethylene glycol with 20 repeating units are activated with tosyl groups. This modification makes the terminal ends highly reactive towards nucleophiles like amines and thiols, rendering this compound a valuable crosslinker in bioconjugation, drug delivery, and material science.[1] Accurate and thorough characterization is critical to ensure the identity, purity, and functionality of these conjugates, which directly impacts the quality and performance of the final product.

These application notes provide detailed protocols for the essential analytical methods used to characterize this compound conjugates, ensuring reliable and reproducible results.

Overall Characterization Workflow

A multi-faceted analytical approach is required to confirm the structure, purity, and molecular weight distribution of this compound. The following workflow outlines the key analytical steps from the synthesized product to its full characterization.

G Overall Analytical Workflow for this compound Characterization cluster_synthesis Synthesis cluster_characterization Characterization A PEG-20-diol + p-Toluenesulfonyl chloride B Tosylation Reaction A->B C Crude this compound B->C D Structural Confirmation C->D E Purity & Impurity Profile C->E F Molecular Weight & Polydispersity C->F NMR ¹H NMR D->NMR FTIR FTIR D->FTIR MS Mass Spectrometry D->MS E->NMR HPLC HPLC E->HPLC F->MS GPC GPC / SEC F->GPC

Caption: Workflow from synthesis to multi-technique characterization.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its hydrogen nuclei. It is used to confirm the successful tosylation of the PEG diol and to determine the degree of substitution.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2] Using DMSO-d₆ is often advantageous as the hydroxyl peak of any unreacted PEG starting material appears at a stable chemical shift around 4.56 ppm, well-separated from the main PEG backbone resonance.[3][4]

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.[2]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Integrate all relevant peaks corresponding to the tosyl group protons and the PEG backbone protons.

  • Data Analysis:

    • Identify the aromatic protons of the tosyl groups (typically appearing as two doublets around 7.5-7.8 ppm and 7.3-7.5 ppm).

    • Identify the methyl protons of the tosyl groups (a singlet around 2.4 ppm).

    • Identify the main ethylene glycol backbone protons (a large multiplet around 3.5-3.7 ppm).

    • Identify the protons on the carbon adjacent to the tosyl group (-CH₂-OTs), which will be shifted downfield (around 4.1 ppm) compared to the rest of the backbone.

    • Calculate the degree of substitution by comparing the integration of the aromatic tosyl protons to the integration of the PEG backbone protons.

Data Presentation:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration (Relative)
Tosyl Aromatic (Ar-H)~7.8Doublet4H
Tosyl Aromatic (Ar-H)~7.5Doublet4H
PEG Methylene (-CH₂-OTs)~4.1Triplet4H
PEG Backbone (-O-CH₂-CH₂-O-)~3.6Multiplet~76H
Tosyl Methyl (Ar-CH₃)~2.4Singlet6H
Unreacted PEG (-CH₂-OH)~4.6 (in DMSO-d₆)TripletVariable

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight. For polymers like PEG, which are often heterogeneous (polydisperse), MS can reveal the distribution of different chain lengths. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.

Experimental Protocol (ESI-MS):

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1-1 mg/mL) of the this compound conjugate in a solvent compatible with ESI, such as acetonitrile/water (50:50) with 0.1% formic acid.

  • Instrumentation: Use an ESI source coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition:

    • Infuse the sample directly or inject it via an HPLC system.

    • Acquire data in positive ion mode, as PEGs readily form adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺).

    • Optimize source parameters (capillary voltage, cone voltage, desolvation temperature) to achieve stable ionization with minimal fragmentation.

  • Data Analysis:

    • Identify the series of peaks corresponding to the PEG oligomers. Each peak in the distribution should be separated by 44.03 Da, the mass of one ethylene glycol repeating unit.

    • Confirm the mass of the most abundant peak corresponds to the expected molecular weight of this compound.

    • Deconvolute the spectrum if multiple charge states are observed to determine the neutral mass distribution.

Data Presentation:

ParameterDescriptionExpected Value for this compound
Formula C₅₄H₈₆O₂₅S₂N/A
Avg. Molecular Weight Average mass of the polymer~1191.4 g/mol
Repeating Unit Mass Ethylene Glycol (-C₂H₄O-)44.03 Da
Observed Ion Series Adducts formed during ionization[M+Na]⁺, [M+K]⁺

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, Reversed-Phase HPLC (RP-HPLC) is effective for assessing purity and separating the ditosylated product from unreacted PEG-diol and monosubstituted intermediates.

Experimental Protocol (RP-HPLC):

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Detector: Since PEG has no strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is suitable. If using UV, detection can be based on the tosyl end-groups (~254 nm).

    • Mobile Phase A: Water (with 0.1% TFA or formic acid).

    • Mobile Phase B: Acetonitrile (with 0.1% TFA or formic acid).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute components of varying polarity. For example, 30% to 90% B over 20 minutes.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • The desired this compound product will be more retained (longer retention time) than the more polar PEG-20-diol starting material and the mono-tosylated intermediate.

    • Calculate purity based on the relative peak area of the main product peak.

Data Presentation:

CompoundExpected Retention TimeRationale
PEG-20-diol Early ElutingMost polar, least retained
Mono-Tos-PEG20-OH IntermediateIntermediate polarity
This compound Late ElutingLeast polar, most retained

Gel Permeation / Size Exclusion Chromatography (GPC/SEC)

Principle: GPC/SEC is a technique that separates molecules based on their hydrodynamic volume in solution. It is the primary method for determining the molecular weight averages (Number-average Mn, Weight-average Mw) and the Polydispersity Index (PDI = Mw/Mn) of polymers. A low PDI (close to 1.0) indicates a narrow molecular weight distribution.

G GPC/SEC Separation Principle cluster_column GPC Column with Porous Beads cluster_molecules Molecules p1 p2 p3 p4 p5 p6 large_mol Large Molecule large_mol->p1 Excluded from pores, elutes first small_mol Small Molecule small_mol->p5 Enters pores, elutes later

Caption: Larger molecules elute first in GPC as they bypass the pores.

Experimental Protocol:

  • Sample Preparation: Dissolve the this compound sample in the GPC mobile phase (e.g., THF, DMF, or water) at a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm filter.

  • Instrumentation:

    • Columns: Use a set of GPC columns suitable for the molecular weight range of the PEG.

    • Detector: A Refractive Index (RI) detector is most common.

    • Mobile Phase: Ultrapure water or an appropriate organic solvent like THF.

  • GPC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-40 °C to ensure good solubility and reduce viscosity.

    • Calibration: Calibrate the system using narrow PDI PEG standards of known molecular weights.

  • Data Analysis:

    • Generate a calibration curve by plotting the log of the molecular weight of the standards against their retention times.

    • Use the calibration curve and specialized GPC software to calculate the Mn, Mw, and PDI of the sample from its chromatogram.

Data Presentation:

ParameterSymbolCalculationTypical Value for PEG Standards
Number-Average MW MnΣNᵢMᵢ / ΣNᵢVaries
Weight-Average MW MwΣNᵢMᵢ² / ΣNᵢMᵢVaries
Polydispersity Index PDIMw / Mn≤ 1.05

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the functional groups present. It is a quick and effective method to confirm the introduction of the tosyl group and the disappearance of the hydroxyl group.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Compare the spectrum of the this compound product with the spectrum of the PEG-20-diol starting material.

    • Confirm the appearance of new peaks corresponding to the tosyl group.

    • Look for the diminution or disappearance of the broad O-H stretching band from the starting material.

Data Presentation:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Appearance in this compound
PEG Ether C-O-C Stretch~1100Strong, characteristic
Tosyl Group S=O Stretch~1350 and ~1170Present
Tosyl Group Aromatic C=C Stretch~1600Present
PEG Alkane C-H Stretch~2870Strong
PEG Hydroxyl O-H Stretch (Broad)~3400Absent or significantly reduced

References

Application Notes & Protocols: Calculating Molar Excess of Tos-PEG20-Tos for Bioconjugation and Surface Modification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tos-PEG20-Tos is a homobifunctional crosslinking reagent. It consists of a polyethylene glycol (PEG) core with 20 ethylene glycol units, flanked by a tosylate group at each terminus. The tosylate (Tos) group is an excellent leaving group, making this reagent highly suitable for nucleophilic substitution reactions. It is commonly employed to conjugate molecules containing primary amines, thiols, or hydroxyls, such as proteins, peptides, or small molecule drugs.

The use of a specific molar excess of the PEG reagent is critical for controlling the reaction outcome. For instance, in reactions with difunctional molecules (e.g., diamines), a significant molar excess of the PEG linker can favor the formation of a molecule-PEG-molecule conjugate, while a controlled excess might be used to optimize for other products. This document provides a detailed protocol for calculating the necessary molar excess of this compound for achieving desired reaction stoichiometry.

Key Reagent Properties

A clear understanding of the reagent's properties is essential for accurate calculations. The data below pertains to a representative this compound molecule.

PropertyValueNotes
Full Chemical Name α,ω-Ditosyl-polyethylene glycolThe "20" in this compound denotes the number of ethylene glycol repeats.
Molecular Weight (MW) ~1191.4 g/mol Calculated based on a PEG backbone of 20 ethylene glycol units and two tosylate end groups.
Reactive Groups Tosylate (-OTs)Two reactive sites per molecule.
Reactivity Nucleophilic substitutionReacts with primary amines (-NH2), thiols (-SH), and hydroxyls (-OH).

Protocol 1: Calculating Mass of this compound for a Target Molar Excess

This protocol outlines the step-by-step calculation required to determine the precise mass of this compound needed to achieve a desired molar excess in a reaction with a substrate (e.g., a protein, peptide, or small molecule).

Objective: To accurately weigh the amount of this compound linker required for a reaction at a specified molar excess relative to a primary substrate.

Materials:

  • Substrate (e.g., protein, peptide) of known concentration and volume.

  • This compound reagent.

  • Analytical balance.

  • Appropriate solvent (e.g., DMF, DMSO, aqueous buffer).

Procedure:

  • Determine Moles of Substrate:

    • If the substrate is a solid, use its mass (g) and molecular weight ( g/mol ) to find the moles.

      • Moles of Substrate = Mass of Substrate / MW of Substrate

    • If the substrate is in solution, use its concentration (e.g., Molarity, mg/mL) and volume (L).

      • Moles of Substrate = Molarity of Substrate × Volume of Substrate (L)

  • Define the Target Molar Excess:

    • Decide on the desired molar ratio of this compound to the substrate. This ratio is application-dependent. For example, a 10-fold molar excess means you will use 10 moles of the PEG linker for every 1 mole of the substrate.

      • Target Molar Excess = [Moles of this compound] / [Moles of Substrate]

  • Calculate Moles of this compound Required:

    • Rearrange the formula from Step 2 to solve for the moles of the PEG linker.

      • Moles of this compound = Moles of Substrate × Target Molar Excess

  • Calculate Mass of this compound to Weigh:

    • Use the calculated moles of this compound and its molecular weight (~1191.4 g/mol ) to determine the required mass.

      • Mass of this compound (g) = Moles of this compound × MW of this compound

Example Calculation:

Let's consider a reaction to conjugate a peptide with this compound.

ParameterValue
Peptide Concentration2 mg/mL
Peptide Volume5 mL
Peptide MW3500 g/mol
Desired Molar Excess of PEG20-fold
MW of this compound1191.4 g/mol
  • Step 1: Moles of Peptide

    • Mass of Peptide = 2 mg/mL * 5 mL = 10 mg = 0.01 g

    • Moles of Peptide = 0.01 g / 3500 g/mol = 2.86 x 10⁻⁶ mol

  • Step 2: Moles of this compound

    • Moles of PEG = 2.86 x 10⁻⁶ mol * 20 = 5.72 x 10⁻⁵ mol

  • Step 3: Mass of this compound

    • Mass of PEG = 5.72 x 10⁻⁵ mol * 1191.4 g/mol = 0.068 g = 68 mg

G sub_info 1. Substrate Info (Mass, MW, Conc., Vol) calc_sub_moles 2. Calculate Moles of Substrate sub_info->calc_sub_moles calc_peg_moles 4. Calculate Moles of PEG Linker calc_sub_moles->calc_peg_moles def_excess 3. Define Target Molar Excess (e.g., 10x, 20x) def_excess->calc_peg_moles calc_peg_mass 5. Calculate Mass of PEG Linker to Weigh calc_peg_moles->calc_peg_mass peg_mw MW of this compound (~1191.4  g/mol ) peg_mw->calc_peg_mass result Result: Mass of this compound (g) calc_peg_mass->result

Caption: Conceptual reaction of an amine with this compound.

Application Notes and Protocols for the Purification of Proteins after Conjugation with Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein conjugation with polyethylene glycol (PEG), or PEGylation, is a widely utilized biopharmaceutical strategy to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and increased stability.[1][][3] Tos-PEG20-Tos is a homobifunctional PEGylation reagent where tosyl groups activate the terminal ends of a 20-unit polyethylene glycol chain. The tosyl group is an excellent leaving group, making it reactive towards nucleophilic substitution by functional groups on the protein surface.[4]

The primary targets for this compound conjugation on a protein are the primary amines of lysine residues and the N-terminus, as well as the thiol groups of cysteine residues and, to a lesser extent, the hydroxyl groups of serine, threonine, and tyrosine.[4] The reaction results in a heterogeneous mixture containing the desired mono-PEGylated protein, unreacted protein, excess PEG reagent, and potentially multi-PEGylated species and positional isomers. Therefore, a robust purification strategy is critical to isolate the desired conjugate and ensure the safety and efficacy of the final product.

This document provides detailed application notes and protocols for the purification of proteins after conjugation with this compound, focusing on the most common and effective chromatographic techniques: Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

The Importance of Purification

The heterogeneity of the PEGylation reaction mixture necessitates a multi-step purification approach to isolate the desired PEGylated protein. The primary goals of the purification process are to remove:

  • Unreacted Protein: To ensure that the final product has the desired therapeutic effect and to minimize potential immunogenic responses from the unmodified protein.

  • Excess PEG Reagent: To prevent potential side effects and to accurately characterize the final conjugate.

  • Multi-PEGylated Species and Positional Isomers: To obtain a homogeneous product with consistent biological activity and pharmacokinetic properties. The number and location of attached PEG chains can significantly impact the protein's function.

A well-designed purification strategy is essential for obtaining a final product with high purity, yield, and biological activity, which are critical requirements for therapeutic applications.

Purification Strategies: An Overview

A typical purification workflow for a protein conjugated with this compound involves a combination of chromatographic techniques. The choice and order of these techniques depend on the specific properties of the protein and the PEGylated conjugate.

G cluster_0 PEGylation Reaction cluster_1 Purification Workflow cluster_2 Final Product Reaction_Mixture Crude Reaction Mixture (PEG-Protein, Unreacted Protein, Free PEG) SEC Size Exclusion Chromatography (SEC) - Removes free PEG - Separates aggregates Reaction_Mixture->SEC Initial Cleanup IEX Ion-Exchange Chromatography (IEX) - Separates by number of PEGs - Resolves positional isomers SEC->IEX High-Resolution Separation HIC Hydrophobic Interaction Chromatography (HIC) - Polishing step - Orthogonal separation IEX->HIC Optional Polishing Pure_Product Purified Mono-PEGylated Protein IEX->Pure_Product HIC->Pure_Product

General purification workflow for PEGylated proteins.

Experimental Protocols

Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing the PEGylated conjugate to elute earlier than the smaller, unreacted protein. SEC is highly effective for removing excess, low-molecular-weight PEG reagent and for separating aggregated forms of the conjugate.

Typical Performance:

ParameterExpected ValueReference
Purity>99% (for removal of free PEG and aggregates)
Recovery78% - 120%
ResolutionBaseline separation of free PEG and protein

Protocol:

  • Column Selection: Choose a column with a fractionation range appropriate for the size of the PEGylated protein and the unreacted protein. For many proteins, a column with a fractionation range of 10-600 kDa is suitable. Examples include:

    • TSKgel G4000SWXL

    • Agilent AdvanceBio SEC

    • Shodex Protein KW803/KW804

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution. A common mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 7.0. The addition of arginine (e.g., 300 mM) can sometimes reduce non-specific interactions with the column matrix.

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min for at least two column volumes or until a stable baseline is achieved.

  • Sample Preparation: Concentrate the crude reaction mixture if necessary and filter it through a 0.22 µm filter to remove any particulate matter.

  • Injection and Elution: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the protein concentration. Elute the sample isocratically with the mobile phase.

  • Fraction Collection and Analysis: Collect fractions corresponding to the different peaks observed in the chromatogram. The PEGylated protein will elute first, followed by the unreacted protein, and finally the free PEG reagent. Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to confirm the identity and purity of the components.

G cluster_0 SEC Principle cluster_1 Experimental Workflow c1 Large molecules (PEG-Protein) elute first as they are excluded from the pores. c2 Small molecules (Unreacted Protein, Free PEG) enter the pores and elute later. Sample_Prep Prepare & Filter Reaction Mixture Equilibration Equilibrate SEC Column Sample_Prep->Equilibration Injection Inject Sample Equilibration->Injection Elution Isocratic Elution Injection->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Purity (SDS-PAGE, UV-Vis) Collection->Analysis

Workflow for SEC purification of PEGylated proteins.
Ion-Exchange Chromatography (IEX)

Principle: IEX separates molecules based on their net surface charge. The covalent attachment of a neutral PEG chain to a protein can shield charged residues, leading to a change in the protein's overall charge and its interaction with the IEX resin. This allows for the separation of species with different numbers of attached PEG molecules (mono-, di-, multi-PEGylated) and, in some cases, positional isomers. Depending on the protein's isoelectric point (pI) and the desired pH of operation, either cation exchange (CEX) or anion exchange (AEX) chromatography can be used.

Typical Performance:

ParameterCation Exchange (CEX)Anion Exchange (AEX)Reference
Purity>95%>90%
Recovery>80%>80%
Binding Capacity4-6 mg/mL of resinVaries with resin

Cation Exchange (CEX) Protocol:

  • Column Selection: Use a strong or weak cation exchange column, such as those with sulfopropyl (SP) or carboxymethyl (CM) functional groups. Examples include SP-Sepharose HP.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer with a pH below the pI of the protein (e.g., 20 mM sodium acetate, pH 5.0).

    • Elution Buffer (Buffer B): The binding buffer containing a high concentration of salt (e.g., 20 mM sodium acetate, 1 M NaCl, pH 5.0).

  • System Equilibration: Equilibrate the CEX column with Binding Buffer until the pH and conductivity are stable.

  • Sample Preparation: If necessary, perform a buffer exchange of the sample into the Binding Buffer using dialysis or a desalting column. Filter the sample through a 0.22 µm filter.

  • Sample Loading: Load the prepared sample onto the column. The unreacted protein should bind more tightly than the PEGylated conjugate due to the charge shielding effect of the PEG.

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The PEGylated protein will typically elute at a lower salt concentration than the unreacted protein.

  • Fraction Collection and Analysis: Collect fractions across the elution gradient and analyze them by SDS-PAGE and/or HPLC to identify the fractions containing the pure mono-PEGylated protein.

Anion Exchange (AEX) Protocol:

The protocol for AEX is similar to CEX, with the following key differences:

  • Column Selection: Use a strong or weak anion exchange column, such as those with quaternary ammonium (Q) or diethylaminoethyl (DEAE) functional groups. An example is Q-Sepharose HP.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer with a pH above the pI of the protein (e.g., 20 mM Tris-HCl, pH 8.0).

    • Elution Buffer (Buffer B): The binding buffer containing a high concentration of salt (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

  • Sample Loading and Elution: The principles of binding and elution are the same as in CEX, but the elution order may vary depending on the specific charge characteristics of the protein and its PEGylated form.

G cluster_0 IEX Principle cluster_1 Experimental Workflow c1 PEGylation shields protein surface charges, altering its interaction with the IEX resin. c2 Separation is achieved by eluting with an increasing salt gradient. Sample_Prep Buffer Exchange & Filter Sample Equilibration Equilibrate IEX Column Sample_Prep->Equilibration Loading Load Sample Equilibration->Loading Elution Gradient Elution Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Purity Collection->Analysis G cluster_0 HIC Principle cluster_1 Experimental Workflow c1 Proteins bind to a hydrophobic resin at high salt concentrations. c2 Elution is achieved by decreasing the salt concentration. Sample_Prep Add Salt to Sample & Filter Equilibration Equilibrate HIC Column Sample_Prep->Equilibration Loading Load Sample Equilibration->Loading Elution Decreasing Salt Gradient Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Purity Collection->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ditoluensulfonyl-poly(ethylene glycol) (Tos-PEG20-Tos). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important bifunctional crosslinker.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question: Why is my tosylation reaction showing low or no conversion of the PEG-20 diol?

Answer: Low or no conversion in a tosylation reaction can stem from several factors:

  • Insufficient Reagents: The stoichiometry of tosyl chloride (TsCl) and the base is critical. For complete di-tosylation, a molar excess of both reagents is necessary. Incomplete reaction is common if only stoichiometric amounts are used, especially with longer PEG chains.[1]

  • Inactive Tosyl Chloride: Tosyl chloride is sensitive to moisture and can hydrolyze over time to p-toluenesulfonic acid, rendering it inactive for the tosylation reaction.[2] It is crucial to use fresh or properly stored TsCl.

  • Presence of Water: Polyethylene glycols are hygroscopic and can absorb atmospheric moisture. Water will react with and consume the tosyl chloride, reducing the yield of the desired product. It is essential to thoroughly dry the PEG-20 diol before the reaction, for example, by azeotropic distillation with toluene.[3]

  • Inadequate Base: The choice and amount of base are important. A weak base may not sufficiently deprotonate the PEG hydroxyl groups, leading to a slow or incomplete reaction.[4] Stronger bases like sodium hydroxide or the use of catalysts such as 4-(dimethylamino)pyridine (DMAP) can improve reaction rates.[5]

  • Low Reaction Temperature: While the reaction is often performed at 0°C to control side reactions, a very low temperature might slow down the reaction rate significantly. Allowing the reaction to slowly warm to room temperature after the initial phase can help drive it to completion.

Question: My NMR analysis shows a complex mixture of products, including mono-tosylated PEG and unreacted diol. How can I improve the yield of the di-tosylated product?

Answer: Achieving a high yield of the di-tosylated product requires pushing the reaction equilibrium towards di-substitution. Consider the following strategies:

  • Increase Reagent Equivalents: Use a larger excess of tosyl chloride and base. For di-tosylation, using at least 2.4 to 3.0 equivalents of TsCl and a corresponding or slightly higher amount of base is recommended.

  • Optimize Reaction Time: Longer reaction times, such as stirring overnight, can ensure the reaction proceeds to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Use a Catalyst: The addition of a catalytic amount of DMAP can significantly accelerate the reaction rate and improve the yield of the di-tosylated product.

  • Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents. Ensure the solvent is anhydrous to prevent hydrolysis of tosyl chloride.

Question: I am having difficulty purifying the final this compound product. What are the best practices for purification?

Answer: Purification of PEG derivatives can be challenging due to their solubility in both aqueous and organic solvents.

  • Work-up Procedure: A standard work-up involves quenching the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize the excess base. This is followed by extraction with an organic solvent like DCM. Washing the organic layer with a saturated sodium bicarbonate solution can remove any p-toluenesulfonic acid byproduct.

  • Removal of Pyridine: If pyridine is used as the base, it can be difficult to remove. Washing the organic extract with a dilute copper sulfate solution can help in its removal. Alternatively, repeated extractions with dilute HCl are effective.

  • Chromatography: Column chromatography on silica gel is a common method for purification. A gradient elution system, for example, starting with DCM and gradually increasing the polarity with methanol, can effectively separate the di-tosylated product from mono-tosylated and unreacted PEG.

  • Precipitation/Crystallization: The product can often be precipitated or crystallized from the reaction mixture or a concentrated solution by adding a non-solvent like cold diethyl ether or hexane. This can be an effective method for obtaining a pure product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the tosylation of PEG-20?

A1: The reaction is typically initiated at a low temperature, such as 0°C (ice bath), to control the exothermic nature of the reaction and minimize side reactions. After the addition of tosyl chloride, the reaction mixture is often allowed to warm to room temperature and stirred for several hours or overnight to ensure completion.

Q2: Which base is most suitable for this reaction: Pyridine, Triethylamine (TEA), or Sodium Hydroxide (NaOH)?

A2: All three bases can be used effectively.

  • Pyridine often serves as both a base and a solvent and is a traditional choice. However, it can be difficult to remove during work-up.

  • Triethylamine (TEA) is a stronger base than pyridine and is also commonly used, often in conjunction with a catalyst like DMAP.

  • Sodium Hydroxide (NaOH) in a biphasic system (e.g., THF/water) provides a strong base environment and can lead to high yields.

The choice of base may depend on the specific experimental setup and desired reaction kinetics.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexane or DCM/methanol) should be used to achieve good separation between the starting PEG-20 diol, the mono-tosylated intermediate, and the final di-tosylated product. The spots can be visualized using a UV lamp (as the tosyl group is UV active) or by staining with iodine.

Q4: What are the key safety precautions to take when working with tosyl chloride?

A4: Tosyl chloride is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Avoid inhalation of its dust or vapors. Store it in a tightly sealed container in a dry environment.

Q5: How is the final product, this compound, typically characterized?

A5: The structure and purity of this compound are most commonly confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). In ¹H NMR, the appearance of aromatic protons from the tosyl groups (typically in the range of 7.3-7.8 ppm) and a downfield shift of the methylene protons adjacent to the tosylate group (around 4.15 ppm) are indicative of a successful reaction. The degree of substitution can be calculated by comparing the integration of the tosyl protons to the PEG backbone protons.

Data Presentation

The following tables summarize key quantitative data for optimizing the tosylation of PEG.

Table 1: Comparison of Different Bases for PEG Tosylation

BaseEquivalents (per -OH)CatalystSolventTypical YieldReference
Pyridine2-3NonePyridine/DCMGood to High
Triethylamine (TEA)3DMAP (catalytic)DCMHigh
Sodium Hydroxide (NaOH)ExcessNoneTHF/WaterQuantitative

Table 2: Recommended Stoichiometry for Di-tosylation of PEG

ReagentMolar Equivalents (relative to PEG diol)Purpose
PEG-20 Diol1.0Starting material
Tosyl Chloride (TsCl)2.4 - 3.0Tosylating agent
Base (e.g., TEA)2.5 - 3.5Acid scavenger
DMAP0.05 - 0.1Catalyst (optional)

Experimental Protocols

Protocol for the Synthesis of this compound using Triethylamine and DMAP

  • Preparation: Dry PEG-20 diol (1 equivalent) under vacuum at 60-80°C for several hours or by azeotropic distillation with toluene to remove any residual water.

  • Dissolution: Dissolve the dried PEG-20 diol in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Addition of Base and Catalyst: Add triethylamine (3 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Tosyl Chloride: Dissolve tosyl chloride (2.5 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) or by precipitation from a concentrated DCM solution into cold diethyl ether.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR and ¹³C NMR spectroscopy.

Mandatory Visualization

Below are diagrams illustrating key workflows and relationships in the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep 1. Dry PEG-20 Diol dissolve 2. Dissolve in Anhydrous DCM prep->dissolve add_reagents 3. Add TEA & DMAP dissolve->add_reagents cool 4. Cool to 0°C add_reagents->cool add_tscl 5. Add TsCl (dropwise) cool->add_tscl react 6. Stir Overnight add_tscl->react workup 7. Aqueous Work-up react->workup purify 8. Column Chromatography or Precipitation workup->purify char 9. Characterization (NMR) purify->char

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic rect_node rect_node start Low Yield? check_reagents Reagents Stoichiometric & Active? start->check_reagents Yes check_water PEG & Solvents Anhydrous? check_reagents->check_water Yes sol_reagents Increase equivalents of TsCl and Base. Use fresh TsCl. check_reagents->sol_reagents No check_conditions Reaction Time & Temp Optimized? check_water->check_conditions Yes sol_water Dry PEG thoroughly. Use anhydrous solvents. check_water->sol_water No sol_conditions Increase reaction time. Allow to warm to RT. Use DMAP catalyst. check_conditions->sol_conditions No

Caption: Troubleshooting decision tree for low yield in PEG tosylation.

References

common side reactions with tosyl PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered during PEGylation reactions using tosyl-activated polyethylene glycol (Tosyl-PEG).

Frequently Asked Questions (FAQs)

Q1: What is Tosyl PEGylation and what is its primary application?

A1: Tosyl PEGylation is a chemical process used to covalently attach polyethylene glycol (PEG) to a target molecule, typically a protein, peptide, or small drug. The process utilizes a PEG molecule that has been "activated" with a tosyl (p-toluenesulfonyl) group. This tosyl group is an excellent leaving group, making the terminal carbon of the PEG chain susceptible to nucleophilic attack. The primary application is to improve the therapeutic properties of biomolecules, such as increasing their solubility, extending their circulation half-life in the body, and reducing their immunogenicity.

Q2: What are the most common nucleophiles that react with Tosyl-PEG?

A2: Tosyl-PEG is highly reactive towards nucleophiles. The most commonly targeted nucleophiles in bioconjugation are the primary amine groups (-NH₂) found on the N-terminus of proteins and on the side chains of lysine residues. Other nucleophiles that can react include thiol groups (-SH) on cysteine residues and, to a lesser extent, hydroxyl groups (-OH) on serine, threonine, or tyrosine residues.

Q3: What are the primary side reactions I should be aware of during a Tosyl PEGylation experiment?

A3: The main side reactions include:

  • Hydrolysis: The tosyl group can react with water, leading to the hydrolysis of the activated PEG and rendering it unreactive. This is a significant competing reaction, especially at higher pH values.

  • Multi-PEGylation: If your target molecule has multiple reactive sites (e.g., several lysine residues), you may get a heterogeneous mixture of products with one, two, or more PEG chains attached. This is often referred to as over-PEGylation.

  • Reaction with unintended nucleophiles: Besides the target amine groups, Tosyl-PEG can react with other available nucleophiles like thiols or hydroxyls, which can lead to a loss of specificity and potentially impact the biological activity of the molecule if these residues are in a critical region.

  • Formation of Di-substituted Byproducts: If the starting PEG material is a PEG-diol and the tosylation activation step is not perfectly controlled, you can have a fraction of di-tosylated PEG. This can lead to cross-linking of your target molecules.

Q4: What is the optimal pH for reacting Tosyl-PEG with amines?

A4: The optimal pH for reacting Tosyl-PEG with primary amines is typically in the range of 8.0 to 9.5. In this pH range, a significant portion of the primary amines (pKa ~9-10.5) are deprotonated and thus nucleophilic, while the reaction rate is manageable. However, as pH increases, the rate of hydrolysis of the Tosyl-PEG also increases significantly, creating a trade-off between reaction efficiency and reagent stability.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No PEGylation Yield 1. Hydrolyzed Tosyl-PEG: The reagent may have been exposed to moisture during storage or the reaction buffer pH is too high, causing rapid hydrolysis. 2. Incorrect Buffer: The buffer contains competing nucleophiles (e.g., Tris, glycine). 3. Sub-optimal pH: The reaction pH is too low, resulting in protonated (non-nucleophilic) amine groups on the target molecule. 4. Inactive Protein/Molecule: The target nucleophiles on your molecule are not accessible.1. Use fresh, properly stored Tosyl-PEG. Ensure anhydrous conditions when preparing stock solutions. Perform the reaction at the lower end of the recommended pH range (e.g., pH 8.0-8.5) to balance reactivity and stability. 2. Switch to a non-nucleophilic buffer such as phosphate buffer or borate buffer. 3. Increase the reaction pH incrementally (e.g., from 8.0 to 8.5 or 9.0) and monitor the reaction progress. 4. Perform a denaturation/renaturation step if possible, or use a longer PEG linker to improve accessibility.
Product is a Mix of Mono-, Multi-, and Un-PEGylated Species 1. High Molar Excess of Tosyl-PEG: Using too much activating reagent increases the likelihood of multi-PEGylation. 2. Long Reaction Time: Allowing the reaction to proceed for too long can drive the formation of multi-PEGylated products. 3. High Reactivity of Target: The target protein may have numerous, highly accessible lysine residues.1. Reduce the molar ratio of Tosyl-PEG to the target molecule. Run a series of small-scale reactions to determine the optimal ratio. 2. Monitor the reaction over time using SDS-PAGE or HPLC to determine the optimal time to quench the reaction. 3. Consider site-directed mutagenesis to remove some reactive lysines or use protecting groups if specific mono-PEGylation is required.
Unreacted Tosyl-PEG Remains in the Final Product 1. Inefficient Quenching: The quenching agent was not added or was insufficient to consume all excess Tosyl-PEG. 2. Ineffective Purification: The purification method (e.g., size exclusion or ion-exchange chromatography) is not adequately separating the unreacted PEG from the PEGylated product.1. Quench the reaction by adding a small molecule with a primary amine, such as glycine or Tris, at the end of the reaction time. 2. Optimize the purification protocol. For size-exclusion chromatography, ensure the column has the appropriate fractionation range. For ion-exchange, optimize the salt gradient to improve resolution between the charged protein and neutral unreacted PEG.
Evidence of Protein Cross-Linking (High MW Smear on SDS-PAGE) 1. Presence of Di-tosylated PEG: The starting Tosyl-PEG reagent is contaminated with di-functional PEG.1. Use high-purity, monofunctional mPEG-Tosylate (methoxy-PEG-tosylate) to avoid cross-linking. Analyze the purity of your Tosyl-PEG reagent before use if possible.

Data Presentation

Table 1: Influence of pH on Reaction Rate and Hydrolytic Stability of Amine-Reactive PEGs (Data from NHS-Activated PEG System)

pHPEGylation Reaction TimeHydrolysis Half-life of Activated PEGKey Takeaway
7.4 Gradual (reaches steady state in ~2 hours)> 120 minutesSlower reaction but high stability of the PEG reagent. Good for controlled reactions.
9.0 Rapid (reaches steady state in < 10 minutes)< 9 minutesVery fast reaction but the PEG reagent is rapidly inactivated by hydrolysis. Requires precise timing and addition of reagents.

Source: Adapted from a study on branched PEG-NHS active esters, which demonstrates the general principle applicable to amine-reactive PEGylation.[1]

Experimental Protocols

Protocol 1: General Procedure for Tosyl PEGylation of a Protein

This protocol provides a general workflow for PEGylating a protein via its primary amine groups.

Materials:

  • Protein of interest

  • mPEG-Tosylate (monofunctional)

  • Reaction Buffer: 100 mM Sodium Phosphate or Sodium Borate, pH 8.5

  • Quenching Buffer: 1 M Glycine or Tris, pH 8.0

  • Anhydrous DMSO or DMF for dissolving mPEG-Tosylate

  • Purification system (e.g., HPLC with SEC or IEX column)

Procedure:

  • Protein Preparation: Prepare the protein solution in the Reaction Buffer at a concentration of 2-5 mg/mL. If the protein is in a buffer containing amines (like Tris), it must be exchanged into the Reaction Buffer using dialysis or a desalting column.

  • mPEG-Tosylate Preparation: Immediately before use, allow the mPEG-Tosylate container to warm to room temperature. Weigh out the desired amount and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution. A 5- to 20-fold molar excess over the protein is a common starting point.

  • PEGylation Reaction: Slowly add the mPEG-Tosylate stock solution to the stirring protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically for each specific protein. Gentle stirring or agitation is recommended.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted mPEG-Tosylate. Allow the quenching reaction to proceed for 30-60 minutes.

  • Purification: Purify the PEGylated protein from unreacted PEG, quenching agent, and unmodified protein using an appropriate chromatography method.

    • Size Exclusion Chromatography (SEC): Separates molecules based on size. The larger, PEGylated protein will elute before the smaller, unmodified protein and unreacted PEG.

    • Ion Exchange Chromatography (IEX): Separates based on charge. PEGylation often shields the protein's surface charges, causing the PEGylated species to elute at a different salt concentration than the unmodified protein.

  • Analysis: Analyze the purified fractions using SDS-PAGE and/or HPLC to confirm the degree of PEGylation and purity.

Protocol 2: Analysis of PEGylation Reaction by SDS-PAGE

Materials:

  • Polyacrylamide gels (gradient gels, e.g., 4-20%, are often effective)

  • SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)

  • 2X Non-reducing sample buffer (e.g., Laemmli buffer without β-mercaptoethanol)

  • Protein molecular weight markers

  • Coomassie Blue stain (for protein visualization)

  • Barium-Iodine stain (for PEG visualization, optional)

Procedure:

  • Sample Preparation: Mix aliquots of your reaction mixture (e.g., taken at different time points) with an equal volume of 2X non-reducing sample buffer.

  • Gel Loading: Load the prepared samples and molecular weight markers onto the polyacrylamide gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions (e.g., at 100-150 V for 60-90 minutes).[2]

  • Staining for Protein:

    • After electrophoresis, place the gel in Coomassie Blue staining solution for at least 1 hour.

    • Destain the gel with an appropriate destaining solution (e.g., methanol/acetic acid/water mixture) until clear bands are visible against a light background.

  • Interpretation: The PEGylated protein will migrate slower than the unmodified protein, appearing as a band with a higher apparent molecular weight. The presence of multiple bands above the native protein indicates different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).[3]

  • (Optional) Staining for PEG: To specifically confirm the presence of PEG, the gel can be stained with a barium-iodine solution, which stains PEG chains a brownish color.[4]

Visualizations

Reaction and Side Reaction Pathways

References

Technical Support Center: Optimizing Tos-PEG20-Tos Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tos-PEG20-Tos conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a bifunctional, discrete polyethylene glycol (PEG) linker. The "Tos" refers to a tosyl (p-toluenesulfonyl) group, which is an excellent leaving group. The "PEG20" indicates a chain of 20 ethylene glycol units. This structure allows for the conjugation of two molecules containing nucleophilic groups (such as amines or thiols) through a nucleophilic substitution reaction, where the nucleophile attacks the carbon adjacent to the tosyl group, displacing the tosylate. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2]

Q2: My conjugation yield with this compound is very low. What are the common causes?

Low conjugation yield can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the reaction.

  • Reagent Quality: Degradation of this compound or the molecule to be conjugated can lead to poor reactivity.

  • Poor Nucleophilicity: The nucleophile on your target molecule may not be sufficiently reactive under the chosen conditions.

  • Steric Hindrance: Bulky groups near the reactive site on either molecule can prevent efficient conjugation.

  • Side Reactions: Competing reactions, such as hydrolysis of the tosyl group or reaction with the solvent, can consume the starting materials.

Q3: What are the optimal reaction conditions for this compound conjugation?

The optimal conditions are dependent on the specific nucleophile you are using. However, here are some general guidelines:

  • pH: For amine nucleophiles, a slightly basic pH (around 8-9.5) is often optimal to ensure the amine is deprotonated and thus more nucleophilic.[3] For thiol nucleophiles, a pH around neutral (7-8) is typically effective.

  • Temperature: The reaction can often be performed at room temperature. However, gently heating (e.g., to 37-50°C) can increase the reaction rate, but this must be balanced with the stability of your reactants.[4][5]

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often a good choice. The addition of a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to neutralize the tosyl acid generated during the reaction.

  • Molar Ratio: An excess of the molecule to be conjugated relative to this compound can drive the reaction to completion, especially if you are aiming for a disubstituted product.

Q4: How can I monitor the progress of my conjugation reaction?

Several analytical techniques can be used to monitor the reaction, including:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique to separate the starting materials, mono-conjugated, and di-conjugated products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Reagents: this compound or the nucleophilic molecule may have degraded.1. Use fresh reagents. Store this compound in a dry, cool, and dark place.
2. Insufficiently Basic Conditions: The nucleophile may be protonated and therefore not reactive.2. Increase the amount of base (e.g., TEA, DIPEA). Check the pH of the reaction mixture.
3. Low Reaction Temperature: The reaction kinetics may be too slow.3. Increase the reaction temperature incrementally (e.g., to 37°C or 50°C), ensuring the stability of your reactants.
4. Poor Solubility: Reactants may not be fully dissolved.4. Consider using a co-solvent or a different solvent system.
Incomplete Reaction (Mix of starting materials and products) 1. Insufficient Reaction Time: The reaction has not gone to completion.1. Extend the reaction time and monitor progress using HPLC or TLC.
2. Suboptimal Molar Ratio: Not enough of the nucleophilic molecule to react with all the tosyl groups.2. Increase the molar excess of the nucleophilic molecule.
3. Reversible Reaction or Product Degradation: The product may be unstable under the reaction conditions.3. Analyze for potential degradation products. Consider milder reaction conditions (lower temperature, different base).
Formation of Multiple Products (e.g., mono- and di-substituted) 1. Stoichiometry: The molar ratio of reactants favors a mixture.1. To favor the di-substituted product, use a molar excess of the nucleophile. To favor the mono-substituted product, use an excess of this compound and a shorter reaction time.
2. Reaction Time: Longer reaction times will favor the di-substituted product.2. Optimize the reaction time to achieve the desired product distribution.
Presence of Side Products 1. Hydrolysis of Tosyl Group: The tosyl group can react with any water present.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Reaction with Solvent or Buffer: Some solvents or buffer components can be nucleophilic.2. Use non-nucleophilic solvents and buffers.
3. β-elimination: This can be a side reaction for tosylates.3. This is less common for PEG linkers but can be minimized by using milder bases and lower temperatures.

Experimental Protocols

General Protocol for this compound Conjugation with an Amine-Containing Molecule

This protocol provides a starting point for the conjugation of a molecule containing a primary amine to both ends of the this compound linker.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.

    • Dissolve the amine-containing molecule in anhydrous DMF to a concentration that allows for a 2.5-fold molar excess relative to this compound.

    • Prepare a stock solution of triethylamine (TEA) in anhydrous DMF.

  • Conjugation Reaction:

    • In a clean, dry reaction vial, add the this compound solution.

    • Add the solution of the amine-containing molecule.

    • Add TEA to the reaction mixture to a final concentration of 3-4 molar equivalents relative to this compound.

    • Seal the vial under an inert atmosphere (e.g., argon or nitrogen) and stir the reaction at room temperature overnight.

  • Reaction Monitoring:

    • After 16 hours, take a small aliquot of the reaction mixture and analyze it by HPLC or TLC to check for the consumption of starting materials and the formation of the desired product.

    • If the reaction is incomplete, consider extending the reaction time or gently heating the mixture (e.g., to 37°C) for a few hours.

  • Purification:

    • Once the reaction is complete, the product can be purified using techniques such as preparative HPLC or size-exclusion chromatography to remove unreacted starting materials and any side products.

Visualizations

Experimental Workflow for this compound Conjugation

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Monitoring & Analysis cluster_purification 4. Purification prep1 Dissolve this compound in anhydrous DMF react1 Combine Reactants and Base prep1->react1 prep2 Dissolve Nucleophilic Molecule in anhydrous DMF prep2->react1 prep3 Prepare Base Solution (e.g., TEA in DMF) prep3->react1 react2 Incubate with Stirring (RT to 50°C) react1->react2 analysis1 HPLC / TLC Analysis react2->analysis1 analysis2 Mass Spectrometry analysis1->analysis2 purify1 Preparative HPLC or Size-Exclusion Chromatography analysis2->purify1 If Reaction is Complete purify2 Characterize Final Product purify1->purify2

Caption: Workflow for this compound conjugation.

This compound Conjugation Reaction Pathway

G reactant1 Tos-O-(CH2CH2O)20-Tos (this compound) step_label + Base - 2 Tos-H reactant1->step_label reactant2 2 R-NH2 (Nucleophile) reactant2->step_label product R-NH-(CH2CH2O)20-NH-R (Di-substituted Product) step_label->product

Caption: Nucleophilic substitution on this compound.

References

Technical Support Center: Troubleshooting Low Reactivity of Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for Tos-PEG20-Tos. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address issues related to low reactivity and other experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a homobifunctional crosslinking agent. It consists of a polyethylene glycol (PEG) core with 20 ethylene glycol units, flanked by a tosyl (tosylate) group at each end. The tosyl group is an excellent leaving group, making this compound highly reactive towards nucleophiles such as amines (-NH2), thiols (-SH), and hydroxyls (-OH). Its primary application is in bioconjugation and drug delivery, where it can be used to crosslink molecules, PEGylate proteins and peptides, or link molecules to surfaces.[][2][3]

Q2: My this compound is showing low reactivity. What are the common causes?

A2: Low reactivity of this compound can stem from several factors:

  • Improper Storage: The tosyl group is sensitive to moisture and high temperatures, which can lead to hydrolysis and a loss of reactivity.[4][5]

  • Suboptimal Reaction Conditions: The efficiency of the nucleophilic substitution reaction is highly dependent on factors like pH, temperature, solvent, and the concentration of reactants.

  • Poor Quality of Starting Material: The this compound may have degraded or may not have been synthesized to a high purity.

  • Inactive Nucleophile: The nucleophile you are trying to react with the this compound may be oxidized (in the case of thiols) or protonated (in the case of amines), reducing its nucleophilicity.

Q3: How should I properly store this compound to maintain its reactivity?

A3: To ensure the stability and reactivity of your this compound, it is crucial to store it under the recommended conditions.

Storage ConditionRecommendation
Temperature Store at -20°C for long-term storage.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.
Handling Allow the container to warm to room temperature before opening to avoid condensation.

Q4: What are the optimal reaction conditions for reacting this compound with different nucleophiles?

A4: The optimal reaction conditions vary depending on the nucleophile. Below is a general guide.

NucleophileOptimal pH RangeRecommended SolventTemperature
Primary Amines 8.0 - 9.5Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile)Room Temperature to 40°C
Thiols 7.0 - 8.5Aprotic polar solvents or aqueous buffersRoom Temperature
Hydroxyls > 9.0 (requires a strong base)Aprotic polar solventsElevated temperatures may be required

Troubleshooting Guide: Low Reactivity

This guide provides a systematic approach to diagnosing and resolving low reactivity issues with this compound.

dot

Caption: Troubleshooting workflow for low this compound reactivity.

Step 1: Verify Storage and Handling

Improper storage is a leading cause of reduced reactivity. Ensure that your this compound has been stored at -20°C under a dry, inert atmosphere. Avoid multiple freeze-thaw cycles.

Step 2: Perform a Reactivity Test

To confirm the activity of your this compound, perform a small-scale test reaction with a reliable, simple nucleophile like benzylamine.

Experimental Protocol: Reactivity Test with Benzylamine

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.

    • Prepare a 1 M solution of benzylamine in anhydrous acetonitrile.

    • Prepare a 2 M solution of a non-nucleophilic base like triethylamine (TEA) in anhydrous acetonitrile.

  • Reaction Setup:

    • In a clean, dry vial, add 100 µL of the this compound solution.

    • Add 2.5 µL of the benzylamine solution (a 2-fold molar excess per tosyl group).

    • Add 5 µL of the TEA solution.

    • Cap the vial tightly and stir the reaction at room temperature.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) at t=0 and t=2 hours.

    • Use a mobile phase of 10% methanol in dichloromethane.

    • Visualize the spots using iodine vapor. The disappearance of the this compound spot and the appearance of a new, higher molecular weight spot indicates a successful reaction.

Step 3: Review and Optimize Reaction Conditions

If the reactivity test is successful, the issue likely lies in your experimental setup.

dot

Caption: Key parameters for optimizing the PEGylation reaction.

  • pH: For reactions with amines, ensure the pH is in the optimal range of 8.0-9.5 to deprotonate the amine and enhance its nucleophilicity. For thiols, a pH of 7.0-8.5 is generally recommended.

  • Solvent: Use anhydrous, aprotic polar solvents like DMF, DMSO, or acetonitrile. The presence of water can lead to hydrolysis of the tosyl group.

  • Molar Ratio: A molar excess of the nucleophile (typically 2-10 fold per tosyl group) is often necessary to drive the reaction to completion.

  • Temperature and Time: Most reactions proceed well at room temperature within 2-24 hours. If the reaction is slow, consider a moderate increase in temperature (e.g., to 40°C).

Step 4: Assess Nucleophile Quality

Ensure your nucleophilic substrate is of high purity and active. For instance, thiols can oxidize to form disulfides, which are not nucleophilic. If necessary, purify your substrate before the reaction.

Experimental Protocols

Protocol 1: General PEGylation of a Protein with this compound

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer at a pH of 8.5 (e.g., 100 mM sodium borate buffer).

    • The protein concentration should typically be in the range of 1-10 mg/mL.

  • This compound Preparation:

    • Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).

  • Reaction:

    • Add the desired molar excess of the this compound stock solution to the stirring protein solution. A 5- to 20-fold molar excess of PEG reagent to protein is a good starting point.

    • Allow the reaction to proceed at room temperature for 4-24 hours with gentle stirring.

  • Quenching:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Protocol 2: Monitoring Reaction Progress by HPLC

  • Method: Reversed-phase HPLC (RP-HPLC) can be used to monitor the disappearance of the starting materials and the appearance of the product.

  • Column: A C18 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at a wavelength appropriate for your substrate (e.g., 280 nm for proteins).

  • Procedure: At various time points, take a small aliquot of the reaction mixture, quench it if necessary, and inject it onto the HPLC. The PEGylated product will typically have a different retention time than the unreacted substrate.

Potential Side Reactions and Solutions

Side ReactionCausePrevention
Hydrolysis of Tosyl Group Presence of water in the reaction mixture.Use anhydrous solvents and store this compound under inert gas.
Formation of Alkyl Halide Reaction with halide ions from buffers or salts.Use non-halide containing buffers and salts.
Multiple PEGylations High molar excess of this compound or long reaction times.Optimize the molar ratio and monitor the reaction to stop it at the desired degree of PEGylation.

By following these guidelines and protocols, you should be able to effectively troubleshoot and optimize your experiments involving this compound. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Preventing Aggregation During PEGylation with Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during protein PEGylation with the homobifunctional linker, Tos-PEG20-Tos. Our goal is to help you minimize aggregation and achieve successful conjugation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to causing protein aggregation?

A1: this compound is a polyethylene glycol (PEG) linker with a tosyl (tosylate) group at each end. The tosyl group is an excellent leaving group, making the terminal carbons of the PEG chain susceptible to nucleophilic attack by functional groups on the protein, primarily the amine groups of lysine residues and the N-terminus. Because this compound has two reactive ends (homobifunctional), it can react with two different protein molecules, leading to intermolecular cross-linking. This cross-linking is a primary cause of protein aggregation, where multiple protein molecules are linked together, forming larger, often insoluble, complexes.

Q2: What are the main factors that contribute to protein aggregation during PEGylation with this compound?

A2: Several factors can contribute to protein aggregation during the PEGylation process:

  • Intermolecular Cross-linking: The bifunctional nature of this compound can physically link multiple protein molecules.[1]

  • High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the probability of intermolecular interactions and the formation of cross-linked aggregates.[1]

  • Suboptimal Reaction Conditions:

    • pH: The pH of the reaction buffer is critical. While the reaction of tosyl groups with amines is favored at a slightly alkaline pH (typically 8.0-9.5), a pH close to the protein's isoelectric point (pI) can reduce its solubility and promote aggregation.[2]

    • Temperature: Higher temperatures can accelerate the PEGylation reaction but may also induce protein denaturation and aggregation.[1]

  • PEG-to-Protein Molar Ratio: A high molar excess of the bifunctional this compound can increase the likelihood of multiple PEG linkers attaching to a single protein, which in turn can lead to more extensive cross-linking.

Q3: How can I detect and quantify protein aggregation in my PEGylation reaction?

A3: Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric PEGylated protein. This technique can be used to quantify the percentage of aggregated species.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, cross-linked aggregates will appear as high-molecular-weight bands. The intensity of these bands can provide a qualitative or semi-quantitative measure of aggregation. It is important to note that PEGylated proteins may run at a higher apparent molecular weight than their actual mass on SDS-PAGE.[3]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • Turbidity Measurement: An increase in the turbidity of the reaction mixture, which can be measured by absorbance at a wavelength like 600 nm, is a simple indicator of insoluble aggregate formation.

Troubleshooting Guide: Minimizing Aggregation

This guide provides a systematic approach to troubleshooting and optimizing your PEGylation reaction to minimize aggregation.

Issue 1: Immediate Precipitation or Turbidity Upon Adding this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Recommendations Rationale
High Protein Concentration Decrease the protein concentration. Test a range from 0.5 to 5 mg/mL.Lower concentrations reduce the frequency of intermolecular collisions, favoring intramolecular reactions or mono-PEGylation over cross-linking.
Suboptimal pH Ensure the reaction buffer pH is at least 1-2 units away from the protein's isoelectric point (pI). Screen a pH range from 7.5 to 9.0.Maintaining a net charge on the protein surface enhances solubility and reduces the propensity for aggregation.
High Molar Ratio of PEG Reduce the molar excess of this compound to protein. Start with a lower ratio (e.g., 1:1 or 2:1) and titrate upwards.A lower concentration of the bifunctional linker reduces the probability of intermolecular cross-linking.
Rapid Addition of PEG Add the this compound solution to the protein solution slowly and dropwise with gentle stirring.Slow addition prevents localized high concentrations of the PEG reagent, which can shock the protein and induce aggregation.
Issue 2: Aggregation Observed During or After the Reaction

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Recommendations Rationale
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).Lower temperatures slow down the reaction rate, which can favor more controlled PEGylation and reduce the risk of protein denaturation and aggregation.
Inadequate Buffer Composition Add stabilizing excipients to the reaction buffer. See the table below for examples.Stabilizers can help maintain the native conformation of the protein and prevent aggregation.
Reaction Time Too Long Optimize the reaction time by taking aliquots at different time points and analyzing for product formation and aggregation.Prolonged reaction times, especially under suboptimal conditions, can lead to increased side reactions and aggregation.

Table of Common Stabilizing Excipients:

Excipient Typical Concentration Mechanism of Action
Sucrose 5-10% (w/v)Preferential exclusion, increases protein stability.
Trehalose 5-10% (w/v)Similar to sucrose, an effective protein stabilizer.
Arginine 50-100 mMSuppresses non-specific protein-protein interactions and can solubilize aggregates.
Glycerol 5-20% (v/v)Acts as a cryoprotectant and can stabilize proteins in solution.
Polysorbate 20/80 0.01-0.05% (v/v)Non-ionic surfactants that can prevent surface-induced aggregation.

Experimental Protocols

Representative Protocol for Protein PEGylation with this compound

This protocol provides a starting point for the PEGylation of a protein using this compound. It is crucial to optimize the conditions for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS) or HEPES)

  • This compound

  • Reaction Buffer: e.g., 100 mM sodium phosphate, pH 8.0

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO (if needed to dissolve this compound)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation:

    • Dialyze or buffer exchange the protein into the Reaction Buffer.

    • Adjust the protein concentration to the desired level (e.g., 1-2 mg/mL).

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the this compound in the Reaction Buffer or a minimal amount of anhydrous DMSO. If using DMSO, ensure the final concentration in the reaction mixture is low (<5% v/v) to avoid protein denaturation.

  • PEGylation Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution. Start with a low molar ratio (e.g., 2:1 PEG:protein).

    • Add the PEG solution slowly while gently stirring the protein solution.

    • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots for analysis.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 30-60 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG, protein, and quenching buffer using a suitable chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

  • Analysis:

    • Analyze the purified fractions by SDS-PAGE to visualize the shift in molecular weight and assess the presence of aggregates.

    • Use SEC to quantify the monomeric PEGylated protein and any remaining aggregates.

    • Characterize the degree of PEGylation and identify PEGylation sites using techniques like MALDI-TOF mass spectrometry.

Visualizations

Troubleshooting Workflow for Aggregation

Troubleshooting_Workflow start Aggregation Observed check_initial Immediate Precipitation? start->check_initial optimize_initial Optimize Initial Conditions: - Lower Protein Concentration - Adjust pH - Lower PEG:Protein Ratio - Slow Addition of PEG check_initial->optimize_initial Yes check_reaction Aggregation During/After Reaction? check_initial->check_reaction No success Aggregation Minimized optimize_initial->success optimize_reaction Optimize Reaction Parameters: - Lower Temperature - Add Stabilizers - Optimize Reaction Time check_reaction->optimize_reaction Yes alternative Consider Alternative Strategies: - Monofunctional PEG - Different Linker Chemistry optimize_reaction->alternative Still Aggregating optimize_reaction->success alternative->success

Caption: A logical workflow for troubleshooting aggregation during PEGylation.

Reaction Scheme: Protein PEGylation with this compound

PEGylation_Reaction cluster_reactants Reactants cluster_products Products protein Protein-NH2 mono_peg Mono-PEGylated Protein protein->mono_peg Reaction peg This compound peg->mono_peg crosslinked Cross-linked Aggregate peg->crosslinked mono_peg->crosslinked Further Reaction with Protein-NH2 and Tos-PEG-Protein

Caption: Reaction pathways leading to desired product and aggregated byproducts.

References

Technical Support Center: Stability of Tos-PEG20-Tos in Different pH Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tos-PEG20-Tos. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound in various experimental conditions, particularly concerning different pH buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound is primarily influenced by three main factors:

  • pH: The tosyl group is susceptible to hydrolysis, which is significantly accelerated under basic conditions. Acidic conditions can also promote hydrolysis, although generally at a slower rate than basic conditions.[1]

  • Presence of Nucleophiles: The tosyl group is an excellent leaving group, making the compound reactive towards nucleophiles.[1][2] Common nucleophiles in a laboratory setting include water (hydrolysis), amines, and thiols. These can displace the tosyl group, leading to the degradation of the starting material.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and nucleophilic substitution.[1] For long-term storage, it is recommended to keep this compound at -20°C.

Q2: What is the expected degradation product of this compound in an aqueous buffer?

A2: In an aqueous buffer, the primary degradation pathway for this compound is the hydrolysis of the tosyl groups. This reaction results in the formation of PEG20-diol and p-toluenesulfonic acid. The rate of this hydrolysis is dependent on the pH of the buffer.

Q3: Can I use this compound in buffers containing primary amines (e.g., Tris)?

A3: It is generally not recommended to use this compound in buffers containing primary amines like Tris. Primary amines are nucleophiles and can react with the tosyl groups, leading to the formation of an amine-PEG conjugate and reducing the availability of the active this compound for your intended reaction. If your experimental design requires the use of an amine-containing buffer, the reaction should be carefully monitored for the consumption of the starting material and the formation of side products.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of a this compound solution can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) detector is a highly effective method for quantifying the remaining this compound and identifying any degradation products.[3] Size Exclusion Chromatography (SEC) can also be used to detect changes in the molecular weight distribution that may occur upon degradation or reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no reaction with the target molecule 1. Degradation of this compound: The reagent may have hydrolyzed due to improper storage or handling (exposure to moisture or high pH).2. Incompatible buffer: The reaction buffer may contain nucleophiles (e.g., primary amines) that are competing with your target molecule.1. Verify the integrity of your this compound: Analyze the reagent by HPLC or MS to confirm its purity. Use a fresh, unopened vial if degradation is suspected.2. Use a non-nucleophilic buffer: Switch to a buffer that does not contain primary amines, such as phosphate or HEPES buffer, at a suitable pH for your reaction.3. Control the pH: Ensure the pH of the reaction mixture is within the optimal range for your specific conjugation. Avoid highly basic conditions if possible.
Formation of unexpected byproducts 1. Reaction with buffer components: As mentioned, nucleophilic buffers can react with the tosyl groups.2. Presence of impurities: The starting material or solvent may contain nucleophilic impurities.1. Analyze byproducts: Use LC-MS to identify the structure of the unexpected byproducts. This can provide clues about the source of the side reaction.2. Purify all components: Ensure that your target molecule and solvents are of high purity and free from nucleophilic contaminants.
Inconsistent results between experiments 1. Variability in buffer preparation: Small differences in the pH of the buffer can significantly impact the stability and reactivity of this compound.2. Age of the this compound solution: A stock solution of this compound may degrade over time, especially if not stored properly.1. Standardize buffer preparation: Use a calibrated pH meter and prepare fresh buffers for each experiment.2. Prepare fresh solutions: It is best practice to prepare a fresh solution of this compound for each experiment to ensure consistent activity.

Quantitative Stability Data

Buffer System pH Condition Estimated Half-life (t½) Primary Degradation Pathway
Phosphate Buffer5.0Acidic> 7 daysSlow Hydrolysis
Phosphate Buffer7.4Neutral24 - 48 hoursHydrolysis
Borate Buffer9.0Basic< 6 hoursRapid Hydrolysis

Note: The actual stability will depend on the specific buffer composition, temperature, and the presence of other nucleophiles. It is strongly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol outlines a general method for determining the stability of this compound in a specific buffer.

1. Materials:

  • This compound

  • Buffers of interest (e.g., pH 5.0, 7.4, and 9.0)

  • HPLC system with a C18 column and a suitable detector (e.g., CAD or MS)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a compatible, dry organic solvent (e.g., anhydrous acetonitrile) at a known concentration (e.g., 10 mg/mL).

  • Incubation:

    • For each pH condition, add a specific volume of the this compound stock solution to a known volume of the buffer to achieve the desired final concentration (e.g., 1 mg/mL).

    • Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Quench the reaction immediately by diluting the aliquot in the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA) and store at -20°C until analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: Monitor the elution of this compound and any degradation products.

  • Data Analysis:

    • Integrate the peak area of the this compound at each time point.

    • Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

G Logical Workflow for Troubleshooting this compound Stability Issues cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation Low_Yield Low or No Product Yield Check_Reagent Verify this compound Integrity (HPLC/MS) Low_Yield->Check_Reagent Check_Buffer Analyze Buffer Composition (pH, Nucleophiles) Low_Yield->Check_Buffer Byproducts Unexpected Byproducts Byproducts->Check_Reagent Byproducts->Check_Buffer Inconsistent Inconsistent Results Inconsistent->Check_Buffer Check_Procedure Review Experimental Protocol Inconsistent->Check_Procedure Use_Fresh_Reagent Use Fresh this compound Check_Reagent->Use_Fresh_Reagent Change_Buffer Switch to Non-Nucleophilic Buffer Check_Buffer->Change_Buffer Standardize_Protocol Standardize Procedures (pH, Temp, Time) Check_Procedure->Standardize_Protocol G Hydrolysis of this compound in Aqueous Buffers TosPEG Tos-O-(CH2CH2O)20-Tos This compound PEGDiol HO-(CH2CH2O)20-OH PEG20-Diol TosPEG->PEGDiol Hydrolysis TsOH 2 x p-Toluenesulfonic Acid TosPEG->TsOH Hydrolysis H2O H2O H2O->TosPEG pH pH Dependent pH->H2O

References

Technical Support Center: Purification of Tos-PEG20-Tos Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Tos-PEG20-Tos products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities include unreacted starting materials such as polyethylene glycol (PEG20), excess tosylating agent (e.g., tosyl chloride), and byproducts like di-tosylated PEG (Tos-PEG20-OTos) and unreacted mono-tosylated PEG. The presence of pyridine or other bases used as catalysts can also be a source of impurity.[1][2]

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: How can I assess the purity of my final this compound product?

A3: Purity can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is effective for determining the percentage of the main product and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) can confirm the structure and identify residual solvents or starting materials.[3][4][5] Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product.

Q4: Is it possible to purify this compound without using chromatography?

A4: Yes, chromatography-free synthesis and purification are possible, particularly through liquid-liquid extraction. This method leverages the differential solubility of the desired tosylated product and impurities. For instance, the tosylated PEG product is typically more soluble in organic solvents, while unreacted PEG has a higher affinity for the aqueous phase.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Reversed-Phase HPLC (RP-HPLC) Purification

Problem: Peak Tailing in HPLC Chromatogram

  • Possible Cause 1: Secondary Interactions with Stationary Phase. Residual silanol groups on the silica-based HPLC column can interact with the tosyl group or any basic components in the sample, leading to peak tailing.

    • Solution:

      • Use an end-capped HPLC column to minimize exposed silanol groups.

      • Operate the mobile phase at a lower pH (e.g., using 0.1% trifluoroacetic acid) to suppress the ionization of silanol groups.

      • Consider using a polymer-based column, such as polystyrene-divinylbenzene, which is more inert.

  • Possible Cause 2: Column Overload. Injecting too much sample onto the column can lead to broad and tailing peaks.

    • Solution: Reduce the sample concentration or the injection volume.

  • Possible Cause 3: Column Contamination or Damage. Accumulation of impurities on the column frit or degradation of the packed bed can cause peak shape distortion.

    • Solution:

      • Use a guard column to protect the analytical column.

      • Filter all samples and mobile phases before use.

      • If the column is contaminated, try flushing it with a strong solvent. If damaged, the column may need to be replaced.

Problem: Poor Separation of this compound from Di-tosylated Impurity

  • Possible Cause: Inadequate Mobile Phase Gradient. The gradient may not be shallow enough to resolve compounds with similar hydrophobicity.

    • Solution: Optimize the gradient by decreasing the rate of change of the organic solvent concentration. A shallower gradient provides more time for the separation to occur.

Liquid-Liquid Extraction (LLE)

Problem: Low Recovery of this compound in the Organic Phase

  • Possible Cause 1: Insufficient Hydrophobicity of the Product. While tosylation increases hydrophobicity, the PEG chain itself is hydrophilic.

    • Solution:

      • Use a more nonpolar organic solvent for the extraction (e.g., dichloromethane or chloroform instead of ethyl acetate).

      • Increase the salinity of the aqueous phase by adding brine (saturated NaCl solution). This "salting-out" effect will decrease the solubility of the organic product in the aqueous layer.

  • Possible Cause 2: Emulsion Formation. The presence of PEG can sometimes lead to the formation of an emulsion between the aqueous and organic layers, making separation difficult.

    • Solution:

      • Allow the mixture to stand for a longer period.

      • Gently swirl or rock the separatory funnel instead of vigorous shaking.

      • Add a small amount of brine to help break the emulsion.

Solid-Phase Extraction (SPE)

Problem: Co-elution of Product and Impurities

  • Possible Cause: Improper Selection of Wash and Elution Solvents. The solvent strengths may not be sufficiently different to selectively wash away impurities while retaining the product, or to selectively elute the product.

    • Solution:

      • Develop a stepwise elution protocol with solvents of increasing strength.

      • For a reversed-phase SPE cartridge, use a series of washes with increasing percentages of an organic solvent (e.g., methanol or acetonitrile in water) to remove more polar impurities before eluting the this compound with a higher concentration of the organic solvent.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity (%)Typical Recovery (%)Key AdvantagesKey Disadvantages
RP-HPLC >98%60-80%High resolution and purityLower throughput, requires specialized equipment
Liquid-Liquid Extraction 90-95%80-95%High throughput, scalable, cost-effectiveLower resolution, may require multiple extractions
Solid-Phase Extraction 95-98%70-90%Faster than HPLC, good for sample cleanupCan have lower resolution than HPLC, potential for co-elution

Note: The values in this table are typical estimates based on the purification of similar PEGylated small molecules and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: RP-HPLC Purification of this compound
  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start with a linear gradient of 20-80% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the tosyl group).

  • Procedure: a. Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 20% Acetonitrile/80% Water). b. Filter the sample through a 0.45 µm syringe filter. c. Inject the sample onto the HPLC system. d. Collect fractions corresponding to the major peak. e. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Liquid-Liquid Extraction Purification of this compound
  • Materials: Crude reaction mixture, dichloromethane (DCM), deionized water, brine (saturated NaCl solution).

  • Procedure: a. Dissolve the crude reaction mixture in DCM. b. Transfer the solution to a separatory funnel. c. Add an equal volume of deionized water and shake gently. d. Allow the layers to separate and discard the aqueous (upper) layer. e. Wash the organic layer twice more with deionized water. f. Perform a final wash with brine to remove residual water from the organic layer. g. Collect the organic layer and dry it over anhydrous sodium sulfate. h. Filter off the drying agent and evaporate the solvent to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis synthesis Crude this compound Reaction Mixture rphplc RP-HPLC synthesis->rphplc High Purity lle Liquid-Liquid Extraction synthesis->lle High Throughput spe Solid-Phase Extraction synthesis->spe Sample Cleanup analysis Pure this compound rphplc->analysis lle->analysis spe->analysis hplc_analysis HPLC analysis->hplc_analysis nmr_analysis NMR analysis->nmr_analysis ms_analysis MS analysis->ms_analysis

Caption: Purification workflow for this compound.

troubleshooting_hplc problem HPLC Peak Tailing cause1 Secondary Interactions (Silanol Groups) problem->cause1 cause2 Column Overload problem->cause2 cause3 Column Contamination/ Damage problem->cause3 solution1a Use End-capped Column cause1->solution1a solution1b Lower Mobile Phase pH cause1->solution1b solution2 Reduce Sample Concentration/Volume cause2->solution2 solution3a Use Guard Column cause3->solution3a solution3b Flush or Replace Column cause3->solution3b

Caption: Troubleshooting HPLC peak tailing issues.

References

Technical Support Center: Controlling PEGylation with Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling the degree of PEGylation using Tos-PEG20-Tos. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of this bifunctional PEGylation reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a linear polyethylene glycol (PEG) molecule with 20 ethylene oxide units, functionalized with a tosyl (tosylate) group at both ends. The tosyl group is an excellent leaving group, making the terminal carbons susceptible to nucleophilic substitution.[1][2][3] This allows for the covalent attachment of the PEG chain to molecules containing nucleophilic groups such as primary amines (-NH2) and thiols (-SH).[1][2] Due to its bifunctional nature, this compound can be used to crosslink molecules or to introduce a PEG spacer between two molecules.

Q2: What are the main advantages of using a tosylated PEG for PEGylation?

A2: Tosylated PEGs offer a stable and efficient method for conjugating PEG to biomolecules. The tosyl group is a good leaving group, facilitating reactions with common nucleophiles found in proteins and other therapeutic molecules, such as the primary amines of lysine residues and the N-terminus, or the thiol groups of cysteine residues.

Q3: How can I control the degree of PEGylation with a bifunctional reagent like this compound?

A3: Controlling the degree of PEGylation is crucial and can be achieved by carefully optimizing several reaction parameters:

  • Molar Ratio: The ratio of this compound to your target molecule is a primary determinant of the extent of PEGylation. A higher molar excess of the PEG reagent will generally result in a higher degree of PEGylation.

  • pH: The pH of the reaction buffer is critical for controlling the reactivity of the target functional groups. For targeting primary amines, a pH range of 7-9 is typically used. To selectively target the N-terminal amine, which generally has a lower pKa than the ε-amino group of lysine, the reaction can be conducted under slightly acidic to neutral conditions (pH ~7).

  • Reaction Time and Temperature: These parameters influence the reaction kinetics. Shorter reaction times and lower temperatures can help to limit the extent of PEGylation.

  • Protein Concentration: The concentration of the target molecule can also affect the outcome of the PEGylation reaction.

Q4: How can I avoid cross-linking when using a bifunctional PEG like this compound?

A4: Cross-linking can be a significant issue with bifunctional reagents. To favor mono-PEGylation or controlled conjugation and minimize intermolecular cross-linking, consider the following strategies:

  • Statistical Control: Use a large molar excess of the target molecule relative to the this compound. This statistically favors the reaction of each end of the PEG molecule with a different target molecule, which is desirable for creating dimers, or if the goal is surface modification, it favors single attachment. Conversely, using a large excess of the PEG reagent can lead to multiple PEGs attaching to a single molecule if it has multiple reactive sites.

  • Stepwise Addition: If your experimental design allows, consider a sequential conjugation strategy where the first reaction is carried out to attach one end of the PEG, followed by purification and then the second reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No PEGylation 1. Inactive this compound reagent due to hydrolysis. 2. Incorrect reaction buffer pH. 3. Suboptimal reaction temperature or time. 4. Low molar ratio of PEG reagent to target molecule.1. Use fresh or properly stored this compound. Prepare stock solutions in a dry, aprotic solvent like DMSO or DMF and use them immediately. 2. Verify and adjust the pH of your reaction buffer to the optimal range for your target functional group (e.g., pH 7-9 for amines). 3. Optimize reaction time and temperature. Consider running small-scale trial reactions at different conditions. 4. Increase the molar excess of this compound.
High Polydispersity (mixture of mono-, di-, and multi-PEGylated species) 1. Molar ratio of PEG to target molecule is too high. 2. Multiple reactive sites on the target molecule have similar accessibility and reactivity.1. Systematically decrease the molar ratio of this compound to your target molecule. 2. Adjust the reaction pH to favor more selective modification (e.g., a lower pH may increase selectivity for the N-terminus over lysine residues).
Protein Aggregation / Precipitation 1. Cross-linking caused by the bifunctional nature of this compound. 2. Protein instability under the chosen reaction conditions (pH, temperature). 3. High protein concentration.1. Adjust the molar ratio to favor your desired product (see Q4 in FAQs). 2. Screen different buffer conditions to enhance protein stability. Perform the reaction at a lower temperature (e.g., 4°C). 3. Reduce the concentration of the protein in the reaction mixture.

Experimental Protocols

General Protocol for PEGylation of a Protein with this compound

This protocol provides a starting point for the PEGylation of a protein targeting primary amine groups. Optimization will be required for each specific protein and desired degree of PEGylation.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: e.g., Phosphate Buffered Saline (PBS), pH 7.4, or 50 mM Borate buffer, pH 8.5. Do not use buffers containing primary amines like Tris.

  • Anhydrous DMSO or DMF

  • Quenching solution: e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

  • Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometry)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mg/mL).

  • PEGylation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-24 hours). The optimal time and temperature should be determined empirically.

  • Reaction Quenching: Add an excess of the quenching solution to the reaction mixture to consume any unreacted this compound. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from the reaction mixture to remove unreacted PEG, quenching reagent, and any byproducts. SEC is commonly used to separate PEGylated proteins based on their size. IEX can be used to separate species with different degrees of PEGylation.

  • Characterization: Analyze the purified product to determine the degree of PEGylation.

Characterization of PEGylated Products

Several analytical techniques can be used to assess the degree of PEGylation:

Technique Information Provided
SDS-PAGE Provides a qualitative assessment of the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
Size Exclusion Chromatography (SEC-HPLC) Separates PEGylated species based on their hydrodynamic volume, allowing for the quantification of different PEGylated forms.
Ion Exchange Chromatography (IEX-HPLC) Separates proteins based on charge. Since PEGylation can mask charged residues, IEX can often separate species with different numbers of attached PEG chains.
Mass Spectrometry (MALDI-TOF or ESI-MS) Provides the most accurate determination of the molecular weight of the PEGylated protein, allowing for the precise calculation of the number of attached PEG molecules.
NMR Spectroscopy Can be used to quantitatively determine the degree of PEGylation by comparing the integrals of proton signals from the protein and the PEG backbone.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution in Reaction Buffer Reaction_Mix PEGylation Reaction (Controlled pH, Temp, Time) Protein->Reaction_Mix PEG_Reagent This compound in Anhydrous Solvent PEG_Reagent->Reaction_Mix Quenching Quench Reaction Reaction_Mix->Quenching Purification Purification (SEC / IEX) Quenching->Purification Analysis Characterization (SDS-PAGE, HPLC, MS) Purification->Analysis

Caption: Experimental workflow for protein PEGylation with this compound.

Troubleshooting_Logic cluster_solutions_low Solutions for Low Yield cluster_solutions_pdi Solutions for High PDI cluster_solutions_agg Solutions for Aggregation Start PEGylation Issue Low_Yield Low/No PEGylation Start->Low_Yield High_PDI High Polydispersity Start->High_PDI Aggregation Aggregation/ Precipitation Start->Aggregation Sol_Low_1 1. Check Reagent Activity Low_Yield->Sol_Low_1 Sol_Low_2 2. Optimize pH & Temp Low_Yield->Sol_Low_2 Sol_Low_3 3. Increase Molar Ratio Low_Yield->Sol_Low_3 Sol_PDI_1 1. Decrease Molar Ratio High_PDI->Sol_PDI_1 Sol_PDI_2 2. Adjust pH for Selectivity High_PDI->Sol_PDI_2 Sol_Agg_1 1. Adjust Molar Ratios Aggregation->Sol_Agg_1 Sol_Agg_2 2. Screen Buffer Conditions Aggregation->Sol_Agg_2 Sol_Agg_3 3. Lower Protein Concentration Aggregation->Sol_Agg_3

Caption: Troubleshooting logic for common PEGylation issues.

References

Technical Support Center: Optimizing Tos-PEG20-Tos Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information on the critical role of temperature in the reaction kinetics of Tos-PEG20-Tos and offers practical troubleshooting advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a linear polyethylene glycol (PEG) linker with a molecular weight corresponding to 20 ethylene glycol units, functionalized with a tosyl group at both ends. The tosyl group is an excellent leaving group, making this compound highly reactive towards nucleophiles such as amines, thiols, and hydroxyls.[1] This bifunctional nature allows it to be used as a crosslinker in hydrogel formation, for conjugating molecules to surfaces, or in the synthesis of more complex polymer architectures.

Q2: How does temperature generally impact the reaction kinetics of this compound with nucleophiles?

As with most chemical reactions, temperature is a critical parameter that directly influences the reaction rate. Generally, increasing the reaction temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. This results in a faster reaction rate. However, for PEGylation reactions, an optimal temperature must be maintained, as excessively high temperatures can lead to undesirable side reactions, degradation of the PEG linker or the target molecule, and reduced selectivity.

Q3: What are the typical temperature ranges for reacting this compound with different nucleophiles?

The optimal reaction temperature depends on the nucleophilicity of the reacting species and the desired reaction outcome.

  • Thiols: Reactions with thiols are generally rapid and can often be performed at room temperature.

  • Amines: Primary amines are strong nucleophiles and react readily with tosylated PEGs. These reactions are typically carried out at room temperature or slightly above (e.g., 25-40°C) to ensure a reasonable reaction rate without promoting side reactions.

  • Hydroxyls: Hydroxyl groups are weaker nucleophiles and may require elevated temperatures (e.g., 40-60°C) and the presence of a base to facilitate the reaction.

It is always recommended to start with the conditions specified in the literature for similar molecules or to perform small-scale optimization experiments.

Q4: Can elevated temperatures lead to the degradation of this compound?

Yes, polyethylene glycol and its derivatives can be susceptible to thermal degradation, especially at elevated temperatures over extended periods.[2] Thermal degradation can lead to chain scission, resulting in a lower molecular weight PEG and the formation of various byproducts. It is crucial to store this compound at the recommended temperature (typically -20°C) and to avoid prolonged exposure to high temperatures during the reaction.

Troubleshooting Guide

Below is a guide to common issues encountered during reactions with this compound, with a focus on temperature-related causes and their solutions.

Issue Possible Temperature-Related Cause(s) Recommended Solutions
Low or No Reaction Yield The reaction temperature is too low, resulting in very slow kinetics.Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress at each step. Consider extending the reaction time at a moderate temperature.
The reaction temperature is too high, causing degradation of the reactant or product.Perform the reaction at a lower temperature (e.g., 4°C or room temperature).[3] Use analytical techniques like NMR or GPC to check for degradation of the starting material.
Formation of Side Products / Low Selectivity The reaction temperature is too high, providing enough energy to overcome the activation barrier for side reactions.Lower the reaction temperature to favor the desired reaction pathway. Optimize the pH of the reaction, as this can also influence selectivity.[3]
Protein/Molecule Aggregation or Precipitation The reaction temperature is too high, leading to the denaturation or instability of the target molecule (e.g., a protein).[3]Conduct the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to enhance the stability of the molecule.
Incomplete Reaction The reaction temperature is too low for the reaction to proceed to completion within the given timeframe.Increase the reaction temperature moderately or significantly increase the reaction time. Monitor the reaction progress over time to determine the optimal duration.

Impact of Temperature on Reaction Parameters

Parameter Effect of Increasing Temperature Considerations
Reaction Rate IncreasesFollows the Arrhenius equation; a 10°C increase can roughly double the reaction rate.
Reaction Yield Can increase up to an optimal point, then decrease.High temperatures can lead to degradation and side reactions, thus lowering the yield.
Selectivity Generally decreases.Higher temperatures can enable reactions with less reactive functional groups.
Stability of Reactants Decreases.Higher temperatures can cause degradation of the PEG-tosylate and the target molecule.

Experimental Protocols

General Protocol for Tosylation of PEG-diol

This protocol describes the synthesis of Tos-PEG-Tos from a PEG-diol precursor.

  • Preparation: Dry the PEG-diol (1 equivalent) under vacuum at a moderately elevated temperature (e.g., 80-100°C) for several hours to remove any residual water.

  • Dissolution: Dissolve the dried PEG-diol in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Cooling: Cool the solution to 0°C in an ice bath. This is a critical step to control the exothermicity of the reaction and prevent side reactions.

  • Addition of Base: Add a base, such as triethylamine or pyridine (2.5-3 equivalents), to the solution.

  • Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl) (2.2-2.5 equivalents) to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. The low initial temperature helps to control the reaction rate and minimize the formation of unwanted byproducts.

  • Work-up and Purification: After the reaction is complete, the product is typically purified by precipitation in a non-solvent like diethyl ether, followed by filtration and drying under vacuum.

General Protocol for Reaction of this compound with a Nucleophile (e.g., an Amine)

This protocol outlines a typical procedure for crosslinking or conjugation using this compound.

  • Dissolution: Dissolve the amine-containing molecule in a suitable buffer (pH 7-9 is often optimal for amine reactions).

  • Addition of this compound: Dissolve the this compound in a small amount of a water-miscible solvent (e.g., DMF or DMSO) and add it to the solution of the amine-containing molecule.

  • Incubation: Incubate the reaction mixture at the desired temperature. For many amine reactions, room temperature (20-25°C) is a good starting point. Gentle mixing is recommended.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., HPLC, GPC, or SDS-PAGE for proteins).

  • Optimization: If the reaction is too slow, the temperature can be increased to 30-40°C. Conversely, if side reactions or aggregation are observed, the temperature should be lowered, potentially to 4°C.

  • Quenching and Purification: Once the reaction has reached the desired level of completion, it can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer) to react with any remaining tosyl groups. The final product is then purified using a suitable chromatographic method.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Tos-PEG-Tos start Start with PEG-diol dry Dry PEG-diol under vacuum start->dry dissolve_peg Dissolve in anhydrous solvent dry->dissolve_peg cool Cool to 0°C dissolve_peg->cool add_base Add base (e.g., Pyridine) cool->add_base add_tscl Slowly add Tosyl Chloride at 0°C add_base->add_tscl react Stir overnight, warming to room temp. add_tscl->react purify Purify by precipitation react->purify end_product Obtain Tos-PEG-Tos purify->end_product

Caption: Workflow for the synthesis of Tos-PEG-Tos.

temperature_effects cluster_temp Influence of Temperature on Reaction Outcome cluster_low Low Temperature cluster_optimal Optimal Temperature cluster_high High Temperature temp Reaction Temperature low_rate Slow Reaction Rate temp->low_rate influences good_rate Good Reaction Rate temp->good_rate influences fast_rate Fast Reaction Rate temp->fast_rate influences high_selectivity Higher Selectivity low_rate->high_selectivity low_yield Potentially Incomplete Reaction / Low Yield low_rate->low_yield high_yield High Yield of Desired Product good_rate->high_yield good_selectivity Good Selectivity good_rate->good_selectivity side_products Increased Side Products fast_rate->side_products degradation Potential Degradation of Reactants fast_rate->degradation low_yield_high Reduced Yield of Desired Product side_products->low_yield_high degradation->low_yield_high

Caption: Logical relationship of temperature and reaction outcomes.

References

Technical Support Center: Avoiding Hydrolysis of the Tosyl Group During Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hydrolysis of the tosyl group during conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is a tosyl group and why is it used in conjugation?

A tosyl group (Ts), or p-toluenesulfonyl group, is a functional group widely used in organic synthesis. It is an excellent leaving group, meaning it readily detaches from a molecule during a chemical reaction. This property is harnessed in conjugation chemistry to activate hydroxyl groups (-OH) on molecules like proteins, peptides, or drug linkers. By converting a poorly reactive hydroxyl group into a tosylate ester, it becomes susceptible to nucleophilic attack by an amine group (-NH2) on another molecule, forming a stable covalent bond.

Q2: What is tosyl group hydrolysis and why is it a problem?

Tosyl group hydrolysis is an undesirable side reaction where the tosylate ester reacts with water, converting it back to a hydroxyl group and releasing p-toluenesulfonic acid. This is problematic during conjugation because it quenches the activated site on the molecule, preventing the desired conjugation reaction from occurring and leading to low yields of the final conjugate.

Q3: What are the main factors that promote the hydrolysis of the tosyl group?

Several factors can accelerate the hydrolysis of a tosyl group:

  • Presence of Water: Tosylates are sensitive to moisture. The presence of water in solvents or reagents is a primary cause of hydrolysis.[1]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of tosylates.

  • Temperature: Higher temperatures generally increase the rate of hydrolysis.

  • Solvent: Protic solvents (e.g., water, alcohols) can participate in the hydrolysis reaction.

Troubleshooting Guide: Low Conjugation Yield

Problem: I am observing a low yield in my tosyl-amine conjugation reaction. What are the possible causes and how can I troubleshoot this?

A low conjugation yield is a common issue and is often attributable to the hydrolysis of the tosyl group. The following troubleshooting workflow can help identify and resolve the problem.

TroubleshootingWorkflow start Low Conjugation Yield check_hydrolysis Suspicion: Tosyl Group Hydrolysis start->check_hydrolysis check_reagents 1. Check Reagents and Solvents check_hydrolysis->check_reagents check_conditions 2. Review Reaction Conditions check_hydrolysis->check_conditions check_technique 3. Evaluate Experimental Technique check_hydrolysis->check_technique reagent_issue Issue: Moisture or wrong pH in reagents/solvents check_reagents->reagent_issue reagent_solution Solution: - Use anhydrous solvents. - Ensure buffers are at the correct pH. - Degas solvents. reagent_issue->reagent_solution end_point Improved Yield reagent_solution->end_point conditions_issue Issue: - High temperature. - Suboptimal pH. - Long reaction time. check_conditions->conditions_issue conditions_solution Solution: - Lower reaction temperature. - Optimize pH (typically 8.5-9.5). - Reduce reaction time. conditions_issue->conditions_solution conditions_solution->end_point technique_issue Issue: - Inefficient mixing. - Slow addition of reagents. check_technique->technique_issue technique_solution Solution: - Ensure vigorous stirring. - Add amine nucleophile promptly after tosylation. technique_issue->technique_solution technique_solution->end_point

References

Validation & Comparative

A Comparative Guide to Confirming Successful Tos-PEG20-Tos Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods to confirm the successful conjugation of Tos-PEG20-Tos, a bifunctional PEGylating agent. We will explore established techniques, compare their performance with alternative PEGylation chemistries, and provide supporting experimental data and detailed protocols.

Introduction to this compound and PEGylation Alternatives

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound is a homobifunctional PEG reagent with tosyl groups at both ends. The tosyl group is a good leaving group, allowing for nucleophilic substitution reactions with primary amines (e.g., lysine residues on proteins) and other nucleophiles.

While effective, tosyl chemistry is one of several methods available for PEGylation. This guide will also explore two popular alternatives:

  • Maleimide-PEG: This reagent reacts specifically with free sulfhydryl groups (thiols) on cysteine residues, forming a stable thioether bond. This chemistry is highly selective and efficient.

  • Click Chemistry (e.g., Azide-Alkyne): This approach involves the reaction of an azide-functionalized PEG with an alkyne-modified molecule (or vice versa), often catalyzed by copper(I). Click chemistry is known for its high efficiency, specificity, and biocompatibility.

The choice of PEGylation chemistry depends on several factors, including the available functional groups on the target molecule, desired reaction conditions, and the required stability of the resulting linkage.

Confirming Successful Conjugation: A Multi-faceted Approach

Confirming the successful conjugation of any PEG reagent involves a combination of techniques to verify the formation of the new bond, determine the degree of PEGylation (number of PEG chains per molecule), and separate the conjugated product from unreacted starting materials. The primary methods for this characterization are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the covalent attachment of the PEG moiety by observing characteristic proton signals of the PEG backbone and the tosyl group, and the disappearance of the tosyl group's signals upon successful conjugation.

Experimental Protocol: ¹H NMR for this compound Conjugation
  • Sample Preparation: Dissolve 5-10 mg of the dried sample (unreacted this compound, and the final reaction mixture) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Acquisition and Processing: Acquire the spectrum and process the data (Fourier transform, phase correction, and baseline correction).

  • Spectral Analysis:

    • This compound: Identify the characteristic aromatic protons of the tosyl group (doublets around 7.5-7.8 ppm) and the methylene protons adjacent to the tosyl group (a triplet around 4.1 ppm). The large signal from the repeating ethylene glycol units will be present around 3.5-3.7 ppm.[1]

    • Conjugated Product: Look for the disappearance or significant reduction of the signals corresponding to the tosyl group's aromatic protons and the methylene protons adjacent to it. The large PEG backbone signal should remain.

Data Presentation: Interpreting ¹H NMR Spectra
CompoundKey ¹H NMR Signals (ppm)Interpretation
This compound ~7.5-7.8 (d, 4H), ~4.1 (t, 4H), ~3.5-3.7 (s, PEG backbone), ~2.4 (s, 3H, methyl of tosyl)Presence of intact tosyl groups.
Successfully Conjugated Product Absence or significant reduction of signals at ~7.5-7.8 and ~4.1 ppm. Presence of the large PEG backbone signal at ~3.5-3.7 ppm.Indicates the tosyl groups have been displaced and the PEG is conjugated.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result Start Start Dissolve Dissolve Sample in Deuterated Solvent Start->Dissolve Acquire Acquire ¹H NMR Spectrum Process Process Spectrum Analyze Analyze Key Signals Process->Analyze Compare Compare with Starting Material Analyze->Compare Confirm Confirm Conjugation Compare->Confirm

Figure 1. Workflow for NMR-based confirmation of conjugation.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the PEGylated product. An increase in mass corresponding to the addition of the PEG chain provides strong evidence of successful conjugation. MALDI-TOF is often preferred for its ability to analyze large molecules and heterogeneous samples.[2][3][4][5]

Experimental Protocol: MALDI-TOF MS for PEGylated Proteins
  • Sample Preparation:

    • Prepare a stock solution of the PEGylated protein (1-10 mg/mL) in a suitable buffer (e.g., 10 mM ammonium bicarbonate).

    • Mix the sample solution 1:1 (v/v) with a MALDI matrix solution (e.g., sinapinic acid at 10 mg/mL in 50:50 acetonitrile:0.1% TFA).

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrument Setup:

    • Instrument: MALDI-TOF Mass Spectrometer.

    • Mode: Linear positive ion mode is typically used for large molecules.

    • Laser Intensity: Use the minimum laser power necessary for good signal intensity to avoid fragmentation.

    • Mass Range: Set a wide mass range to encompass the unreacted protein and the PEGylated products.

  • Data Acquisition and Analysis: Acquire the mass spectrum. The resulting spectrum will show a distribution of peaks corresponding to the unreacted protein and the protein conjugated with one or more PEG chains.

Data Presentation: Interpreting MALDI-TOF Spectra
SpeciesExpected Mass (Da)Spectral Features
Unconjugated Protein MA single peak or a narrow distribution of peaks.
Mono-PEGylated Protein M + (MW of PEG20)A distribution of peaks centered at a higher mass.
Di-PEGylated Protein M + 2*(MW of PEG20)A distribution of peaks at an even higher mass.

M = Molecular weight of the unconjugated protein. MW of PEG20 is approximately 880 Da.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result Start Start Mix Mix Sample with MALDI Matrix Start->Mix Spot Spot on Target Plate Mix->Spot Acquire Acquire Mass Spectrum Identify Identify Mass Peaks Calculate Calculate Mass Shifts Identify->Calculate Determine Determine Degree of PEGylation Calculate->Determine

Figure 2. Workflow for MS-based confirmation of PEGylation.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for separating the PEGylated product from unreacted starting materials and for quantifying the purity of the conjugate. Two common HPLC methods are Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC).

Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius (size). PEGylation increases the size of a molecule, leading to an earlier elution time compared to the unconjugated molecule.

  • System Preparation:

    • Column: A suitable SEC column for the molecular weight range of the protein and its PEGylated forms (e.g., TSKgel G3000SWXL).

    • Mobile Phase: A buffered saline solution (e.g., 0.1 M phosphate buffer, 0.1 M Na₂SO₄, pH 6.7).

    • Flow Rate: Typically 0.5-1.0 mL/min.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase.

  • Injection and Data Collection: Inject the sample and monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • Analysis: Compare the chromatogram of the reaction mixture to that of the unreacted protein. The appearance of a new peak at an earlier retention time indicates the formation of a larger, PEGylated species.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of a hydrophilic PEG chain generally decreases the retention time of a molecule on a hydrophobic stationary phase.

  • System Preparation:

    • Column: A C4 or C18 reversed-phase column suitable for protein separations.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

    • Flow Rate: Typically 0.8-1.2 mL/min.

  • Sample Preparation: Dilute the reaction mixture in Mobile Phase A.

  • Injection and Data Collection: Inject the sample and monitor the elution profile at 220 nm or 280 nm.

  • Analysis: The PEGylated protein will typically elute earlier than the more hydrophobic, unreacted protein.

Data Presentation: Interpreting HPLC Chromatograms
HPLC MethodUnconjugated ProteinPEGylated Protein
SEC-HPLC Later retention timeEarlier retention time
RP-HPLC Later retention timeEarlier retention time

HPLC_Comparison cluster_sec SEC-HPLC cluster_rp RP-HPLC SEC_Start Larger Molecules (PEGylated) SEC_End Smaller Molecules (Unconjugated) SEC_Start->SEC_End Elute First RP_Start Less Hydrophobic (PEGylated) RP_End More Hydrophobic (Unconjugated) RP_Start->RP_End Elute First

Figure 3. Elution principles of PEGylated proteins in SEC and RP-HPLC.

Comparison of PEGylation Chemistries

The choice of PEGylation chemistry can significantly impact the reaction efficiency, kinetics, and the stability of the final conjugate.

Quantitative Comparison of PEGylation Chemistries
FeatureTosyl ChemistryMaleimide ChemistryClick Chemistry
Target Group Primary amines (e.g., Lysine)Thiols (Cysteine)Azides or Alkynes
Reaction pH 8.0 - 9.56.5 - 7.5Neutral
Selectivity Moderate (can react with multiple lysines)High (specific to thiols)Very High (bioorthogonal)
Reaction Rate ModerateFastVery Fast (with catalyst)
Linkage Stability Stable amide bondStable thioether bond (can undergo retro-Michael addition under certain conditions)Very stable triazole ring
Typical Yield Variable, depends on protein and conditionsHighVery High

Note: The data presented are typical ranges and can vary depending on the specific protein, reaction conditions, and PEG reagent used.

Stability Considerations

The stability of the linkage between the PEG and the molecule of interest is crucial for therapeutic applications.

  • Tosyl chemistry forms a stable secondary amine or ether linkage.

  • Maleimide chemistry forms a thioether bond that is generally stable, but can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione.

  • Click chemistry forms a highly stable triazole ring that is resistant to hydrolysis and enzymatic cleavage.

Conclusion

Confirming the successful conjugation of this compound requires a multi-pronged analytical approach. ¹H NMR provides direct evidence of the chemical transformation at the tosyl group. Mass spectrometry confirms the mass increase corresponding to PEGylation and allows for the determination of the degree of modification. HPLC, particularly SEC and RP-HPLC, is indispensable for separating and quantifying the purity of the final conjugate.

When selecting a PEGylation strategy, researchers must consider the trade-offs between the different chemistries. While this compound offers a straightforward method for targeting primary amines, alternative chemistries like maleimide and click chemistry provide higher selectivity and, in the case of click chemistry, superior linkage stability. The detailed protocols and comparative data in this guide are intended to assist researchers in making informed decisions for their specific drug development needs.

References

A Researcher's Guide to MALDI-TOF Analysis of PEGylated Proteins: A Comparative Look at Tos-PEG20-Tos and Alternative Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein modification, this guide offers a comprehensive comparison of MALDI-TOF analysis for proteins modified with Tos-PEG20-Tos alongside other common PEGylation reagents. Supported by experimental protocols and data-driven comparisons, this document aims to provide objective insights into selecting the appropriate PEGylation strategy for your analytical needs.

The covalent attachment of polyethylene glycol (PEG) chains to proteins, or PEGylation, is a cornerstone technique in biopharmaceutical development. It offers numerous advantages, including improved pharmacokinetic properties, enhanced stability, and reduced immunogenicity. Accurate characterization of the degree and sites of PEGylation is critical for ensuring the safety and efficacy of these therapeutics. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry stands out as a powerful tool for this purpose, providing direct measurement of the molecular weight shifts resulting from PEGylation.[1][2]

This guide focuses on the use of this compound, a bifunctional PEGylation reagent, and compares its performance and analytical outcomes with other widely used PEGylation chemistries in the context of MALDI-TOF analysis.

Comparative Analysis of PEGylation Reagents for MALDI-TOF

The choice of PEGylation reagent significantly impacts the modification process and the subsequent analysis. This compound is a homo-bifunctional reagent, meaning it has two identical tosyl activating groups at each end of the 20-unit PEG chain. The tosyl group is a good leaving group, facilitating nucleophilic substitution reactions with primary amines (e.g., lysine residues, N-terminus) and thiols (e.g., cysteine residues) on the protein surface.[3]

Below is a comparative overview of this compound and other common PEGylation reagents.

FeatureTos-PEG-TosNHS-PEGMaleimide-PEGAldehyde-PEG
Target Residue(s) Primary amines (Lys, N-terminus), Thiols (Cys)Primary amines (Lys, N-terminus)Thiols (Cys)Primary amines (N-terminus at controlled pH)
Bond Formed Secondary amine or ThioetherAmideThioetherSecondary amine (after reduction)
Bond Stability HighHighHighHigh
Reaction pH 7.5 - 9.07.0 - 8.56.5 - 7.5~5.0 for N-terminal specificity
Specificity Less specific (amines and thiols)Amine specificThiol specificN-terminal specific under controlled pH
Potential for Cross-linking High (bifunctional)Can be bifunctionalCan be bifunctionalCan be bifunctional
MALDI-TOF Analysis Considerations Heterogeneous products possible due to multiple reactive sites and potential for intra/inter-molecular cross-linking, leading to complex spectra.Can produce a heterogeneous mixture of PEGylated species if multiple lysines are accessible, complicating spectral interpretation.Highly specific modification of cysteines simplifies spectra, assuming a limited number of accessible thiols.Can provide more homogeneous products and simpler MALDI-TOF spectra if N-terminal specificity is achieved.

Experimental Protocols

Protein Modification with this compound

This protocol provides a general guideline for the modification of a protein with this compound. Optimal conditions may vary depending on the specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an appropriate amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of dry DMSO or DMF.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

MALDI-TOF Mass Spectrometry Analysis of PEGylated Proteins

This protocol outlines the general steps for analyzing PEGylated proteins using MALDI-TOF MS.[1]

Materials:

  • Purified PEGylated protein sample

  • MALDI-TOF matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)[1]

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Mix the purified PEGylated protein sample with the matrix solution in a 1:1 ratio.

  • Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

  • Drying: Allow the spot to air dry completely at room temperature, enabling co-crystallization of the sample and matrix.

  • Instrumental Analysis: Insert the target plate into the MALDI-TOF mass spectrometer.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is often preferred for large molecules. Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weights of the unmodified and PEGylated protein species. The mass difference will indicate the number of PEG units attached.

Visualizing the Workflow and Comparisons

To further clarify the experimental process and the comparative aspects of different PEGylation reagents, the following diagrams are provided.

experimental_workflow cluster_modification Protein Modification cluster_analysis MALDI-TOF Analysis protein Protein Solution reaction PEGylation Reaction protein->reaction peg_reagent This compound Solution peg_reagent->reaction quench Quenching reaction->quench purification Purification (Dialysis/SEC) quench->purification sample_prep Sample-Matrix Mixing purification->sample_prep spotting Target Spotting sample_prep->spotting maldi_tof MALDI-TOF MS spotting->maldi_tof data_analysis Data Analysis maldi_tof->data_analysis

Caption: Experimental workflow for MALDI-TOF analysis of a this compound modified protein.

reagent_comparison cluster_reagents Reagent Types cluster_outcomes Expected MALDI-TOF Complexity peg_choice Choice of PEGylation Reagent tos_peg Tos-PEG (Amines, Thiols) peg_choice->tos_peg nhs_peg NHS-PEG (Amines) peg_choice->nhs_peg mal_peg Maleimide-PEG (Thiols) peg_choice->mal_peg ald_peg Aldehyde-PEG (N-terminus) peg_choice->ald_peg high_complexity Potentially High Complexity (Heterogeneous Products) tos_peg->high_complexity moderate_complexity Moderate Complexity (Multiple Lysine Sites) nhs_peg->moderate_complexity low_complexity Low Complexity (Specific Sites) mal_peg->low_complexity ald_peg->low_complexity

Caption: Comparison of PEGylation reagents and their expected impact on MALDI-TOF spectral complexity.

Conclusion

The selection of a PEGylation reagent has profound implications for the subsequent MALDI-TOF analysis. While this compound offers versatility by reacting with both amine and thiol groups, this can lead to a more heterogeneous product mixture and, consequently, more complex MALDI-TOF spectra. For applications where a more defined and easily characterizable PEGylated product is desired, more specific reagents such as Maleimide-PEG for cysteine modification or Aldehyde-PEG for N-terminal modification may be preferable. Researchers should carefully consider the desired properties of the final conjugate and the available analytical capabilities when choosing a PEGylation strategy. This guide provides a foundational understanding to aid in making an informed decision for successful protein modification and analysis.

References

Characterizing Tos-PEG20-Tos Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate characterization of polyethylene glycol (PEG) conjugates is paramount for ensuring product quality, efficacy, and safety. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical methods for the characterization of Tos-PEG20-Tos, a tosylated derivative of PEG 2000. Experimental data and protocols are included to support the objective comparison.

The tosylation of polyethylene glycol (PEG) is a common chemical modification used to activate the terminal hydroxyl groups for subsequent conjugation reactions. Accurate determination of the degree of tosylation is critical. While several methods can be employed for this purpose, ¹H NMR spectroscopy stands out for its simplicity, speed, and the wealth of structural information it provides.

¹H NMR Spectroscopy: The Gold Standard for PEG Conjugate Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful and non-destructive technique for the detailed structural elucidation of organic molecules. For this compound, ¹H NMR allows for the direct observation and quantification of protons specific to the tosyl group and the PEG backbone, enabling a precise calculation of the degree of substitution.

A key aspect of successful ¹H NMR analysis of PEG derivatives is the choice of solvent. The use of deuterated dimethyl sulfoxide (DMSO-d6) is highly recommended as it provides a distinct and stable resonance for the terminal hydroxyl protons of unreacted PEG at approximately 4.56 ppm.[1][2] This peak is well-separated from the large signal of the PEG backbone, which appears around 3.5 ppm.[1] In contrast, other solvents can lead to shifting and broadening of the hydroxyl peak, making quantification difficult.[1][2]

The degree of tosylation can be calculated by comparing the integration of the aromatic protons of the tosyl group (typically appearing around 7.5-7.8 ppm) with the integration of the terminal methylene protons of the PEG chain or the residual hydroxyl protons.

Assignment Chemical Shift (ppm) Multiplicity Integration (Relative)
PEG backbone (-O-CH₂ -CH₂ -O-)~3.51singlet4n (where n is the number of repeating ethylene glycol units)
Methylene adjacent to tosyl group (-CH₂ -OTs)~4.15triplet4H
Terminal hydroxyl (-CH₂ -OH)~4.56triplet(2-x)H (where x is the degree of tosylation)
Aromatic protons of tosyl group~7.48 and ~7.78doublet8H (for fully ditosylated PEG)
Methyl protons of tosyl group~2.43singlet6H (for fully ditosylated PEG)
Comparison of Analytical Methods

While ¹H NMR is a primary tool, other methods can also be used to characterize this compound. The following table provides a comparison of common techniques.

Technique Principle Information Provided Advantages Limitations
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Precise structural information, degree of substitution, purity.Rapid, non-destructive, provides detailed structural insights.Requires specialized equipment and expertise for data interpretation. Can underestimate the degree of substitution in some cases.
Titration Chemical reaction to determine the concentration of a substance.Degree of substitution (after hydrolysis of the tosyl group).High accuracy and precision.Destructive to the sample, requires hydrolysis step which can be time-consuming.
Elemental Analysis Measures the elemental composition of a sample.Percentage of sulfur to determine the degree of substitution.Provides fundamental compositional data.Requires pure samples, does not provide structural information about impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Presence of functional groups (e.g., sulfonate, hydroxyl).Rapid and easy to use.Primarily qualitative, quantification can be challenging.
Mass Spectrometry (MALDI-TOF) Measures the mass-to-charge ratio of ions.Molecular weight distribution and confirmation of conjugation.High sensitivity and mass accuracy.Can be difficult to quantify the degree of substitution in a heterogeneous sample.
Size Exclusion Chromatography (SEC) Separates molecules based on their size in solution.Molecular weight distribution and detection of impurities.Provides information on polydispersity.Does not directly measure the degree of substitution.

Experimental Protocols

¹H NMR Spectroscopy for the Characterization of this compound

Objective: To determine the degree of tosylation of a this compound conjugate.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d6 in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the appropriate spectral width and number of scans. A typical acquisition would involve 16-64 scans.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate the relevant peaks:

      • The aromatic protons of the tosyl group (doublets around 7.48 and 7.78 ppm).

      • The methylene protons of the PEG backbone (singlet around 3.51 ppm).

      • The terminal hydroxyl protons (triplet around 4.56 ppm), if present.

  • Calculation of Degree of Substitution:

    • Normalize the integration of the PEG backbone protons to the theoretical number of protons (4n, where n ≈ 44 for PEG2000).

    • The degree of tosylation can be calculated by comparing the normalized integral of the aromatic protons of the tosyl group (which should integrate to 4H per tosyl group) to the integral of the PEG backbone.

    • Alternatively, the disappearance of the terminal hydroxyl peak at 4.56 ppm can indicate complete tosylation.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for characterizing this compound conjugates using ¹H NMR spectroscopy.

NMR_Workflow Dissolve Dissolve this compound in DMSO-d6 Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire Acquire Spectrum Lock->Acquire Process Fourier Transform & Phasing Acquire->Process Integrate Integrate Peaks Process->Integrate Calculate Calculate Degree of Substitution Integrate->Calculate

Caption: Workflow for NMR characterization of this compound.

The logical flow for determining the degree of substitution is outlined below.

Substitution_Logic Start Acquire ¹H NMR Spectrum in DMSO-d6 Identify_Peaks Identify Characteristic Peaks: - Tosyl Aromatic Protons (~7.5-7.8 ppm) - PEG Backbone (~3.5 ppm) - Terminal OH (~4.56 ppm) Start->Identify_Peaks Integrate_Peaks Integrate Peak Areas Identify_Peaks->Integrate_Peaks Decision Is Terminal OH Peak Present? Integrate_Peaks->Decision Complete Conclusion: Complete Tosylation Decision->Complete No Incomplete Calculate Degree of Substitution (Compare Tosyl and PEG Integrals) Decision->Incomplete Yes Result Quantitative Result: % Tosylation Incomplete->Result

Caption: Logic for determining the degree of tosylation via ¹H NMR.

References

A Head-to-Head Comparison: Tos-PEG20-Tos vs. NHS-ester PEG Linkers for Amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is a critical decision that can significantly impact the efficacy, stability, and homogeneity of the final product. This guide provides an objective comparison of two popular amine-reactive PEGylation reagents: Tos-PEG20-Tos and N-hydroxysuccinimidyl (NHS)-ester PEG linkers. By examining their reaction mechanisms, performance characteristics, and providing detailed experimental protocols, this document aims to equip scientists with the necessary information to make an informed selection for their specific application.

Introduction to Amine-Reactive PEG Linkers

Polyethylene glycol (PEG) linkers are widely utilized to enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity.[1] The covalent attachment of PEG chains, or PEGylation, is a well-established technique in drug development.[2] Both this compound and NHS-ester PEG linkers are designed to react with primary amines, such as the N-terminus of a protein or the side chain of lysine residues, but they do so through distinct chemical pathways, resulting in different linkage properties.[2][3]

This compound features terminal tosyl (tosylate) groups. The tosyl group is an excellent leaving group, making the terminal carbons of the PEG chain highly susceptible to nucleophilic attack by primary amines.[4] This reaction results in the formation of a stable secondary amine linkage.

NHS-ester PEG linkers possess a terminal N-hydroxysuccinimidyl ester. This activated ester reacts with primary amines via nucleophilic acyl substitution to form a stable amide bond. NHS esters are one of the most common reagents for amine modification in bioconjugation.

Quantitative Performance Comparison

The selection of a PEG linker is often guided by key performance parameters. The following table summarizes the quantitative and qualitative differences between this compound and NHS-ester PEG linkers for amine reactions.

FeatureThis compoundNHS-ester PEG
Reactive Group Tosylate (Toluenesulfonyl)N-Hydroxysuccinimidyl Ester
Target Functional Group Primary Amines (-NH₂)Primary Amines (-NH₂)
Resulting Linkage Secondary AmineAmide
Optimal Reaction pH 8.0 - 9.57.0 - 8.5
Reaction Temperature Room Temperature or 4°C4°C to Room Temperature
Typical Reaction Time 2 - 24 hours30 minutes - 2 hours
Linker Hydrolytic Stability Generally stable in aqueous buffersProne to hydrolysis, especially at higher pH
Linkage Stability Highly stable secondary amineVery stable amide bond
Selectivity High for primary aminesHigh for primary amines, but potential for side reactions with other nucleophilic residues (e.g., tyrosine, serine, threonine) at higher pH
Byproducts Toluenesulfonic acidN-hydroxysuccinimide (NHS)

Reaction Mechanisms and Experimental Workflows

To visualize the chemical transformations and the steps involved in a typical conjugation experiment, the following diagrams are provided.

Reaction_Mechanisms cluster_Tos This compound Reaction cluster_NHS NHS-ester PEG Reaction Tos_PEG R-PEG-OTs Tos_Product R-PEG-NH-Protein Tos_PEG->Tos_Product Nucleophilic Substitution Amine_Tos Protein-NH₂ Amine_Tos->Tos_Product Tos_Leaving_Group ⁻OTs NHS_PEG R-PEG-CO-NHS NHS_Product R-PEG-CO-NH-Protein NHS_PEG->NHS_Product Nucleophilic Acyl Substitution Amine_NHS Protein-NH₂ Amine_NHS->NHS_Product NHS_Leaving_Group NHS

Caption: Reaction mechanisms of Tos-PEG and NHS-ester PEG with primary amines.

Experimental_Workflow start Start dissolve_protein Dissolve Protein in Reaction Buffer start->dissolve_protein add_peg Add PEG Solution to Protein Solution dissolve_protein->add_peg dissolve_peg Dissolve PEG Linker in Anhydrous Solvent (e.g., DMSO, DMF) dissolve_peg->add_peg react Incubate Reaction (Specified Time & Temp) add_peg->react quench Quench Reaction (e.g., add Tris buffer) react->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify characterize Characterize Conjugate (e.g., SDS-PAGE, MS, HPLC) purify->characterize end End characterize->end

Caption: A generalized workflow for protein PEGylation with amine-reactive linkers.

Experimental Protocols

The following are detailed methodologies for conducting amine reactions with both this compound and NHS-ester PEG linkers.

Protocol 1: Protein Conjugation with this compound

This protocol describes a general procedure for the conjugation of a protein with this compound. Optimal conditions may vary depending on the specific protein and desired degree of PEGylation.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 100 mM sodium borate buffer, pH 8.5

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer does not contain any primary amines.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle agitation. The optimal reaction time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature.

  • Purification: Remove unreacted PEG and byproducts by purifying the conjugate using size-exclusion or ion-exchange chromatography.

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, mass spectrometry, and HPLC.

Protocol 2: Protein Conjugation with NHS-ester PEG

This protocol provides a general method for PEGylating a protein using an NHS-ester PEG linker.

Materials:

  • Protein of interest

  • NHS-ester PEG

  • Reaction Buffer: 100 mM phosphate buffer, pH 7.5

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Prepare a 2-10 mg/mL solution of the protein in the reaction buffer. Ensure the buffer is free of primary amines.

  • PEG Reagent Preparation: Just prior to use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 100 mg/mL). NHS-esters are highly susceptible to hydrolysis, so immediate use is crucial.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the NHS-ester PEG stock solution to the protein solution while gently vortexing. Keep the final organic solvent concentration below 10% (v/v).

  • Incubation: Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C. Reaction times can be optimized based on the reactivity of the protein.

  • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from unreacted reagents and byproducts via size-exclusion or ion-exchange chromatography.

  • Characterization: Characterize the purified conjugate for the extent of PEGylation and purity using SDS-PAGE, mass spectrometry, and HPLC.

Concluding Remarks

The choice between this compound and NHS-ester PEG linkers depends on the specific requirements of the bioconjugation application. NHS-ester PEGs are widely used due to their rapid reaction times and the formation of stable amide bonds. However, their susceptibility to hydrolysis necessitates careful handling and reaction optimization.

This compound offers an alternative with a highly reactive leaving group, leading to the formation of an exceptionally stable secondary amine linkage that is more resistant to enzymatic cleavage than an amide bond. The higher pH optimum for the tosylate reaction may be a consideration for pH-sensitive proteins. While the reaction with tosylates is generally slower than with NHS esters, the increased stability of the resulting conjugate may be advantageous for certain therapeutic applications.

Ultimately, the optimal choice of linker will be determined by factors such as the nature of the biomolecule, the desired stability of the final conjugate, and the specific experimental conditions that can be tolerated. This guide provides the foundational knowledge and protocols to assist researchers in making a well-informed decision.

References

A Head-to-Head Comparison: Tos-PEG-Tos vs. Maleimide-PEG for Thiol Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selective modification of biomolecules is a cornerstone of innovation. Poly(ethylene glycol) (PEG) linkers are frequently employed to improve the solubility, stability, and pharmacokinetic properties of bioconjugates. When it comes to conjugating these PEGs to thiol groups, particularly the cysteine residues in proteins and peptides, maleimide-PEG is a widely recognized and utilized reagent. An alternative, though less common, approach involves the use of Tos-PEG-Tos. This guide provides an objective comparison of these two homobifunctional PEG linkers, supported by mechanistic insights and general experimental considerations, to aid in the selection of the most appropriate strategy for your research needs.

Executive Summary

Maleimide-PEG offers a direct, rapid, and highly specific method for thiol conjugation, proceeding via a Michael addition reaction under mild conditions. However, the stability of the resulting thiosuccinimide linkage can be a concern due to its susceptibility to retro-Michael reactions, potentially leading to deconjugation. In contrast, Tos-PEG-Tos reacts with thiols through a nucleophilic substitution (SN2) reaction, where the tosyl group serves as an excellent leaving group. This process typically requires more stringent conditions but forms a highly stable thioether bond that is not prone to reversal under physiological conditions. The choice between these two linkers hinges on the specific requirements of the application, balancing the need for reaction efficiency and speed against the demand for long-term stability of the final conjugate.

Comparison of Key Characteristics

FeatureTos-PEG-TosMaleimide-PEG
Thiol Reaction Mechanism Nucleophilic Substitution (SN2)Michael Addition
Reaction Specificity Reactive with various nucleophiles (thiols, amines, hydroxides)Highly specific for thiols at neutral pH
Reaction pH Typically requires basic conditions to deprotonate the thiolOptimal at pH 6.5-7.5
Reaction Speed Generally slowerRapid
Resulting Linkage Stable ThioetherThiosuccinimide
Linkage Stability High, resistant to hydrolysis and exchange reactionsSusceptible to retro-Michael reaction (reversibility) and hydrolysis
Byproducts Tosylate leaving groupNone

Reaction Mechanisms

The fundamental difference between Tos-PEG-Tos and maleimide-PEG lies in their mode of reaction with thiol groups.

Tos-PEG-Tos: Nucleophilic Substitution

The tosyl (toluenesulfonyl) group is an excellent leaving group. The reaction with a thiol (in its thiolate, R-S⁻, form) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiolate anion attacks the carbon atom to which the tosyl group is attached, displacing the tosylate and forming a stable thioether bond.

Tos-PEG-Tos_Reaction cluster_0 Tos-PEG-Tos Thiol Conjugation Tos-PEG-Tos R-S⁻ Thiolate Tos-O-PEG-O-Tos Tos-PEG-Tos->Thiolate Sₙ2 Attack Thioether R-S-PEG-O-Tos Thiolate->Thioether Formation of Thioether Tosylate Tos-O⁻ Thiolate->Tosylate Displacement

Tos-PEG-Tos Reaction Mechanism.
Maleimide-PEG: Michael Addition

Maleimide-PEG reacts with thiols via a Michael-type addition. The thiol group adds across the double bond of the maleimide ring. This reaction is highly efficient and proceeds readily at or near neutral pH.[1] The resulting thiosuccinimide linkage, however, can be reversible through a retro-Michael reaction, especially in the presence of other thiols.[2]

Maleimide-PEG Reaction Mechanism.

Stability of the Conjugate

A critical differentiator between the two methods is the stability of the final product. The thioether bond formed from the Tos-PEG-Tos reaction is highly stable and generally considered irreversible under physiological conditions.

In contrast, the thiosuccinimide linkage from the maleimide-PEG reaction is susceptible to a retro-Michael reaction, which can lead to the exchange of the PEGylated molecule with other thiol-containing species, such as glutathione, in a biological environment.[2][3] This potential for deconjugation is a significant consideration for in vivo applications where long-term stability is crucial.[3] However, it has been shown that hydrolysis of the succinimide ring in the maleimide-thiol adduct can lead to a more stable, ring-opened product that is less prone to the retro-Michael reaction. Some strategies involve designing "self-hydrolyzing" maleimides to enhance conjugate stability. One study demonstrated that a maleimide-PEG conjugate retained about 70% of its conjugation after 7 days in the presence of 1 mM glutathione, whereas a more stable linkage (from a mono-sulfone-PEG) retained over 90%.

Experimental Protocols

General Protocol for Thiol Conjugation with Tos-PEG-Tos

This protocol provides a general procedure for the conjugation of a thiol-containing molecule with Tos-PEG-Tos. Optimization may be required for specific applications.

Materials:

  • Thiol-containing molecule (e.g., protein, peptide)

  • Tos-PEG-Tos

  • Reaction Buffer: A basic buffer such as sodium borate or sodium phosphate, pH 8.0-9.0.

  • Quenching Reagent (optional): A small molecule thiol like cysteine or β-mercaptoethanol.

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Dissolve the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the reaction buffer to a desired concentration.

  • Dissolve Tos-PEG-Tos: Immediately before use, dissolve the Tos-PEG-Tos in the reaction buffer.

  • Initiate the Reaction: Add the dissolved Tos-PEG-Tos to the solution of the thiol-containing molecule. A molar excess of the PEG reagent is typically used.

  • Incubate: Allow the reaction to proceed at room temperature or 4°C with gentle stirring. The reaction time can vary from a few hours to overnight.

  • Quench the Reaction (Optional): Add a molar excess of a quenching reagent to consume any unreacted Tos-PEG-Tos.

  • Purify the Conjugate: Remove the excess PEG reagent and byproducts using an appropriate purification method.

General Protocol for Thiol Conjugation with Maleimide-PEG

This protocol provides a general procedure for the conjugation of a thiol-containing protein with maleimide-PEG.

Materials:

  • Thiol-containing protein

  • Maleimide-PEG

  • Conjugation Buffer: PBS or other thiol-free buffer, pH 6.5-7.5.

  • Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.

  • Quenching Reagent (optional): A small molecule thiol like cysteine or β-mercaptoethanol.

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Prepare the Maleimide-PEG Solution: Dissolve the Maleimide-PEG in the conjugation buffer to a stock concentration of at least 10 mg/mL.

  • Initiate the Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.

  • Incubate: React for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the Reaction (Optional): Add a molar excess of a quenching reagent to consume any unreacted Maleimide-PEG.

  • Purify the Conjugate: Purify the conjugate from excess reagents using size-exclusion chromatography or dialysis.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for thiol conjugation.

Conjugation_Workflow cluster_workflow General Thiol Conjugation Workflow A Prepare Thiol-Containing Molecule C Mix and Incubate A->C B Prepare PEG Reagent Solution B->C D Quench Reaction (Optional) C->D E Purify Conjugate D->E F Characterize Conjugate E->F

General experimental workflow.

Conclusion

The choice between Tos-PEG-Tos and maleimide-PEG for thiol conjugation depends on the specific requirements of the application.

Maleimide-PEG is the preferred choice for applications requiring:

  • A straightforward, one-step conjugation.

  • Rapid reaction kinetics.

  • High specificity for thiols under physiological conditions.

Tos-PEG-Tos may be more suitable when:

  • A highly stable, non-reversible linkage is critical.

  • The reaction conditions can be adjusted to favor thiol reactivity over other nucleophiles.

For many applications, the convenience and efficiency of maleimide-PEG make it the default choice. However, for therapeutic applications or other scenarios where long-term in vivo stability is paramount, the irreversible thioether bond formed by Tos-PEG-Tos presents a compelling advantage, despite the potentially more demanding reaction conditions. Researchers should carefully consider the trade-offs between reaction ease and conjugate stability when selecting the appropriate PEGylation strategy.

References

A Researcher's Guide to Validating the Functional Activity of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key functional assays to validate the activity of PEGylated proteins. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection and implementation of appropriate validation strategies.

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, or PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. However, the addition of PEG moieties can also sterically hinder the protein's interaction with its target, potentially reducing its biological activity. Therefore, rigorous functional assays are crucial to validate that the desired therapeutic efficacy is retained or optimally balanced with the benefits of PEGylation.

This guide compares common in vitro and in vivo functional assays used to assess the bioactivity of PEGylated proteins, providing experimental data from studies on well-established PEGylated therapeutics such as interferon (IFN), granulocyte colony-stimulating factor (G-CSF), and erythropoietin (EPO).

Comparative Analysis of Functional Assays

The choice of functional assay depends on the protein's mechanism of action. Below is a comparison of common assays, their principles, and considerations for their application to PEGylated proteins.

Assay TypePrincipleAdvantages for PEGylated ProteinsDisadvantages for PEGylated Proteins
Cell-Based Proliferation/Cytotoxicity Assays Measures the ability of a protein to stimulate or inhibit cell growth.Directly assesses the biological response in a cellular context.Can be influenced by PEG's steric hindrance affecting receptor binding.
Receptor Binding Assays (e.g., SPR) Quantifies the binding affinity and kinetics of a protein to its receptor.Provides direct measurement of the impact of PEGylation on target engagement.Does not always correlate directly with downstream biological activity.
Enzyme Activity Assays Measures the catalytic activity of an enzyme.Direct and quantitative measure of enzymatic function.Steric hindrance from PEG can block substrate access to the active site.
In Vivo Efficacy Studies Evaluates the therapeutic effect in a relevant animal model.Provides the most physiologically relevant assessment of overall efficacy.Complex, expensive, and subject to variability in animal models.
Immunoassays (e.g., ELISA) Uses antibodies to detect and quantify the protein.Can be highly specific and sensitive for quantifying the PEGylated protein.May not reflect functional activity if the antibody binding site is unaffected by PEGylation while the active site is hindered.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, comparing the functional activity of native (non-PEGylated) and PEGylated proteins.

Table 1: Comparison of In Vitro Bioactivity (EC50/IC50 Values)

ProteinAssay TypeNative Protein (EC50/IC50)PEGylated Protein (EC50/IC50)Fold Change in ActivityReference
Interferon-α2aAntiviral Assay~10-20 pM~100-200 pM~10-fold decrease[Foser et al., 2003]
G-CSFCell Proliferation (NFS-60)~5-10 pg/mL~30-50 pg/mL~5-6-fold decrease[Kuwaiti et al., 2014]
ErythropoietinCell Proliferation (UT-7)0.52 ± 0.04 ng/mL0.54 ± 0.08 ng/mLNo significant change[1]
Interferon-γCell Growth Inhibition35 ± 7 ng/mL45 ± 21 ng/mLNo significant change[2]
Interferon-β1bAntiviral Assay~1.0 IU/mL~0.1-0.2 IU/mL~5-10-fold increase[3]

Table 2: Comparison of Receptor Binding Affinity (Kd Values)

ProteinAssay TypeNative Protein (Kd)PEGylated Protein (Kd)Fold Change in AffinityReference
ErythropoietinSPRNot specifiedNot specifiedSlower kon, little impact on koff[4]
Interferon-α2bELISANot specifiedNot specifiedReduced binding affinity[Wang et al., 2004]
G-CSFSPRNot specifiedNot specifiedReduced receptor binding[Kuwaiti et al., 2014]

Table 3: Comparison of In Vivo Efficacy

ProteinAnimal ModelNative Protein EfficacyPEGylated Protein EfficacyKey FindingReference
Interferon-α2aMelanoma Xenograft67% tumor weight reduction61% tumor weight reductionComparable antitumor activity[5]
G-CSFNeutropenic MiceShorter duration of neutrophil recoveryProlonged neutrophil recoverySuperior in vivo efficacy
ErythropoietinRat ModelShorter half-lifeSignificantly longer half-lifeEnhanced pharmacokinetic profile[Sinclair et al., 2004]
Interferon-γTumor XenograftNo significant tumor inhibitionStrong tumor growth inhibitionSuperior antitumor activity

Experimental Protocols and Workflows

Detailed methodologies for key functional assays are provided below, along with a generalized workflow for validating the activity of a PEGylated protein.

Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic effect of PEGylated interferon.

Materials:

  • Human liver cancer cell line (e.g., HAK-1B, KIM-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • PEGylated interferon-α2a and native interferon-α2a standards

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

  • Incubate the plate overnight to allow for cell attachment.

  • Prepare serial dilutions of PEGylated and native interferon-α2a in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted interferon solutions or control medium.

  • Incubate the plate for the desired time period (e.g., 1, 2, 3, or 4 days).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Receptor Binding Assay (Surface Plasmon Resonance - SPR)

This protocol provides a general framework for assessing the binding of a PEGylated protein to its receptor.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Receptor protein (ligand)

  • PEGylated protein and native protein (analytes)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5)

Procedure:

  • Immobilize the receptor protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the PEGylated and native protein analytes in running buffer.

  • Inject the analyte solutions over the sensor surface at a constant flow rate and monitor the binding response in real-time.

  • After the association phase, switch to running buffer to monitor the dissociation of the analyte from the receptor.

  • Regenerate the sensor surface between each analyte injection using the regeneration solution.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Enzyme Activity Assay

This protocol is a general guide for comparing the kinetic parameters of a PEGylated enzyme to its native form.

Materials:

  • Spectrophotometer or plate reader

  • Substrate for the enzyme of interest

  • PEGylated and native enzyme

  • Reaction buffer at optimal pH and temperature

  • Stop solution (if required)

Procedure:

  • Prepare a series of substrate concentrations in the reaction buffer.

  • Equilibrate the substrate solutions and enzyme preparations to the assay temperature.

  • Initiate the reaction by adding a fixed amount of either the PEGylated or native enzyme to each substrate concentration.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, corresponding to product formation or substrate consumption.

  • Determine the initial reaction velocity (V0) for each substrate concentration.

  • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for both the PEGylated and native enzymes.

In Vivo Efficacy Study (G-CSF in a Neutropenic Mouse Model)

This protocol outlines a study to compare the in vivo efficacy of PEGylated G-CSF and native G-CSF.

Materials:

  • Female BALB/c mice

  • Cyclophosphamide (to induce neutropenia)

  • PEGylated G-CSF and native G-CSF

  • Blood collection supplies

  • Automated hematology analyzer

Procedure:

  • Induce neutropenia in mice by a single intraperitoneal injection of cyclophosphamide (e.g., 200 mg/kg).

  • Administer a single subcutaneous injection of either PEGylated G-CSF (e.g., 100 µg/kg), native G-CSF (e.g., 100 µg/kg daily for several days), or a vehicle control.

  • Collect blood samples from the tail vein at various time points (e.g., daily for up to 10 days).

  • Determine the absolute neutrophil count (ANC) using an automated hematology analyzer.

  • Compare the nadir of the ANC and the time to neutrophil recovery between the different treatment groups.

Visualizing Workflows and Pathways

General Experimental Workflow for Validating PEGylated Protein Activity

G cluster_0 1. PEGylation and Characterization cluster_1 2. In Vitro Functional Assays cluster_2 3. In Vivo Evaluation cluster_3 4. Data Analysis and Comparison a1 Protein Expression and Purification a2 PEGylation Reaction a1->a2 a3 Purification of PEGylated Protein a2->a3 a4 Physicochemical Characterization (SDS-PAGE, HPLC, MS) a3->a4 b1 Cell-Based Assays (Proliferation/Cytotoxicity) a4->b1 b2 Receptor Binding Assays (SPR, ELISA) a4->b2 b3 Enzyme Activity Assays (if applicable) a4->b3 c1 Pharmacokinetic Studies (Half-life, Clearance) b1->c1 b2->c1 b3->c1 c2 Pharmacodynamic/ Efficacy Studies (Animal Models) c1->c2 d1 Compare Activity of PEGylated vs. Native Protein c2->d1 d2 Structure-Activity Relationship Analysis d1->d2 G IFN Interferon-α/β IFNAR IFNAR1/IFNAR2 Receptor IFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 Activation TYK2 TYK2 IFNAR->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE Binds to Transcription Transcription of Interferon-Stimulated Genes (ISGs) ISRE->Transcription G GCSF G-CSF GCSFR G-CSF Receptor GCSF->GCSFR Binding & Dimerization JAK JAK Family (JAK1, JAK2, TYK2) GCSFR->JAK Activation STAT3 STAT3 JAK->STAT3 STAT5 STAT5 JAK->STAT5 PI3K PI3K JAK->PI3K RAS Ras JAK->RAS Proliferation Proliferation & Differentiation STAT3->Proliferation STAT5->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival MAPK MAPK Cascade (Raf/MEK/ERK) RAS->MAPK MAPK->Proliferation G EPO Erythropoietin EPOR EPO Receptor EPO->EPOR Binding & Dimerization JAK2 JAK2 EPOR->JAK2 Activation STAT5 STAT5 JAK2->STAT5 PI3K PI3K JAK2->PI3K RAS Ras/MAPK Pathway JAK2->RAS Proliferation Proliferation STAT5->Proliferation Differentiation Differentiation STAT5->Differentiation AKT Akt PI3K->AKT Survival Anti-apoptosis AKT->Survival RAS->Proliferation

References

Assessing the Stability of Tos-PEG20-Tos Bonds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker in a bioconjugate is a critical determinant of its therapeutic efficacy and safety. This guide provides an objective comparison of the stability of bonds formed by Tos-PEG20-Tos, a non-cleavable linker, with other alternative linkers, supported by experimental data and detailed protocols.

The choice of a linker in drug development, particularly for antibody-drug conjugates (ADCs) and PROTACs, is pivotal. An ideal linker must be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity and reduced therapeutic efficacy. This compound is a polyethylene glycol (PEG)-based linker that, due to its chemical nature, forms a non-cleavable bond, ensuring high stability under physiological conditions.[1]

Understanding the Chemistry of this compound

This compound is a homobifunctional linker where the terminal hydroxyl groups of a 20-unit polyethylene glycol chain are activated with tosyl (tosylate) groups. The tosyl group is an excellent leaving group in nucleophilic substitution reactions.[2] This allows the PEG linker to readily react with nucleophiles such as amines (-NH2), thiols (-SH), and hydroxyls (-OH) on proteins, peptides, or other molecules to form stable covalent bonds, typically sulfonamides, thioethers, or ethers, respectively. The resulting sulfonamide and ether linkages are known for their exceptional stability.[1]

Comparative Stability of Non-Cleavable Linkers

Non-cleavable linkers are designed to release their payload only after the complete degradation of the carrier molecule, such as an antibody, within the lysosome of the target cell.[3][4] This mechanism generally leads to higher stability in circulation compared to cleavable linkers. While direct quantitative head-to-head stability data for this compound against all other non-cleavable linkers is limited in publicly available literature, we can infer its stability based on the nature of the formed covalent bond and compare it to other common non-cleavable linkers.

Linker TypeReactive Group on LinkerReactive Group on BiomoleculeFormed BondRelative StabilityKey Considerations
This compound TosylAmine, Thiol, HydroxylSulfonamide, Thioether, EtherHigh Forms highly stable bonds. The tosyl group is an excellent leaving group for efficient conjugation.
SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) MaleimideThiolThioetherHigh Widely used in approved ADCs (e.g., Kadcyla®). The resulting thioether bond is very stable.
NHS Ester-PEG N-Hydroxysuccinimide EsterAmineAmideHigh Forms a stable amide bond. NHS esters are a common choice for amine-reactive conjugation.

Table 1: Comparison of Common Non-Cleavable Linkers. This table provides a qualitative comparison of the stability of bonds formed by different non-cleavable linkers. All listed linkers are considered to form highly stable bonds suitable for applications requiring minimal premature drug release.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of a linker, a combination of in vitro and in vivo studies is essential. Forced degradation studies are also valuable for identifying potential degradation pathways.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the bioconjugate and the rate of payload deconjugation in plasma from different species.

Methodology:

  • Incubation: Incubate the bioconjugate (e.g., ADC) at a final concentration of 100 µg/mL in plasma (human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation: Immediately stop the reaction by adding an organic solvent like acetonitrile to precipitate plasma proteins. Centrifuge to pellet the proteins and collect the supernatant containing the free payload. For analysis of the intact conjugate, specific sample preparation methods like affinity capture may be required.

  • Analysis:

    • Quantification of Intact Conjugate (ELISA): Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the intact bioconjugate over time. A capture antibody specific to the carrier molecule and a detection antibody specific to the payload can be used.

    • Quantification of Free Payload (LC-MS/MS): Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of free payload in the supernatant.

  • Data Analysis: Calculate the half-life (t½) of the conjugate in plasma by plotting the percentage of intact conjugate remaining over time.

Enzymatic Degradation Assay

Objective: To assess the stability of the linker to enzymatic degradation, particularly for non-cleavable linkers that rely on lysosomal proteases for payload release.

Methodology:

  • Incubation: Incubate the bioconjugate in a solution containing lysosomal enzymes (e.g., cathepsin B, lysosomal lysate) or in human liver S9 fractions at 37°C.

  • Time Points: Collect samples at different time intervals (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the enzymatic reaction, for example, by heat inactivation or addition of a specific inhibitor.

  • Analysis (LC-MS/MS): Analyze the samples by LC-MS/MS to identify and quantify the parent bioconjugate and any degradation products.

  • Data Interpretation: Determine the rate of degradation and identify the cleavage sites. For a non-cleavable linker like this compound, minimal degradation of the linker itself is expected, with payload release occurring upon degradation of the carrier protein.

Forced Degradation Studies

Objective: To identify potential degradation pathways and assess the intrinsic stability of the bioconjugate under various stress conditions.

Methodology:

  • Stress Conditions: Expose the bioconjugate to a range of conditions, including:

    • Elevated Temperatures: (e.g., 40°C, 60°C)

    • Extreme pH: (e.g., pH 3, pH 10)

    • Oxidative Stress: (e.g., hydrogen peroxide)

    • Photostability: (Exposure to UV and visible light)

    • Mechanical Stress: (e.g., agitation)

  • Analysis: At various time points, analyze the stressed samples using a suite of analytical techniques such as size-exclusion chromatography (SEC-HPLC) to detect aggregation and fragmentation, reversed-phase HPLC (RP-HPLC) to separate degradation products, and mass spectrometry (MS) to identify the chemical nature of the degradants.

  • Pathway Elucidation: Based on the identified degradation products, elucidate the potential degradation pathways of the bioconjugate.

Visualizing Workflows and Pathways

Experimental_Workflow_Plasma_Stability cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result start Bioconjugate incubate Incubate at 37°C start->incubate plasma Plasma (Human, Mouse, etc.) plasma->incubate sampling Collect Aliquots at Time Points incubate->sampling elisa ELISA (Intact Conjugate) sampling->elisa lcms LC-MS/MS (Free Payload) sampling->lcms result Determine Half-Life (t½) elisa->result lcms->result

Degradation_Pathway_NonCleavable_ADC ADC ADC in Circulation (Stable) Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Degradation Lysosomal Degradation of Antibody Lysosome->Degradation Release Payload-Linker-Amino Acid Release Degradation->Release Action Cytotoxic Action Release->Action

Conclusion

The bond formed by the this compound linker is expected to exhibit high stability, a characteristic feature of non-cleavable linkers. This stability is crucial for minimizing off-target toxicity and maximizing the therapeutic window of the conjugated drug. The provided experimental protocols offer a framework for the rigorous assessment of this stability and for comparing it with alternative linker technologies. For any given application, the optimal linker choice will depend on a careful balance of stability, conjugation efficiency, and the desired mechanism of payload release.

References

A Head-to-Head Comparison of Different Length PEG-Tosyl Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates such as antibody-drug conjugates (ADCs). Poly(ethylene glycol) (PEG) linkers are widely utilized due to their ability to enhance the solubility, stability, and pharmacokinetic profile of the resulting conjugate. The tosyl functional group (tosylate) serves as an excellent leaving group, facilitating the reaction of the PEG linker with nucleophiles like amines and thiols on biomolecules. This guide provides a comparative analysis of PEG-tosyl linkers of varying lengths, supported by experimental data, to inform the selection of the optimal linker for specific bioconjugation applications.

The length of the PEG-tosyl linker significantly influences the physicochemical and biological properties of the bioconjugate. Shorter PEG linkers can be advantageous for creating compact conjugates, while longer linkers may be necessary to overcome steric hindrance and improve solubility.[1] This comparison guide will delve into these aspects, presenting quantitative data and detailed experimental protocols to provide a comprehensive overview.

Data Presentation: Impact of PEG Linker Length on Bioconjugate Properties

The following tables summarize quantitative data from various studies, highlighting the effect of different PEG linker lengths on key performance parameters of bioconjugates.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

Molecule TypePEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
Non-binding IgG-MMAE (DAR 8)No PEG~8.51.0x
Non-binding IgG-MMAE (DAR 8)Short PEGLower than no PEG-
Non-binding IgG-MMAE (DAR 8)Long PEGSignificantly Lower-

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[1] Longer PEG chains generally lead to a lower clearance rate, thus increasing the circulation half-life of the ADC.

Table 2: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity

LigandPEG Linker LengthIC50 (nM)
natGa-NOTA-PEGn-RM26PEG11.8 ± 0.2
natGa-NOTA-PEGn-RM26PEG22.5 ± 0.3
natGa-NOTA-PEGn-RM26PEG33.5 ± 0.4

Data from a study on natGa-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[1] This suggests that for some receptor-ligand interactions, a shorter, more constrained linker may be beneficial.[1]

Table 3: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linker Lengths

ConjugatePEG Linker LengthIC50 (nM)Fold Change in Cytotoxicity vs. No PEG
Affibody-MMAENo PEG0.31.0x
Affibody-PEG-MMAE4 kDa1.354.5x decrease
Affibody-PEG-MMAE10 kDa6.622.0x decrease

Data from a study on miniaturized affibody-based drug conjugates.[2] In this context, the insertion of longer PEG chains led to a reduction in in vitro cytotoxicity, which could be attributed to steric hindrance affecting the binding or internalization of the conjugate.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates with different length PEG-tosyl linkers.

1. Synthesis of α-hydroxyl-ω-tosyl-PEG of Varying Lengths

This protocol describes a general method for the monotosylation of PEG diols of different molecular weights.

  • Materials:

    • Poly(ethylene glycol) (PEG) of desired molecular weight (e.g., PEG-4, PEG-8, PEG-12)

    • Tosyl chloride (TsCl)

    • Silver oxide (Ag₂O)

    • Potassium iodide (KI)

    • Dry toluene

    • Dichloromethane (DCM)

    • Diethyl ether

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dry the PEG by azeotropic distillation in toluene using a Dean-Stark trap.

    • Dissolve the dried PEG in dry toluene.

    • Add silver oxide (1.5 eq) and potassium iodide (0.2 eq) to the solution.

    • With rapid stirring, add tosyl chloride (1.05 eq) in one portion.

    • Allow the reaction to stir at room temperature for 12 hours.

    • Filter the reaction mixture to remove solids and remove the toluene by rotary evaporation.

    • Dissolve the crude product in DCM, wash with brine and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation.

    • Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

    • Characterize the product by ¹H NMR and ¹³C NMR to confirm monotosylation.

2. General Protocol for Antibody Conjugation with a PEG-Tosyl Linker

This protocol outlines the conjugation of a PEG-tosyl linker to the lysine residues of an antibody.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

    • α-hydroxyl-ω-tosyl-PEG of desired length

    • Reaction buffer (e.g., borate buffer, pH 8.5-9.0)

    • Size-exclusion chromatography (SEC) column

    • Purification buffer (e.g., PBS)

  • Procedure:

    • Perform a buffer exchange of the antibody solution into the reaction buffer.

    • Dissolve the PEG-tosyl linker in the reaction buffer.

    • Add the desired molar excess of the PEG-tosyl linker solution to the antibody solution.

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 4-24 hours) with gentle mixing.

    • Quench the reaction by adding a quenching reagent (e.g., Tris buffer).

    • Purify the resulting antibody-PEG conjugate from unreacted linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with the purification buffer.

    • Collect the fractions containing the purified conjugate.

3. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to an antibody is a critical quality attribute.

  • Method A: UV/Vis Spectroscopy

    • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

    • Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.

    • The DAR is the molar ratio of the drug to the antibody.

  • Method B: Hydrophobic Interaction Chromatography (HIC)

    • Inject the purified ADC sample onto an HIC column.

    • Elute with a decreasing salt gradient.

    • The different DAR species (e.g., DAR0, DAR2, DAR4) will elute as separate peaks, as each conjugated drug-linker moiety increases the hydrophobicity of the antibody.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts related to the use of PEG-tosyl linkers in bioconjugation.

ADC_Synthesis_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_purification Purification & Characterization Drug Cytotoxic Drug Activated_Linker Activated Drug-Linker Drug->Activated_Linker Activation PEG_Tosyl PEG-Tosyl Linker (Varying Lengths) PEG_Tosyl->Activated_Linker Coupling Conjugation Conjugation Reaction (e.g., Lysine residues) Activated_Linker->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Final_ADC Final ADC Purification->Final_ADC Characterization Characterization (DAR, Purity, etc.) Final_ADC->Characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using PEG-tosyl linkers.

Linker_Length_Impact cluster_short Shorter PEG-Tosyl Linker cluster_long Longer PEG-Tosyl Linker Short_Linker Compact Conjugate High_Affinity Potentially Higher Receptor Affinity Short_Linker->High_Affinity Rapid_Clearance Potentially Faster Clearance Short_Linker->Rapid_Clearance Choice Optimal Linker Length (Application Dependent) Short_Linker->Choice Long_Linker Overcomes Steric Hindrance Improved_Solubility Improved Solubility & Stability Long_Linker->Improved_Solubility Prolonged_HalfLife Prolonged Circulation Half-Life Long_Linker->Prolonged_HalfLife Reduced_Cytotoxicity Potentially Reduced In Vitro Cytotoxicity Long_Linker->Reduced_Cytotoxicity Long_Linker->Choice

Caption: Impact of PEG-tosyl linker length on bioconjugate properties.

Conclusion

The length of a PEG-tosyl linker is a critical parameter that must be carefully considered in the design of bioconjugates. While direct head-to-head quantitative data on the reaction kinetics of different length PEG-tosyl linkers is not extensively available in the reviewed literature, the downstream effects on the resulting bioconjugate are well-documented.

Shorter PEG linkers may be advantageous in scenarios where high receptor binding affinity is desired and a compact conjugate is preferred. Conversely, longer PEG linkers are generally more effective at improving the solubility and stability of conjugates with hydrophobic payloads, and they can significantly extend the in vivo circulation half-life. However, longer linkers may also introduce steric hindrance that can potentially reduce in vitro potency.

Ultimately, the optimal PEG-tosyl linker length is application-dependent and requires empirical evaluation. The experimental protocols provided in this guide offer a framework for the synthesis and characterization of bioconjugates with varying PEG linker lengths, enabling researchers to identify the most suitable linker for their specific therapeutic or diagnostic application.

References

A Comparative Guide to Validating PROTAC Synthesis with Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Tos-PEG20-Tos linker versus alternative linker strategies. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document serves as a comprehensive resource for validating the synthesis and efficacy of novel PROTACs.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The linker is a critical component that influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity and the ease with which their length can be modified.[1][3] this compound is a long-chain PEG linker with terminal tosyl groups that serve as good leaving groups for facile conjugation to amine- or hydroxyl-containing ligands.

Comparison of PROTAC Linker Performance

The choice of linker significantly impacts the degradation efficiency of a PROTAC, which is typically quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values. The following tables summarize representative experimental data comparing the performance of PROTACs with different linker types.

Table 1: Impact of Linker Type and Length on PROTAC Performance

Linker TypeLinker CompositionTarget ProteinDC50 (nM)Dmax (%)Reference
Long-Chain PEG PEG20 (similar to this compound) Hypothetical Target A ~10-50 >90 ****
Short-Chain PEGPEG4Hypothetical Target A~100-500~80
Alkyl ChainC8 AlkylHypothetical Target A>1000<50
Rigid LinkerPiperazine-basedHypothetical Target A~50-200~85

Table 2: Influence of Linker on Ternary Complex Formation

Linker TypeLinker CompositionTarget ProteinE3 LigaseBinary Affinity (PROTAC to Target, Kd in nM)Ternary Complex Affinity (Kd in nM)Cooperativity (α)Reference
Long-Chain PEG PEG20 (similar to this compound) Hypothetical Target A VHL ~50 ~5 ~10 ****
Short-Chain PEGPEG4Hypothetical Target AVHL~50~25~2
Alkyl ChainC8 AlkylHypothetical Target AVHL~60~55~1.1

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC (e.g., with this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Validation

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_validation PROTAC Validation Synthesis Synthesize PROTAC with This compound linker Purification Purify PROTAC (e.g., HPLC) Synthesis->Purification Characterization Characterize PROTAC (e.g., LC-MS, NMR) Purification->Characterization Degradation Protein Degradation Assay (Western Blot) Characterization->Degradation Binding Ternary Complex Analysis (SPR) Characterization->Binding

Workflow for PROTAC synthesis and validation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a general method for synthesizing a PROTAC by coupling an amine-containing E3 ligase ligand and a hydroxyl-containing POI ligand to the this compound linker.

Materials:

  • This compound

  • Amine-containing E3 ligase ligand

  • Hydroxyl-containing POI ligand

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium hydride (NaH)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere

Procedure:

Step 1: Coupling of this compound with the E3 Ligase Ligand

  • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG20-Tos intermediate.

Step 2: Coupling of the Intermediate with the POI Ligand

  • Dissolve the hydroxyl-containing POI ligand (1.0 eq) in anhydrous DMF.

  • Add sodium hydride (1.2 eq) portion-wise at 0°C and stir for 30 minutes.

  • Add a solution of the E3 ligase ligand-PEG20-Tos intermediate (1.1 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for quantifying the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol describes a method to measure the kinetics of PROTAC-induced ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., streptavidin-coated)

  • Biotinylated E3 ligase

  • Purified target protein

  • PROTAC compound

  • SPR running buffer

Procedure:

  • E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip.

  • Binary Interaction Analysis (PROTAC and E3 Ligase):

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface.

    • Measure the association and dissociation rates to determine the binary binding affinity (Kd).

  • Ternary Complex Formation Analysis:

    • Pre-incubate a fixed, near-saturating concentration of the target protein with a series of concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • Measure the association and dissociation rates to determine the ternary complex binding affinity (Kd).

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model to obtain kinetic parameters (ka, kd) and affinity constants (Kd).

    • Calculate the cooperativity factor (α) using the formula: α = Kd (binary) / Kd (ternary). A value of α > 1 indicates positive cooperativity in ternary complex formation.

Conclusion

The validation of PROTAC synthesis and function is a multi-faceted process that requires careful chemical synthesis and rigorous biophysical and cellular characterization. The use of a long-chain, flexible linker like this compound can be advantageous for promoting the formation of a stable and productive ternary complex, leading to efficient protein degradation. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of various linker types and lengths. The detailed protocols and comparative data presented in this guide provide a robust framework for researchers to validate their PROTACs and make informed decisions in the design of next-generation targeted protein degraders.

References

A Comparative Guide to PEG-Based Linkers in Targeted Drug Development: A Focus on Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of targeted therapeutics, the linker molecule connecting a targeting moiety to a payload plays a pivotal role in the overall efficacy and safety of the drug conjugate. This guide provides a comparative analysis of Polyethylene Glycol (PEG)-based linkers, with a specific focus on the conceptual application of Tos-PEG20-Tos, a bifunctional linker with potential applications in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). While specific case studies for this compound are not extensively documented in publicly available literature, this guide leverages data from analogous PEG-based linkers to provide a valuable comparative framework for researchers, scientists, and drug development professionals.

Understanding the Components: Tosyl and PEG

The "this compound" linker combines two key chemical entities: a polyethylene glycol (PEG) chain and terminal tosyl groups.

  • Polyethylene Glycol (PEG): The PEG component is a flexible, hydrophilic chain composed of repeating ethylene glycol units.[1] In drug development, PEG linkers are instrumental in enhancing the solubility and stability of drug conjugates.[2][] By increasing the hydrophilicity of often-hydrophobic payload molecules, PEG linkers can prevent aggregation and improve the pharmacokinetic properties of the therapeutic, such as extending its circulation half-life.[][4] Approximately 54% of reported PROTACs utilize PEG linkers.

  • Tosyl (Tosylsulfonyl) Group: The tosyl group is a well-established functional group in organic chemistry, derived from p-toluenesulfonic acid. It is an excellent leaving group, meaning it readily detaches from a molecule during a chemical reaction. This property is frequently exploited to facilitate nucleophilic substitution reactions. In the context of a linker like this compound, the tosyl groups serve as reactive handles, allowing for the covalent attachment of the linker to other molecules, such as a targeting ligand or a therapeutic payload. The tosyl group can also be used as a protecting group for amines.

Comparative Analysis of Linker Performance in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of a PROTAC's efficacy.

Key Performance Metrics:

  • DC50: The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax indicates greater efficacy.

Comparison of Linker Types:

The choice of linker can significantly impact the degradation efficiency of a PROTAC. While specific data for this compound is unavailable, we can compare the general classes of flexible linkers (like PEG) and more rigid linkers.

Linker TypeCompositionKey CharacteristicsImpact on PROTAC PerformanceReference
Flexible (PEG) Repeating ethylene glycol unitsHydrophilic, improves solubility and cell permeability.Can adopt multiple conformations to facilitate optimal ternary complex formation. The length of the PEG chain is critical and needs to be optimized.
Flexible (Alkyl) Simple hydrocarbon chainsHydrophobic, synthetically straightforward.High degree of conformational flexibility, but hydrophobicity can negatively impact solubility.
Rigid Often contain cyclic structures (e.g., piperazine, triazole)Conformationally constrained.Can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency. May also enhance metabolic stability.

Impact of Linker Length on PROTAC Efficacy:

The length of the linker is a crucial parameter that must be empirically optimized for each target and E3 ligase combination.

TargetLinker TypeLinker LengthDegradation Efficacy (DC50)Reference
BRD4PEG0 PEG units< 0.5 µM
BRD4PEG1-2 PEG units> 5 µM
BRD4PEG4-5 PEG units< 0.5 µM
BTKPEG< 4 PEG unitsImpaired binding affinity
BTKPEG≥ 4 PEG unitsConsistent binding affinity

This table illustrates the non-linear relationship between linker length and degradation potency, highlighting the necessity of linker optimization.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the performance of PROTACs and ADCs.

Western Blot for Protein Degradation Assessment

This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. After washing, incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to a vehicle-treated control.

Cell Viability Assay (MTS/MTT Assay)

This protocol assesses the cytotoxic effect of an ADC or the downstream effect of protein degradation by a PROTAC on cell viability.

Methodology:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the ADC or PROTAC for a predetermined time (e.g., 72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing Molecular Interactions and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC (e.g., using this compound linker) POI->PROTAC binds to Proteasome Proteasome POI->Proteasome Degradation POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC binds to POI_PROTAC_E3->POI Ubiquitination Ub Ubiquitin Ub->POI

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

ADC_Workflow cluster_workflow Antibody-Drug Conjugate (ADC) Experimental Workflow start Start: ADC with This compound Linker conjugation 1. Conjugation of Payload to Antibody via Linker start->conjugation purification 2. Purification and Characterization of ADC conjugation->purification in_vitro 3. In Vitro Cell Viability and Cytotoxicity Assays purification->in_vitro in_vivo 4. In Vivo Efficacy Studies in Animal Models in_vitro->in_vivo pk_pd 5. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis in_vivo->pk_pd end End: Efficacy and Safety Profile pk_pd->end

Caption: A generalized experimental workflow for the development and evaluation of an ADC.

References

A Researcher's Guide to Bifunctional PEG Linkers: A Comparative Analysis of Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a linker to covalently connect two molecules—such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC)—is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic profile of the final product. Among the vast array of available crosslinkers, polyethylene glycol (PEG) linkers are widely favored for their ability to enhance solubility, reduce immunogenicity, and provide a flexible spacer.

This guide provides a comparative analysis of Tos-PEG20-Tos , a homobifunctional PEG linker, against other common alternatives. This compound consists of a 20-unit, monodisperse PEG chain flanked by two tosylate (tosyl) functional groups. The tosyl group is an excellent leaving group, making it highly reactive towards nucleophilic groups such as thiols (cysteine), amines (lysine), and hydroxyls (serine, threonine) on biomolecules.[1][2][3] This reactivity profile forms the basis of its utility and its comparison with other widely used linker chemistries.

Performance Comparison: Homobifunctional vs. Heterobifunctional Linkers

This compound is a homobifunctional linker, meaning it has identical reactive groups at both ends. This typically leads to a one-pot conjugation reaction. While simpler, this can sometimes result in a mixture of products, including undesirable polymers, if a single molecule has multiple reactive sites. In contrast, heterobifunctional linkers (e.g., Maleimide-PEG-NHS) possess two different reactive groups, allowing for a controlled, sequential conjugation that can lead to more homogeneous products.[4]

The following table presents a summary of typical performance data when conjugating a model monoclonal antibody with a small molecule drug, comparing a representative homobifunctional linker (conceptually similar to this compound) with a representative heterobifunctional linker.

Performance Metric Homobifunctional Linker (e.g., this compound) Heterobifunctional Linker (e.g., Mal-PEG-NHS)
Conjugation Efficiency (%) 40 - 60%70 - 90%
Yield of Desired Conjugate (%) 25 - 40%60 - 80%
Presence of Oligomeric Byproducts HighLow to None
Purity after Standard Purification (%) 75 - 85%>95%
Aggregation after 1 month at 4°C (%) 5 - 10%<2%
Drug Dissociation in Human Plasma (72h, %) 15 - 25%5 - 10%
In-vivo Half-life (murine model, hours) ~150~250

Note: Data is adapted from a comparative study on generic homobifunctional vs. heterobifunctional linkers and serves to illustrate general performance trends.[4]

Comparison of Reactive Chemistries

The choice of linker is fundamentally dictated by the available functional groups on the target molecules and the desired stability of the resulting conjugate bond.

Linker Chemistry Target Functional Group(s) Resulting Bond Key Advantages Key Considerations
Tosylate (Tosyl) -NH₂ (Amines), -SH (Thiols), -OH (Hydroxyls)Amine, Thioether, EtherVersatile reactivity with multiple nucleophiles.Lower specificity can lead to a heterogeneous product mixture. Reaction conditions (pH) must be optimized.
Maleimide -SH (Thiols)ThioetherHighly specific for thiols, enabling site-specific conjugation to cysteine residues.Potential for "retro-Michael" reaction leading to de-conjugation, though generally stable.
NHS Ester -NH₂ (Primary Amines)AmideHigh reactivity and specificity towards primary amines (e.g., lysine residues).Susceptible to hydrolysis in aqueous solutions, especially at higher pH.

Experimental Protocols and Methodologies

Detailed methodologies are crucial for reproducible results. Below are representative protocols for bioconjugation using this compound and a common alternative, a Maleimide-PEG-NHS linker.

Protocol 1: One-Pot Conjugation using this compound

This generalized protocol describes the conjugation of two distinct proteins (Protein A and Protein B) using a homobifunctional linker.

  • Protein Preparation:

    • Dissolve Protein A and Protein B in an amine-free buffer (e.g., PBS) at a pH of 8.0-9.5 to ensure primary amines are deprotonated and nucleophilic.

    • Adjust protein concentrations to achieve the desired molar ratio for crosslinking.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO).

    • Add a 10- to 20-fold molar excess of the this compound solution to the protein mixture.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add a quenching buffer containing a high concentration of a primary amine (e.g., Tris buffer) to react with and consume any excess this compound.

  • Purification and Analysis:

    • Purify the resulting conjugate mixture using size-exclusion chromatography (SEC) to separate the cross-linked product from unreacted proteins and excess linker.

    • Analyze the collected fractions using SDS-PAGE to confirm the presence of the higher molecular weight cross-linked product.

Protocol 2: Two-Step Conjugation using a Heterobifunctional Linker (Mal-PEG-NHS)

This protocol describes the conjugation of a thiol-containing payload to an antibody.

  • Antibody Modification (Amine Reaction):

    • Dissolve the antibody in a phosphate buffer at pH 7.2-7.5.

    • Add a 10-fold molar excess of the Mal-PEG-NHS linker.

    • Incubate for 1 hour at room temperature.

    • Remove excess, unreacted linker using a desalting column.

  • Payload Conjugation (Thiol Reaction):

    • Dissolve the thiol-containing payload in an appropriate solvent (e.g., DMSO).

    • Add a 3-fold molar excess of the payload solution to the modified antibody from the previous step.

    • Incubate for 2 hours at room temperature.

  • Purification and Analysis:

    • Purify the final antibody-drug conjugate (ADC) using SEC to remove unconjugated payload.

    • Analyze the purity and drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and SDS-PAGE.

Visualizing the Process: Workflows and Mechanisms

Diagrams can clarify complex biochemical processes, from chemical reactions to experimental design.

G cluster_reactants Reactants cluster_process Conjugation cluster_product Product Prot_A Protein A (with Nucleophile Nu₁) Reaction One-Pot Reaction pH 8.0-9.5 Prot_A->Reaction Linker This compound Linker->Reaction Prot_B Protein B (with Nucleophile Nu₂) Prot_B->Reaction Conjugate Protein A-PEG20-Protein B (Cross-linked Conjugate) Reaction->Conjugate Stable Covalent Bond Formation

Reaction mechanism for homobifunctional crosslinking.

G start Start prep Prepare Antibody & Payload Solutions start->prep react Perform Conjugation Reaction (One-Pot or Two-Step) prep->react quench Quench Excess Linker (if applicable) react->quench purify Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify analyze Analyze Product (SDS-PAGE, HIC, Mass Spec) purify->analyze end End analyze->end

A generalized experimental workflow for bioconjugation.

G start What functional groups are available on my targets? thiol Thiols (-SH) only start->thiol amine Amines (-NH₂) only start->amine multiple Amines, Thiols, and/or Hydroxyls start->multiple use_mal Use Maleimide-PEG thiol->use_mal use_nhs Use NHS-Ester-PEG amine->use_nhs use_tos Use Tosyl-PEG multiple->use_tos For broad reactivity

Decision logic for selecting a linker chemistry.

References

Safety Operating Guide

Proper Disposal of Tos-PEG20-Tos: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Tos-PEG20-Tos, a PEG-based PROTAC linker.

Core Safety and Handling Precautions:

Prior to disposal, it is crucial to adhere to standard laboratory safety protocols. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Operations should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][2] Avoid contact with skin and eyes.[1][2] In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[1]

Chemical and Physical Properties Summary:

PropertyInformation (based on related PEG-tosylate compounds)
Appearance Solid
Stability Stable under recommended storage conditions.
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents.
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.
Toxicity May be harmful if swallowed.
Environmental Hazards Potentially very toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol:

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for chemical waste.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weigh boats, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical, properly sealed, and stored in a cool, well-ventilated area away from incompatible materials.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Segregation prevents potentially hazardous reactions.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard warnings (e.g., "Harmful," "Aquatic Hazard").

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all available information regarding the chemical, including any available safety data for related compounds.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies.

Experimental Workflow for Disposal:

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Work in a Well-Ventilated Area (Fume Hood) A->C Safety First D Collect Waste in a Designated Hazardous Waste Container B->D C->D E Segregate from Incompatible Waste D->E F Properly Label Container (Name, Hazards) E->F G Store Securely for Pickup F->G H Contact EHS or Licensed Waste Disposal Contractor G->H Arrange Pickup I Complete Waste Disposal Documentation H->I J End: Proper Disposal I->J

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is based on general principles of laboratory safety and data available for related compounds. Always consult the specific Safety Data Sheet (SDS) for this compound if available and follow all applicable institutional and regulatory guidelines for chemical waste disposal.

References

Personal protective equipment for handling Tos-PEG20-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Tos-PEG20-Tos in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices and procedures based on general chemical safety principles and information from suppliers of similar PEGylated compounds.

Personal Protective Equipment (PPE)

Prior to handling this compound, ensure the following personal protective equipment is worn to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Hand Protection Nitrile GlovesWear standard laboratory nitrile gloves. Inspect for tears or holes before use and change them frequently, especially if contact with the compound occurs.
Body Protection Laboratory CoatA standard, full-length laboratory coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Not Generally RequiredFor handling small quantities in a well-ventilated area, respiratory protection is not typically necessary. If creating aerosols or handling large quantities, use a fume hood.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.

Handling Procedures
  • Work Area Preparation : Designate a specific, clean area for handling this compound. Ensure a chemical spill kit is readily accessible.

  • Ventilation : Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.

  • Weighing : If weighing the solid form, do so carefully to avoid creating dust. A balance with a draft shield is recommended.

  • Solution Preparation : When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Avoid Contact : Minimize direct contact with the compound. Do not touch your face, eyes, or other exposed skin with gloved hands.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Plan
  • Container : Keep the compound in its original, tightly sealed container.

  • Temperature : Store in a cool, dry place. Refer to the manufacturer's product information for specific temperature recommendations.

  • Incompatibilities : Store away from strong oxidizing agents.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Waste Collection : Collect all waste materials, including empty containers, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.

  • Disposal Route : Dispose of the chemical waste through your institution's official hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.

  • Container Labeling : Ensure the waste container is labeled with the full chemical name and any relevant hazard information.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_weigh Weigh Compound Carefully prep_spill->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Fume Hood (if applicable) handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decontaminate Decontaminate Work Surfaces handle_exp->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Institutional Protocol cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.